molecular formula C10H20O2 B1296005 Pivaloin CAS No. 815-66-7

Pivaloin

Cat. No.: B1296005
CAS No.: 815-66-7
M. Wt: 172.26 g/mol
InChI Key: YMRDPCUYKKPMFC-UHFFFAOYSA-N
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Description

Pivaloin is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2,2,5,5-tetramethylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2,3)7(11)8(12)10(4,5)6/h7,11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRDPCUYKKPMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277185
Record name Pivaloin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-66-7
Record name 815-66-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407548
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Record name 815-66-7
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pivaloin
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Record name PIVALOIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WUK8846MS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Structural Architecture of Pivalic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the three-dimensional arrangement of pivalic acid, a cornerstone molecule in organic synthesis and drug development. This guide provides a detailed overview of its molecular geometry, supported by experimental data from gas-phase electron diffraction studies. It further outlines the methodologies employed in determining these structural parameters.

Pivalic acid, systematically known as 2,2-dimethylpropanoic acid, is a saturated fatty acid with the chemical formula C₅H₁₀O₂.[1][2][3] Its structure is characterized by a carboxylic acid group attached to a tert-butyl group. This bulky tert-butyl moiety imparts significant steric hindrance, which influences its chemical reactivity and physical properties, making it a valuable building block in the synthesis of polymers, agrochemicals, and pharmaceuticals.[4][5]

Molecular Structure and Geometry

The spatial arrangement of atoms in pivalic acid has been determined with high precision through gas-phase electron diffraction (GED). This technique provides insights into the molecule's structure in the gaseous state, free from intermolecular interactions present in the solid phase. The key structural parameters, including bond lengths and angles, are summarized in the table below.

Table 1: Experimental Structural Parameters of Pivalic Acid from Gas-Phase Electron Diffraction
ParameterBond/AngleValue
Bond Lengths (Å)
C=O1.214 (3)
C-O1.365 (3)
C-C1.533 (2)
(C-C)ₘₑₐₙ1.533 (2)
C-H1.115 (2)
Bond Angles (°)
∠O=C-O125.0 (5)
∠C-C=O124.2 (4)
∠C-C-O110.8 (4)
∠C-C-C109.5 (assumed)
∠C-C-H111.0 (assumed)

Data sourced from a gas-phase electron diffraction study by W. Kauppinen, K. Corin, and V. L. S. Freitas, published in the Journal of Molecular Structure, 2021.

The data reveals a planar carboxylic acid group with a C=O double bond length of 1.214 Å and a C-O single bond length of 1.365 Å. The C-C bond connecting the carboxyl group to the tert-butyl group has a length of 1.533 Å. The bond angles around the central carbon of the tert-butyl group are assumed to be tetrahedral (109.5°).

Visualization of Pivalic Acid Structure

The following diagram, generated using the DOT language, illustrates the two-dimensional chemical structure of pivalic acid, highlighting the connectivity of its constituent atoms.

pivalic_acid_structure C1 C C2 C C1->C2 O1 O C1->O1 = O2 O C1->O2 C3 C C2->C3 C4 C C2->C4 C5 C C2->C5 H1 H O2->H1 H_Me1 H₃ C3->H_Me1 H_Me2 H₃ C4->H_Me2 H_Me3 H₃ C5->H_Me3

2D structure of pivalic acid.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

The determination of the molecular structure of pivalic acid in the gas phase is achieved through a sophisticated experimental technique known as gas-phase electron diffraction. The following provides a detailed overview of the typical methodology employed in such a study.

Sample Preparation and Introduction

A high-purity sample of pivalic acid is vaporized in a heated nozzle system. The temperature of the nozzle is carefully controlled to ensure a stable and sufficient vapor pressure for the experiment. For the study of pivalic acid, a nozzle temperature of approximately 353 K (80 °C) is maintained. The vapor is then introduced into a high-vacuum diffraction chamber as a continuous, effusive jet.

Electron Beam Generation and Interaction

A high-energy beam of electrons is generated from an electron gun, accelerated to a specific voltage (typically 40-60 keV), and focused to a narrow beam. This electron beam is directed to intersect the gas jet perpendicularly. As the electrons pass through the pivalic acid vapor, they are scattered by the electrostatic potential of the molecules.

Data Acquisition

The scattered electrons form a diffraction pattern of concentric rings, which is captured by a detector, typically a photographic plate or a modern imaging plate detector. The intensity of the scattered electrons is recorded as a function of the scattering angle. To enhance the weaker signals at higher scattering angles, a rotating sector is often placed in front of the detector. This device has a specific angular shape that compensates for the rapid fall-off in scattering intensity.

Data Analysis and Structure Refinement

The recorded diffraction pattern is digitized and converted into a one-dimensional intensity curve as a function of the scattering variable 's' (s = 4π/λ * sin(θ/2), where λ is the electron wavelength and θ is the scattering angle). The experimental molecular scattering intensity is then extracted by subtracting the atomic scattering background.

A theoretical molecular scattering curve is calculated based on an initial assumed molecular model of pivalic acid. This model includes parameters for all bond lengths, bond angles, and torsional angles. The theoretical curve is then fitted to the experimental data using a least-squares refinement process. This iterative process adjusts the structural parameters of the model until the best possible agreement between the calculated and experimental scattering curves is achieved. The final refined parameters represent the experimentally determined molecular structure of pivalic acid.

Logical Workflow for Structural Determination

The logical flow of determining the structure of pivalic acid via gas-phase electron diffraction can be visualized as follows:

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Sample Pivalic Acid Sample Vaporization Vaporization in Nozzle Sample->Vaporization GasJet Introduction as Gas Jet Vaporization->GasJet Scattering Electron Scattering GasJet->Scattering ElectronBeam High-Energy Electron Beam ElectronBeam->Scattering DiffractionPattern Diffraction Pattern Recording Scattering->DiffractionPattern IntensityCurve Intensity vs. Scattering Angle DiffractionPattern->IntensityCurve MolecularScattering Extraction of Molecular Scattering IntensityCurve->MolecularScattering Refinement Least-Squares Refinement MolecularScattering->Refinement TheoreticalModel Initial Molecular Model TheoreticalModel->Refinement FinalStructure Final Molecular Structure Refinement->FinalStructure

References

An In-depth Technical Guide to the Chemical and Physical Properties of Pivalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalic acid, systematically known as 2,2-dimethylpropanoic acid, is a saturated carboxylic acid with the chemical formula (CH₃)₃CCOOH.[1][2] It is also commonly referred to as trimethylacetic acid or neopentanoic acid.[2][3] This organic compound is a colorless, crystalline solid at room temperature with a characteristic pungent odor.[2][4] The highly branched tert-butyl group attached to the carboxyl functionality imparts unique steric and electronic properties to the molecule, distinguishing it from its linear isomers, such as valeric acid.[1][2] These distinct characteristics make pivalic acid and its derivatives valuable in a wide range of applications, including pharmaceuticals, agrochemicals, and polymer synthesis.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of pivalic acid, detailed experimental protocols for their determination, and visualizations of its key chemical transformations.

Chemical and Physical Properties

The chemical and physical properties of pivalic acid are summarized in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValueReference(s)
Synonyms 2,2-Dimethylpropanoic acid, Trimethylacetic acid, Neopentanoic acid[1][2][3][5]
Molecular Formula C₅H₁₀O₂[1][2][3][5][6]
Molecular Weight 102.13 g/mol [2][4][5][6][7]
Appearance Colorless crystalline solid or colorless liquid[1][2][4][5][8]
Odor Pungent, cheesy, sour[2][9]
Melting Point 32-36 °C (90-97 °F; 305-309 K)[1][2][6][7][8][9][10][11][12]
Boiling Point 163-164 °C (325-327 °F; 436-437 K) at 760 mmHg[1][2][6][7][8][9][10][11][12]
Density 0.889 - 0.91 g/cm³ at 20-25 °C[1][2][5][6][7]
Vapor Pressure 0.8298 hPa at 20 °C; 9.75 mmHg at 60 °C[7][9][13]
Flash Point 62.46 - 78 °C (144.4 - 172.4 °F)[9][10][12]
Autoignition Temperature 580 °C (1076 °F)[10]
Solubility and Acidity
PropertyValueReference(s)
Solubility in Water 2.17 - 2.5 g/100 mL at 20 °C (sparingly soluble)[1][8][9]
Solubility in Organic Solvents Very soluble in ethanol, ether, and chloroform[1][3][8][9][10]
pKa 5.01 - 5.05 at 25 °C[2][4][8][14][15]
Spectroscopic Data
Spectroscopic TechniqueKey FeaturesReference(s)
¹H NMR A singlet at approximately δ 1.08 ppm in D₂O, corresponding to the nine equivalent methyl protons.[11]
¹³C NMR Signals for the quaternary carbon, the methyl carbons, and the carboxyl carbon.[6][10]
Infrared (IR) Spectroscopy Strong absorption around 1700 cm⁻¹ (C=O stretch) and a broad band in the 2500–3300 cm⁻¹ region (O-H stretch).[14]
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns.[2][4]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of pivalic acid are outlined below.

Determination of Melting Point

The melting point of pivalic acid can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry pivalic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a rate of 10-20 °C/min initially to determine an approximate melting range.

  • Accurate Determination: A fresh sample is then heated, with the temperature raised to about 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting point range.[16][17][18][19][20]

Determination of Boiling Point

The boiling point of pivalic acid can be determined using the Thiele tube method.

Protocol:

  • Sample Preparation: A small amount of pivalic acid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Boiling Point Determination: The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[20][21][22][23]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of pivalic acid can be determined by potentiometric titration.

Protocol:

  • Solution Preparation: A standard solution of pivalic acid (e.g., 0.1 M) is prepared in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility. A standard solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

  • Titration Setup: A known volume of the pivalic acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration: The strong base is added in small, known increments from a burette. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

  • Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis).

  • pKa Determination: The equivalence point is identified as the point of steepest inflection on the curve. The half-equivalence point (where half of the acid has been neutralized) is then located. The pH at the half-equivalence point is equal to the pKa of the acid.[24][25][26][27][28][29]

Mandatory Visualizations

Synthesis of Pivalic Acid via the Koch Reaction

Pivalic acid is commercially produced through the hydrocarboxylation of isobutene, a process known as the Koch reaction.[2]

Koch_Reaction isobutene Isobutene ((CH₃)₂C=CH₂) pivalic_acid Pivalic Acid ((CH₃)₃CCOOH) isobutene->pivalic_acid co Carbon Monoxide (CO) co->pivalic_acid h2o Water (H₂O) h2o->pivalic_acid catalyst Acid Catalyst (e.g., HF) catalyst->pivalic_acid

Caption: Synthesis of Pivalic Acid via the Koch Reaction.

Pivaloyl Group as a Protecting Group for Alcohols

The pivaloyl (Piv) group is a sterically hindered ester that serves as a robust protecting group for alcohols in organic synthesis.[11]

Pivaloyl_Protection cluster_protection Protection cluster_deprotection Deprotection alcohol Alcohol (R-OH) protected_alcohol Protected Alcohol (R-OPiv) alcohol->protected_alcohol Protection pivcl Pivaloyl Chloride ((CH₃)₃CCOCl) pivcl->protected_alcohol base Base (e.g., Pyridine) base->protected_alcohol protected_alcohol2 Protected Alcohol (R-OPiv) deprotected_alcohol Alcohol (R-OH) protected_alcohol2->deprotected_alcohol Deprotection deprotecting_agent Base or Nucleophile (e.g., NaOH) deprotecting_agent->deprotected_alcohol

References

Synthesis of Pivalic Acid from Isobutene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalic acid, also known as 2,2-dimethylpropionic acid or trimethylacetic acid, is a valuable carboxylic acid characterized by a sterically hindered tertiary butyl group attached to the carboxyl functionality. This unique structural feature imparts significant stability to its derivatives, making it a crucial building block in the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty chemicals. In the pharmaceutical industry, the pivaloyl group is often employed as a protective group for alcohols and amines due to its resistance to a wide range of reaction conditions. This guide provides an in-depth overview of the primary synthetic route to pivalic acid from isobutene, focusing on the Koch-Haaf reaction, and includes detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathway: The Koch-Haaf Reaction

The industrial and laboratory-scale synthesis of pivalic acid from isobutene is predominantly achieved through the Koch-Haaf reaction.[1][2][3] This reaction involves the hydrocarboxylation of an alkene, in this case, isobutene, with carbon monoxide in the presence of a strong acid catalyst.[1][3] The overall transformation can be represented as follows:

(CH₃)₂C=CH₂ + CO + H₂O → (CH₃)₃CCOOH[1]

The mechanism proceeds through the formation of a stable tertiary carbocation, the tert-butyl cation, upon protonation of isobutene by the strong acid. This carbocation is then attacked by carbon monoxide to form an acylium ion, which is subsequently hydrolyzed to yield pivalic acid.[3]

Quantitative Data Summary

The following table summarizes various reported conditions and outcomes for the synthesis of pivalic acid from isobutene via the Koch-Haaf reaction, providing a comparative overview of different catalytic systems and their efficiencies.

Catalyst SystemIsobutene SourceCarbon Monoxide PressureTemperatureReaction TimeSolventYield (%)Purity (%)Reference
Concentrated H₂SO₄Isobutylene5 MPaRoom Temperature30 minutesChloroform7497[4]
Boron Trifluoride (BF₃)Isobutene/Isobutane mixture~1200 psi (~8.3 MPa)95 °CNot SpecifiedIsobutane--Patent Data
Boron Trifluoride (BF₃) at 10 psiIsobutene/Isobutane mixture~1200 psi (~8.3 MPa)125 °CNot SpecifiedIsobutane-80 (by mole)Patent Data
Boron Trifluoride (BF₃) at 65 psiIsobutene/Isobutane mixture~1200 psi (~8.3 MPa)127 °CNot SpecifiedIsobutane-88.4 (by mole)Patent Data
H₃PO₄/BF₃Isobutene20-100 bar (2-10 MPa)20-80 °CNot SpecifiedNot SpecifiedHigh-[5]
Hydrogen Fluoride (HF)IsobuteneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh-[1]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of pivalic acid from isobutene.

Synthesis of Pivalic Acid via the Koch-Haaf Reaction

This protocol is a synthesized procedure based on literature reports, particularly those employing a strong mineral acid catalyst.[4]

Materials:

  • Isobutene (liquefied gas or generated in situ)

  • Carbon monoxide (high-pressure cylinder)

  • Concentrated sulfuric acid (98%)

  • Chloroform (or another suitable inert solvent)

  • Deionized water

  • Ice

Equipment:

  • High-pressure autoclave or reactor equipped with a gas inlet, pressure gauge, thermocouple, and stirring mechanism

  • Cooling bath

  • Separatory funnel

  • Distillation apparatus

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reactor Setup and Cooling: Place the high-pressure reactor in a cooling bath (ice-salt or other suitable coolant) and cool the vessel to approximately 0-5 °C.

  • Charging the Reactor: Carefully charge the reactor with the desired amount of chloroform and concentrated sulfuric acid.

  • Introduction of Isobutene: Introduce a measured amount of isobutene into the cooled reactor. This can be done by condensing the gas into a cold trap and then adding it to the reactor or by directly bubbling the gas through the reaction mixture.

  • Pressurization with Carbon Monoxide: Seal the reactor and begin stirring. Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 5 MPa).[4]

  • Reaction: Allow the reaction to proceed at the specified temperature (e.g., room temperature) for the designated time (e.g., 30 minutes).[4] Monitor the pressure, as a drop may indicate the consumption of carbon monoxide.

  • Depressurization and Quenching: After the reaction is complete, carefully vent the excess carbon monoxide in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and hydrolyze the acylium ion intermediate.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with additional chloroform (or the solvent used) to recover any dissolved product.

    • Combine the organic layers and wash them with deionized water, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation to obtain the crude pivalic acid.

Purification of Pivalic Acid

Crude pivalic acid obtained from the synthesis may contain unreacted starting materials, byproducts, and residual solvent. Purification can be achieved through distillation and/or crystallization.[6][7]

1. Distillation:

  • Set up a fractional distillation apparatus.

  • Heat the crude pivalic acid under atmospheric or reduced pressure.

  • Collect the fraction boiling at the literature value for pivalic acid (approximately 163-164 °C at atmospheric pressure).[2]

2. Crystallization:

  • Pivalic acid is a solid at room temperature (melting point ~35 °C).[2] For further purification, it can be crystallized.

  • Dissolve the distilled or crude pivalic acid in a minimal amount of a suitable hot solvent (e.g., a mixture of water and an organic solvent like ethanol).

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Reaction Pathway for the Synthesis of Pivalic Acid

Koch_Haaf_Reaction isobutene Isobutene (CH₃)₂C=CH₂ tert_butyl_cation tert-Butyl Cation (CH₃)₃C⁺ isobutene->tert_butyl_cation + H⁺ acylium_ion Pivaloyl Cation (Acylium Ion) (CH₃)₃C-C=O⁺ tert_butyl_cation->acylium_ion + CO carbon_monoxide Carbon Monoxide CO pivalic_acid Pivalic Acid (CH₃)₃CCOOH acylium_ion->pivalic_acid + H₂O - H⁺ water Water H₂O

Caption: The reaction mechanism for the synthesis of pivalic acid from isobutene via the Koch-Haaf reaction.

Experimental Workflow for Pivalic Acid Synthesis

Pivalic_Acid_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start charge_reactor Charge Reactor (Solvent, H₂SO₄) start->charge_reactor add_isobutene Add Isobutene charge_reactor->add_isobutene pressurize_co Pressurize with CO add_isobutene->pressurize_co react Reaction pressurize_co->react depressurize Depressurize react->depressurize quench Quench with Ice/Water depressurize->quench extraction Liquid-Liquid Extraction quench->extraction washing Wash Organic Layer extraction->washing drying Dry Organic Layer washing->drying solvent_removal Solvent Removal drying->solvent_removal distillation Distillation solvent_removal->distillation crystallization Crystallization distillation->crystallization final_product Pure Pivalic Acid crystallization->final_product

Caption: A generalized workflow for the synthesis and purification of pivalic acid.

References

Pivalic Acid Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pivalic acid, a simple branched-chain carboxylic acid, and its derivatives have become a cornerstone in medicinal chemistry, primarily through their use in prodrug strategies. The sterically hindered tertiary butyl group of the pivaloyl moiety confers unique chemical stability, making it an ideal transient masking group to improve the pharmacokinetic properties of parent drugs. This technical guide provides an in-depth exploration of the role of pivalic acid derivatives, focusing on the widely employed pivaloyloxymethyl (POM), or pivoxil, prodrug approach. We will dissect the mechanism of action, weigh the significant advantages against the critical safety concerns, present quantitative data on efficacy and pharmacokinetics, and provide detailed experimental protocols relevant to the synthesis and evaluation of these compounds.

Introduction: The Pivaloyl Group in Medicinal Chemistry

Pivalic acid, systematically named 2,2-dimethylpropanoic acid, is a colorless solid at room temperature characterized by a bulky tertiary butyl group attached to the carboxyl function.[1][2] This unique structure is central to its utility in drug design. The steric hindrance provided by the t-butyl group makes esters derived from pivalic acid unusually resistant to chemical and enzymatic hydrolysis compared to less hindered esters.[1]

This stability has been strategically exploited in the design of prodrugs, which are inactive precursors that are metabolically converted into the active pharmaceutical ingredient (API) in the body.[3] The most prominent application is the pivaloyloxymethyl (POM) or "pivoxil" prodrug, where a pivaloyloxymethyl ester is used to mask a polar functional group, typically a carboxylic acid or a phosphate, on a parent drug molecule.[4][5][6] This modification temporarily increases the drug's lipophilicity, thereby enhancing its ability to cross biological membranes and improving its oral bioavailability.[4][6][7]

The Pivaloyloxymethyl (POM)/Pivoxil Prodrug Strategy

The POM/pivoxil strategy is a well-established method for converting poorly absorbed, polar parent drugs into orally active medications. Notable examples include the β-lactam antibiotics pivampicillin, pivmecillinam, and cefditoren pivoxil.[8][9][10][11]

Mechanism of Bioactivation

The success of the POM prodrug strategy lies in its efficient, predictable bioactivation pathway.

  • Oral Administration & Absorption : The lipophilic prodrug is administered orally and readily absorbed across the gastrointestinal mucosa.

  • Enzymatic Hydrolysis : Once absorbed, the prodrug is rapidly cleaved by ubiquitous, non-specific carboxylesterases present in the intestinal wall, liver, and blood.[9][10][11]

  • Release of Active Drug : This enzymatic hydrolysis occurs in two stages. First, the pivalate ester is cleaved, generating an unstable hydroxymethyl intermediate. This intermediate then spontaneously decomposes, releasing the active parent drug, formaldehyde, and pivalic acid as byproducts.

The overall workflow is depicted below.

G cluster_body In Vivo Environment Prodrug POM Prodrug (Lipophilic, Absorbed) Esterase Carboxylesterases Prodrug->Esterase Hydrolysis Intermediate Unstable Intermediate Esterase->Intermediate ActiveDrug Active Parent Drug (Pharmacological Effect) Intermediate->ActiveDrug Spontaneous Decomposition Byproducts Byproducts: Pivalic Acid + Formaldehyde Intermediate->Byproducts OralAdmin Oral Administration OralAdmin->Prodrug

Caption: General bioactivation pathway of a pivaloyloxymethyl (POM) prodrug.

Advantages of the POM Prodrug Approach
  • Enhanced Oral Bioavailability : By masking polar, charged groups like carboxylates or phosphates, the prodrug's lipophilicity is increased, facilitating passive diffusion across the gut wall.[4][6][7] Cefetamet pivoxil, for instance, is the orally absorbed prodrug of the active cephalosporin cefetamet.[9][12]

  • Improved Cellular Permeability : The strategy is also effective for increasing the intracellular concentration of drugs. For phosphonate-containing drugs, which are dianionic at physiological pH and poorly permeable, a bis-POM prodrug can effectively deliver the active agent into cells.[6][7] Upon entry, intracellular esterases release the charged parent drug, effectively "trapping" it inside the cell and increasing its potency.[6][7]

Disadvantages and Toxicity Profile: Carnitine Depletion

The primary drawback of the pivoxil strategy is the metabolic fate of the liberated pivalic acid. This byproduct is the source of a significant and potentially severe adverse effect: secondary carnitine deficiency.[4][13]

L-carnitine is an essential nutrient required for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-generating process. The mechanism of pivalic acid-induced depletion is as follows:

  • Activation to Pivaloyl-CoA : Pivalic acid is activated in the cell to its coenzyme A (CoA) thioester, pivaloyl-CoA.[4]

  • Conjugation with Carnitine : The enzyme carnitine acetyltransferase recognizes pivaloyl-CoA and catalyzes its conjugation with free L-carnitine.

  • Excretion : The resulting pivaloylcarnitine ester is water-soluble and is efficiently excreted in the urine, leading to a continuous and stoichiometric loss of carnitine from the body's total pool.[4][13]

This depletion can have serious clinical consequences, especially with long-term treatment or in vulnerable populations like children.[8][14][15] The resulting carnitine deficiency impairs fatty acid oxidation, which can lead to hypoketotic hypoglycemia, encephalopathy, reduced muscle function, and impaired cardiac function.[8][15][16][17][18] Short-term treatment (e.g., 12 days) can significantly reduce serum carnitine levels, and long-term use can deplete them to less than 10% of normal values.[8][16] Therefore, cautious use is advised, and carnitine supplementation may be required for patients undergoing long-term therapy with pivalate-releasing drugs.[4][8]

G cluster_cell Hepatocyte / Myocyte PA Pivalic Acid (from Prodrug) PCoA Pivaloyl-CoA PA->PCoA Acyl-CoA Synthetase CoA Coenzyme A + ATP CoA->PCoA PCarnitine Pivaloylcarnitine PCoA->PCarnitine Carnitine Acetyltransferase Carnitine L-Carnitine (from Body Pool) Carnitine->PCarnitine Depletion Carnitine Pool Depletion Carnitine->Depletion Excretion Urinary Excretion PCarnitine->Excretion

Caption: Metabolic pathway of pivalic acid leading to carnitine depletion.

Quantitative Data on Pivalic Acid Derivatives

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of pivalic acid-containing prodrugs and their impact on human physiology.

Table 1: Pharmacokinetic Parameters of Pivoxil Prodrugs
DrugDoseCmax (mg/L)Tmax (hours)Half-life (hours)BioavailabilityReference
Cefditoren Pivoxil200 mg2.6 - 3.11.5 - 3.0~1.5~14% (fasting)[10][11]
Cefditoren Pivoxil400 mg3.8 - 4.61.5 - 3.0~1.5~14% (fasting)[11]
Cefetamet Pivoxil---~2.238% - 60%[9][12]
Table 2: Comparative Efficacy of POM Prodrugs vs. Parent Drugs
ProdrugParent DrugAssayProdrug PotencyParent Drug PotencyFold ImprovementReference
Tris-POM PhosphinophosphonatePhosphinophosphonateVγ9Vδ2 T cell proliferationEC50 = 0.041 µMEC50 = 26 µM>600x[19]
POMHEXHEXENO1-/- cell cultureIC50 ≈ 0.03 µMIC50 = 1.3 µM~50x[6][7]
Table 3: Documented Impact of Pivalate Prodrugs on Carnitine Levels
Drug(s)Treatment DetailsInitial Serum CarnitineFinal Serum Carnitine% DecreaseReference
Pivmecillinam1200 mg/day for 12 days42.8 µmol/L (mean)11.6 µmol/L (mean)~73%[16]
Pivmecillinam/Pivampicillin>1 year (pediatric)Reference Value<10% of Reference>90%[8]
Pivaloyl-conjugated antibiotics54 days35.0 µmol/L (mean)3.5 µmol/L (mean)90%[17]
S-1108 (Cephalosporin)300-600 mg/day for 3-7 daysPre-treatment Level~65% of Pre-treatment~35%[2][20]

Experimental Protocols

This section provides generalized yet detailed methodologies for key experiments involved in the development and evaluation of pivalic acid-based prodrugs.

Protocol 1: General Procedure for Synthesis of a Pivaloyloxymethyl (POM) Prodrug

This protocol describes the esterification of a parent drug containing a carboxylic acid with chloromethyl pivalate.

Materials:

  • Parent drug with a carboxylic acid moiety

  • Chloromethyl pivalate

  • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Ethyl acetate, brine, saturated sodium bicarbonate solution, magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the parent drug (1.0 eq) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add the base (1.5-2.0 eq) to the solution and stir for 15-30 minutes at room temperature to form the carboxylate salt.

  • Esterification: Add chloromethyl pivalate (1.2-1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure POM prodrug.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General In Vitro Cellular Activity Assay (e.g., Cytotoxicity)

This protocol compares the potency of a POM prodrug to its parent drug using a cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Parent drug and POM prodrug, dissolved in DMSO to create high-concentration stock solutions

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Multimode plate reader (luminescence or absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the parent drug and POM prodrug in culture medium. Typically, a 10-point, 3-fold dilution series is prepared, starting from a maximum concentration of 100 µM. Include a vehicle control (DMSO only).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • For CellTiter-Glo®: Equilibrate the plate to room temperature. Add the reagent according to the manufacturer's instructions. Measure luminescence.

    • For MTT: Add MTT reagent and incubate for 2-4 hours. Add solubilization solution, and then measure absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.

Protocol 3: In Vitro Prodrug Hydrolysis Assay in Human Plasma

This protocol measures the rate of conversion of a POM prodrug to its active parent form in a biological matrix.

Materials:

  • POM prodrug

  • Human plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Acetonitrile (ACN) containing an internal standard (for protein precipitation and sample analysis)

  • LC-MS/MS system

Procedure:

  • Preparation: Pre-warm human plasma and PBS to 37°C. Prepare a stock solution of the POM prodrug in DMSO or ACN.

  • Reaction Initiation: Spike the prodrug into the pre-warmed plasma to a final concentration of 1-5 µM. Ensure the final concentration of the organic solvent is <1%. Vortex briefly.

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing a fixed volume (e.g., 200 µL) of cold ACN with an internal standard. This stops the enzymatic reaction and precipitates plasma proteins.

  • Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the POM prodrug and the appearance of the parent drug at each time point.

  • Data Analysis: Plot the natural logarithm of the remaining prodrug concentration versus time. The slope of the linear regression line (-k) is used to calculate the half-life (t₁/₂) of the prodrug in plasma using the formula: t₁/₂ = 0.693 / k.

Conclusion and Future Outlook

The use of pivalic acid derivatives, particularly through the pivaloyloxymethyl prodrug strategy, represents a powerful and proven method for enhancing the therapeutic potential of drugs with poor oral bioavailability. The approach is elegant in its simplicity, relying on ubiquitous esterases for predictable bioactivation.

However, the clinical utility of this strategy is fundamentally challenged by the toxicity associated with the pivalate byproduct. The risk of secondary carnitine deficiency is significant and well-documented, mandating a careful risk-benefit analysis for any new drug candidate employing this moiety.[4][8][16][17] Factors such as the intended dose, duration of therapy, and patient population must be carefully considered. For chronic conditions requiring long-term treatment, pivalate-releasing prodrugs should be avoided or used only with concurrent carnitine supplementation.[4][8]

Despite this limitation, the pivaloyl group remains a valuable tool in the drug discovery toolbox. Its effectiveness in improving drug delivery is undeniable, as evidenced by the successful clinical application of several antibiotic agents. Future research may focus on developing alternative esterase-labile prodrugs that release more benign byproducts, thereby retaining the benefits of the POM strategy while mitigating its inherent risks. For now, the pivalic acid derivative stands as a classic example of the delicate balance between pharmacokinetic optimization and metabolic safety in drug design.

References

Pivalic Acid Toxicity and Carnitine Depletion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalic acid, a structural moiety used in various prodrugs to enhance their bioavailability, is intrinsically linked to a significant metabolic disturbance: carnitine depletion. This technical guide provides an in-depth analysis of the biochemical mechanisms underlying pivalic acid-induced carnitine deficiency, its clinical manifestations, and the experimental methodologies employed to investigate this phenomenon. Through a comprehensive review of existing literature, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to understand, mitigate, and manage the risks associated with pivalate-generating compounds.

Introduction

Pivalic acid (trimethylacetic acid) is incorporated into the chemical structure of several ester prodrugs, such as certain antibiotics (e.g., pivampicillin, pivmecillinam, and cefditoren pivoxil), to improve their oral absorption.[1] Upon hydrolysis in the body, the active drug is released along with pivalic acid.[1][2] While the therapeutic agent follows its intended metabolic pathway, the liberated pivalate undergoes a separate detoxification process that can have profound effects on the body's carnitine homeostasis.[2]

Carnitine is an essential nutrient, playing a critical role in energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and ATP production.[3][4] It also modulates the intramitochondrial ratio of acyl-CoA to free CoA, a key factor in regulating mitochondrial function.[3]

This guide will explore the intricate relationship between pivalic acid and carnitine, detailing the mechanism of depletion, summarizing key quantitative data from clinical and preclinical studies, outlining experimental protocols, and providing visual representations of the involved pathways.

Biochemical Mechanism of Carnitine Depletion

The primary mechanism by which pivalic acid induces carnitine deficiency is through the formation of an excretable conjugate.[5] The catabolism of pivalate in mammalian tissues is limited, and its primary route of elimination is through conjugation with carnitine.[2]

The process begins with the activation of pivalic acid to its coenzyme A (CoA) thioester, pivaloyl-CoA.[2][6] This reaction is catalyzed by acyl-CoA synthetases within the cell. Subsequently, the enzyme carnitine acetyltransferase facilitates the transfer of the pivaloyl group from CoA to carnitine, forming pivaloylcarnitine.[5][7] This newly formed ester is then readily excreted in the urine, leading to a net loss of carnitine from the body's total pool.[3][5][8]

Because the body's capacity for carnitine biosynthesis is slow and dietary intake is the primary source for maintaining carnitine levels, prolonged or high-dose administration of pivalate-generating drugs can lead to a significant depletion of tissue carnitine stores.[2][6] The extent of this depletion is often stoichiometric with the dose of pivalic acid.[2][6]

cluster_0 Cellular Environment Pivalic_Acid Pivalic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Pivalic_Acid->Acyl_CoA_Synthetase Pivaloyl_CoA Pivaloyl-CoA Carnitine_Acetyltransferase Carnitine Acetyltransferase Pivaloyl_CoA->Carnitine_Acetyltransferase Acyl_CoA_Synthetase->Pivaloyl_CoA Carnitine L-Carnitine Carnitine->Carnitine_Acetyltransferase Pivaloylcarnitine Pivaloylcarnitine Urinary_Excretion Urinary Excretion Pivaloylcarnitine->Urinary_Excretion Carnitine_Acetyltransferase->Pivaloylcarnitine

Biochemical pathway of pivalic acid-induced carnitine depletion.

Consequences of Carnitine Depletion

The clinical consequences of pivalic acid-induced carnitine deficiency can range from asymptomatic biochemical changes to severe, life-threatening conditions. The severity often depends on the duration and dosage of the pivalate-containing drug, as well as the individual's baseline carnitine status and metabolic stressors.[2][3]

Key clinical manifestations include:

  • Hypoglycemia: Impaired fatty acid oxidation leads to reduced ketogenesis, which is crucial for energy production during fasting states. This can result in hypoketotic hypoglycemia.[3][9][10]

  • Encephalopathy: Symptoms can include loss of consciousness and convulsions, which may be secondary to hypoglycemia or other metabolic disturbances.[3][11]

  • Myopathy: Skeletal muscle weakness and myopathy can occur due to impaired energy production in muscle tissue.[12]

  • Cardiomyopathy: Long-term carnitine deficiency can affect cardiac function, potentially leading to left ventricular hypertrophy.[4][13]

Younger children are particularly susceptible due to their lower efficiency in biosynthesizing carnitine.[3][8] Individuals with underlying metabolic disorders or primary carnitine deficiency are also at a heightened risk of severe complications.[4][11]

Quantitative Data on Pivalic Acid-Induced Carnitine Depletion

The following tables summarize quantitative data from various studies on the impact of pivalic acid-containing drugs on carnitine levels.

Table 1: Effects of Pivalic Acid-Containing Drugs on Serum/Plasma Carnitine Levels

Drug(s)DosageDurationStudy PopulationBaseline Free Carnitine (µmol/L)Post-treatment Free Carnitine (µmol/L)Percent DecreaseReference(s)
Pivmecillinam1200 mg/day12 days6 healthy males42.811.6~73%[9]
PivmecillinamStandard7 daysAdults44.612.9~71%[14]
Pivampicillin & PivmecillinamN/AShort-termN/AN/AN/AN/A[15]
Pivaloyl-conjugated antibioticsN/A54 daysHealthy subjects35.03.590%[16]
Pivmecillinam & Pivampicillin250-500 µmol/24h> 1 year17 children (2-9.5 years)N/A<10% of mean reference value>90%[17]
Cefditoren pivoxilN/A3 days6-year-old girl with muscular dystrophy29.06.2~79%[18]
Pivalate-conjugated antibioticsN/AVaried (<14 days to long-term)22 patients (2 months - 42 years)N/A0.25 - 19.66 (median 1.31)N/A[19]

Table 2: Effects of Pivalic Acid-Containing Drugs on Muscle Carnitine Levels

Drug(s)DosageDurationStudy PopulationBaseline Muscle CarnitinePost-treatment Muscle CarnitinePercent DecreaseReference(s)
Pivaloyl-conjugated antibioticsN/A54 daysHealthy subjects10 µmol/g NCP4.3 µmol/g NCP57%[16]
Pivampicillin & PivmecillinamN/A22 and 30 months2 girlsN/A10% of mean reference value90%[15]
Pivmecillinam & Pivampicillin250-500 µmol/24h> 1 year17 children (2-9.5 years)N/A<10% of mean reference value>90%[17]

NCP: noncollagen protein

Experimental Protocols

Investigating pivalic acid toxicity and carnitine depletion involves a range of in vivo and in vitro methodologies.

Animal Models
  • Rat Model: Rats have been used to study the formation of pivaloylcarnitine in various tissues. In these studies, the carnitine pool is often radiolabeled with L-[3H]butyrobetaine prior to administration of pivalic acid or pivampicillin. Tissues such as the heart, liver, kidney, and brown adipose tissue are then analyzed for pivaloylcarnitine levels at different time points.[20]

  • Pig Model: Pigs are considered a suitable model for humans in studying pivalate-induced carnitine deficiency. Oral administration of pivalate has been shown to reduce plasma and tissue carnitine concentrations by approximately 50%.[21]

Human Clinical Studies
  • Fasting Tests: To assess the metabolic impact of carnitine depletion, fasting tests are performed before and after drug administration. Parameters such as ketone body production, blood glucose, and free fatty acids are monitored to evaluate the impairment of fatty acid oxidation.[9][17]

  • Exercise Tests: Physical working capacity can be evaluated using exercise tests. Measurements of maximal oxygen uptake (VO2max), heart rate, and muscle glycogen consumption can reveal the functional consequences of carnitine deficiency on cardiac and skeletal muscle.[16]

Analytical Methods for Carnitine and Pivaloylcarnitine Measurement

Accurate quantification of carnitine and its esters is crucial for diagnosing and studying this condition.

  • Sample Collection and Preparation:

    • Plasma/Serum: Blood is collected in tubes containing heparin or EDTA. The plasma or serum is separated by centrifugation.[22] For some assays, deproteinization using methanol or a molecular weight cut-off spin filter is required.[23][24]

    • Urine: Urine samples are collected for analysis of excreted carnitine and pivaloylcarnitine.[25]

    • Tissues: Muscle or liver biopsies can be homogenized in assay buffer for the determination of tissue carnitine concentrations.[24][26]

  • Detection and Quantification:

    • Tandem Mass Spectrometry (MS/MS): This is the gold standard for the analysis of acylcarnitines. Flow-injection MS/MS is used for screening, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides separation and quantification of isomers, including pivaloylcarnitine.[7][27][28]

    • High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection can be used for the determination of pivaloylcarnitine in plasma and urine. This method often involves derivatization with a fluorescent labeling reagent.[25]

    • Radioenzymatic Assay: This method can be used for the assay of L-carnitine and acylcarnitines in various biological samples.[26]

cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Analytical Techniques cluster_4 Quantification Blood Blood (Plasma/Serum) Centrifugation Centrifugation/ Deproteinization Blood->Centrifugation Urine Urine Extraction Solid-Phase Extraction Urine->Extraction Tissue Tissue Biopsy (Muscle, Liver) Tissue->Extraction LC_MS_MS LC-MS/MS or UPLC-MS/MS Centrifugation->LC_MS_MS Radioenzymatic Radioenzymatic Assay Centrifugation->Radioenzymatic Extraction->LC_MS_MS HPLC HPLC with Fluorescence Detection Extraction->HPLC Extraction->Radioenzymatic Derivatization Derivatization (for HPLC) Quant Quantification of: - Free Carnitine - Acylcarnitines - Pivaloylcarnitine LC_MS_MS->Quant HPLC->Derivatization HPLC->Quant Radioenzymatic->Quant

Experimental workflow for carnitine and pivaloylcarnitine analysis.

Mitigation and Management

Given the potential for significant toxicity, several strategies can be employed to mitigate the risks associated with pivalate-generating drugs.

  • Avoidance: The most straightforward approach is to avoid the use of pivalic acid-containing drugs, especially for long-term therapy or in high-risk populations, if suitable alternatives are available.[3][12][17]

  • Carnitine Supplementation: In cases where the use of a pivalate-containing prodrug is necessary, concurrent administration of L-carnitine can help to prevent or ameliorate carnitine depletion.[2][29] Studies suggest that a molar excess of carnitine relative to the pivalic acid dose is required to maintain normal carnitine concentrations.[17]

  • Monitoring: Regular monitoring of plasma carnitine levels may be warranted in patients receiving long-term treatment with these drugs, particularly those with risk factors for carnitine deficiency.[2] However, it is important to note that low plasma carnitine concentrations may not always reflect the extent of tissue carnitine depletion.[2][6]

Conclusion

The use of pivalic acid-containing prodrugs presents a clear and significant risk of inducing secondary carnitine deficiency. The underlying mechanism of pivaloylcarnitine formation and subsequent urinary excretion is well-established. This can lead to a range of clinical toxicities, from metabolic disturbances to severe neurological and cardiac complications. Drug development professionals should carefully consider the potential for carnitine depletion when designing and evaluating new chemical entities that may generate pivalic acid. For researchers and clinicians, a thorough understanding of this drug-induced metabolic disorder is essential for the safe and effective use of this class of medications, necessitating cautious prescribing, monitoring, and, where appropriate, carnitine supplementation.

References

Solubility of Pivalic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique sterically hindered tert-butyl group imparts specific properties to molecules, including influencing their solubility. Understanding the solubility of pivalic acid in various organic solvents is paramount for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for pivalic acid, details a standard experimental protocol for solubility determination, and presents a visual workflow of the process.

Quantitative and Qualitative Solubility Data

Pivalic acid's solubility is dictated by its molecular structure: a polar carboxylic acid group attached to a nonpolar tert-butyl group. This amphiphilic nature allows for solubility in both polar and nonpolar organic solvents.

Table 1: Solubility of Pivalic Acid in Various Solvents

SolventChemical ClassTemperature (°C)Solubility
Quantitative Data
WaterProtic202.5 g/100 mL[1][2]
2021.7 mg/mL[3]
202.17 g/100 g[4]
EthanolProtic Alcohol25220.8 g/L[5]
MethanolProtic Alcohol25257.11 g/L[5]
IsopropanolProtic Alcohol25159.36 g/L[5]
Qualitative Data
EthanolProtic AlcoholNot SpecifiedVery soluble[3][4][5]
Ethyl EtherEtherNot SpecifiedVery soluble[3][4][5]
ChloroformHalogenatedNot SpecifiedHighly soluble[1]
AcetoneKetoneNot SpecifiedSoluble[6]

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol outlines a standard gravimetric method for determining the solubility of a solid compound, such as pivalic acid, in an organic solvent. This method is reliable and widely used in chemical and pharmaceutical research.[7][8][9][10]

Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a specific temperature.

Materials and Apparatus:

  • Pivalic acid (or other solid solute)

  • Selected organic solvent

  • Analytical balance

  • Thermostatic water bath or heating/cooling system

  • Vials or flasks with secure closures

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven for drying

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid solute to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally but is typically several hours.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation or dissolution during sampling.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the exact weight of the filtered solution.

    • Evaporate the solvent from the dish. This can be done at ambient temperature if the solvent is volatile, or in an oven at a temperature below the decomposition point of the solute. For high-boiling solvents, a vacuum oven is recommended.

    • Once the solvent is completely removed, place the dish in an oven to dry the solid residue to a constant weight.

    • Cool the dish in a desiccator to room temperature before weighing.

    • Record the final weight of the dish with the dry solute.

  • Calculation of Solubility:

    • Calculate the weight of the solute by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solute.

    • Calculate the weight of the solvent by subtracting the weight of the solute from the total weight of the filtered solution.

    • Express the solubility in the desired units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Solubility_Determination_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling and Filtration cluster_analysis 3. Gravimetric Analysis cluster_calc 4. Calculation prep1 Add excess solute to solvent in a sealed vial prep2 Equilibrate at constant temperature with stirring prep1->prep2 sampling1 Allow excess solid to settle prep2->sampling1 sampling2 Withdraw supernatant with a temperature-controlled syringe sampling1->sampling2 sampling3 Filter the solution into a pre-weighed dish sampling2->sampling3 analysis1 Weigh the filtered solution sampling3->analysis1 analysis2 Evaporate the solvent analysis1->analysis2 analysis3 Dry the solid residue to constant weight analysis2->analysis3 analysis4 Weigh the dish with the dry solute analysis3->analysis4 calc1 Calculate the weight of solute and solvent analysis4->calc1 calc2 Express solubility in desired units calc1->calc2

Gravimetric Solubility Determination Workflow

This guide provides a foundational understanding of the solubility of pivalic acid in organic solvents, offering both available data and a robust experimental methodology for its determination. For drug development professionals and scientists, this information is critical for process optimization, formulation design, and ensuring the successful application of this versatile chemical compound.

References

Pivalic Acid: An In-depth Technical Guide to its Application as an NMR Chemical Shift Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, the selection of an appropriate chemical shift standard is paramount for accurate and reproducible spectral referencing. While tetramethylsilane (TMS) has historically been the gold standard for organic solvents, and salts like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are utilized for aqueous solutions, the search for versatile and reliable alternatives continues. Pivalic acid, with its simple proton and carbon NMR spectra and unique physicochemical properties, presents itself as a compelling candidate for a chemical shift standard in various applications, including quantitative NMR (qNMR).

This technical guide provides a comprehensive overview of the use of pivalic acid as an NMR chemical shift standard. It details its spectral properties in common deuterated solvents, explores the influence of experimental parameters on its chemical shift, and offers a standardized protocol for its implementation.

Properties of an Ideal NMR Chemical Shift Standard

An ideal NMR chemical shift standard should possess a number of key attributes to ensure its utility and reliability:

  • Chemical Inertness: The standard should not react with the analyte, solvent, or trace impurities.

  • Magnetic Isotropy: The standard should have a single, sharp resonance peak, free from complex splitting patterns.

  • Chemical Shift Stability: Its resonance frequency should be largely independent of concentration, temperature, and pH.

  • Solubility: It should be soluble in a wide range of deuterated solvents.

  • Volatility: Low volatility is preferred to prevent concentration changes during sample preparation and measurement.

  • Minimal Spectral Interference: The signal from the standard should not overlap with signals from the analyte of interest.

Pivalic Acid as an NMR Standard: A Critical Evaluation

Pivalic acid, also known as 2,2-dimethylpropanoic acid, offers a unique combination of features that make it a suitable NMR standard in many contexts.

Advantages:
  • Simple Spectra: It exhibits a single, sharp singlet in the 1H NMR spectrum arising from the nine equivalent protons of the tert-butyl group, and two distinct signals in the 13C NMR spectrum (one for the quaternary carbon and one for the three equivalent methyl carbons). This simplicity minimizes the risk of spectral overlap with analyte signals.

  • Chemical and Thermal Stability: Pivalic acid is a stable solid at room temperature and is generally unreactive under typical NMR experimental conditions.

  • Solubility: It is soluble in a variety of common deuterated solvents.

  • Distinct Chemical Shift: The tert-butyl proton signal appears in a relatively uncongested region of the 1H NMR spectrum.

Disadvantages and Limitations:
  • pH-Dependent Chemical Shift of Carboxylic Acid Proton: The chemical shift of the acidic proton is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This signal is therefore not suitable for use as a primary reference.

  • Potential for Reactivity: As a carboxylic acid, it may react with basic analytes.

  • Temperature-Dependent Chemical Shifts: As with most molecules, the chemical shifts of pivalic acid are not entirely independent of temperature, which needs to be considered for high-precision measurements.

Quantitative NMR (qNMR) Applications

In quantitative NMR, where the intensity of an NMR signal is used to determine the concentration of an analyte, an internal standard is crucial. Pivalic acid can serve as an excellent internal standard for qNMR due to its sharp, well-defined singlet and its chemical stability.

Data Presentation: Chemical Shifts of Pivalic Acid

The chemical shift of pivalic acid is influenced by the deuterated solvent used. The following tables summarize the approximate 1H and 13C chemical shifts of pivalic acid in several common NMR solvents. It is important to note that these values can be influenced by experimental conditions such as temperature and concentration.

Table 1: 1H NMR Chemical Shifts of Pivalic Acid

Deuterated Solventtert-Butyl (-(CH3)3) (ppm)Carboxylic Acid (-COOH) (ppm)
Chloroform-d (CDCl3)~1.23[1]~11.49[1]
Dimethyl Sulfoxide-d6 (DMSO-d6)~1.15~12.1
Acetone-d6~1.18~10.5 (broad)
Methanol-d4 (CD3OD)~1.17Not typically observed (exchange with -OD)
Deuterium Oxide (D2O)~1.08[2]Not observed (exchange with -OD)

Table 2: 13C NMR Chemical Shifts of Pivalic Acid

Deuterated SolventQuaternary Carbon (-C(CH3)3) (ppm)Methyl Carbons (-CH3) (ppm)Carboxylic Carbon (-COOH) (ppm)
Chloroform-d (CDCl3)~38.7~27.2~186.0
Dimethyl Sulfoxide-d6 (DMSO-d6)~38.5~27.0~178.5
Acetone-d6~39.0~27.5~178.8
Methanol-d4 (CD3OD)~39.8~27.8~180.5
Deuterium Oxide (D2O)~40.0~28.0~183.0

Factors Affecting Chemical Shift

Temperature Dependence

The chemical shifts of pivalic acid, particularly the 13C signals, have been shown to be temperature-dependent. One study highlighted a peculiar temperature dependence of the 13C NMR chemical shifts of pivalic acid in both liquid and plastic crystal phases[3]. For high-accuracy work, it is advisable to either perform measurements at a constant, controlled temperature or to calibrate the chemical shift of pivalic acid as a function of temperature for the specific solvent system being used.

Concentration Dependence

The chemical shift of the carboxylic acid proton of pivalic acid is highly sensitive to concentration due to changes in the extent of hydrogen bonding. While the tert-butyl proton signal is less affected, for precise quantitative studies, it is recommended to maintain a consistent concentration of the pivalic acid standard across all samples.

Experimental Protocols

The following section provides a detailed methodology for the use of pivalic acid as an internal NMR chemical shift standard.

Preparation of a Stock Solution of Pivalic Acid
  • Weighing: Accurately weigh a precise amount of high-purity pivalic acid (e.g., 10 mg) using an analytical balance.

  • Dissolution: Dissolve the weighed pivalic acid in a known volume of the desired deuterated solvent (e.g., 1.00 mL) in a volumetric flask to create a stock solution of known concentration.

Sample Preparation for NMR Analysis
  • Analyte Preparation: Accurately weigh the analyte to be studied and dissolve it in a known volume of the same deuterated solvent used for the pivalic acid stock solution.

  • Internal Standard Addition: To the analyte solution, add a precise volume of the pivalic acid stock solution. The amount should be chosen to give a signal intensity for the pivalic acid tert-butyl protons that is comparable to the signal intensity of the analyte protons of interest.

  • Mixing and Transfer: Thoroughly mix the final solution and transfer an appropriate volume (typically 0.6-0.7 mL) to an NMR tube.

NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to encompass all expected signals from both the analyte and pivalic acid.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Ensure a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all nuclei, which is critical for quantitative accuracy. A delay of 5 times the longest T1 is generally recommended.

  • Referencing: The chemical shift of the pivalic acid tert-butyl proton singlet can be set to the appropriate value for the solvent being used (see Table 1).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the pivalic acid tert-butyl proton signal and the desired analyte signals.

Mandatory Visualizations

Experimental Workflow for Using Pivalic Acid as an NMR Standard

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis weigh_pivalic Weigh Pivalic Acid dissolve_pivalic Dissolve in Deuterated Solvent (Stock Solution) weigh_pivalic->dissolve_pivalic add_standard Add Pivalic Acid Stock to Analyte Solution dissolve_pivalic->add_standard weigh_analyte Weigh Analyte dissolve_analyte Dissolve in Same Solvent weigh_analyte->dissolve_analyte dissolve_analyte->add_standard mix_transfer Mix and Transfer to NMR Tube add_standard->mix_transfer tune_shim Tune and Shim Spectrometer mix_transfer->tune_shim acquire_data Acquire NMR Data (Set Parameters) tune_shim->acquire_data process_data Process Data (FT, Phasing, Baseline) acquire_data->process_data integrate Integrate Signals process_data->integrate reference_spectrum Reference Spectrum to Pivalic Acid Signal integrate->reference_spectrum quantify Quantify Analyte (if qNMR) reference_spectrum->quantify

Caption: Workflow for using pivalic acid as an internal NMR standard.

Logical Relationship of Factors Affecting Pivalic Acid's Chemical Shift

logical_relationship cluster_factors Influencing Factors pivalic_shift Pivalic Acid Chemical Shift solvent Solvent Polarity & Hydrogen Bonding solvent->pivalic_shift temperature Temperature temperature->pivalic_shift concentration Concentration concentration->pivalic_shift ph pH (for -COOH) ph->pivalic_shift

References

Methodological & Application

pivaloyl chloride as an acylating agent in synthesis

The pivaloyl group can be removed under strong acidic or basic conditions, or by using reducing agents. [8][9]

Special Applications and Protocols

Synthesis of β-Lactam Antibiotics (Dane Salt Method)

[3] Pivaloyl chloride is crucial in the industrial synthesis of semi-synthetic penicillins like ampicillin. In the Dane salt method, the amino group of a side-chain acid is protected as an enamine (a Dane salt). This intermediate is then activated with pivaloyl chloride to form a mixed anhydride, which subsequently acylates the 6-aminopenicillanic acid (6-APA) core.

Diagram: Workflow of the Dane Salt Method

GA1. Protection of Amino Acid(Formation of Dane Salt)B2. Activation with Pivaloyl Chloride(Mixed Anhydride Formation)A->BC3. Acylation of 6-APAB->CD4. DeprotectionC->DEFinal Antibiotic ProductD->E

Caption: The Dane salt method for penicillin synthesis.

Synthesis of Pivaloyloxymethyl (POM) Prodrugs

[3] Pivaloyl chloride is used to synthesize pivaloyloxymethyl (POM) prodrug moieties, which are attached to drugs to enhance their oral bioavailability. [3][8]

Anomalous Friedel-Crafts Reaction

Under Friedel-Crafts conditions with a Lewis acid catalyst like AlCl₃, pivaloyl chloride can undergo an unusual reaction with benzene. Instead of the expected acylation, it can decarbonylate to form a stable tert-butyl carbocation, which then alkylates the benzene ring to produce tert-butylbenzene. [9][10] Diagram: Anomalous Friedel-Crafts Reaction Mechanism

GPivClPivaloyl ChlorideAcyliumAcylium-Lewis Acid ComplexPivCl->Acylium+ AlCl₃AlCl3AlCl₃tBu_cationtert-Butyl CarbocationAcylium->tBu_cationDecarbonylationCOCarbon Monoxide (CO)Acylium->COProducttert-ButylbenzenetBu_cation->Product+ BenzeneBenzeneBenzene

Caption: Decarbonylation leads to alkylation instead of acylation.

Pivaloyl chloride is a versatile and powerful acylating agent with broad applications in organic synthesis, from the straightforward formation of amides and esters to its use in complex industrial processes for the production of pharmaceuticals. Its unique steric and electronic properties make it an essential reagent for modern synthetic chemistry. Researchers, scientists, and drug development professionals can leverage the reactivity of pivaloyl chloride to achieve a wide range of synthetic transformations.

Application Notes and Protocols: Pivalic Anhydride in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalic anhydride ((CH₃)₃CCO)₂O is a sterically hindered acid anhydride that serves as a valuable reagent in organic synthesis, particularly for the esterification of alcohols. Its bulky tert-butyl groups confer unique reactivity and selectivity, making it an effective tool for introducing the pivaloyl (Piv) protecting group or for esterifying sterically hindered alcohols that are often unreactive towards less bulky acylating agents. The resulting pivaloyl esters exhibit high stability towards a wide range of reaction conditions, rendering them excellent protecting groups in multi-step syntheses. This document provides detailed application notes, experimental protocols, and relevant data for the use of pivalic anhydride in esterification reactions.

Applications in Research and Drug Development

Pivalic anhydride is employed in various stages of research and development, from academic laboratories to industrial-scale pharmaceutical production.

  • Protection of Alcohols: The primary application of pivalic anhydride is the introduction of the pivaloyl group to protect hydroxyl functionalities.[1] The steric bulk of the pivaloyl group provides robust protection against a variety of reagents and reaction conditions, including oxidation, reduction, and organometallic reactions.

  • Esterification of Hindered Alcohols: Pivalic anhydride is particularly effective for the acylation of sterically demanding secondary and tertiary alcohols, which often fail to react with other acylating agents.[2] This reactivity can be enhanced with the use of catalysts.

  • Prodrug Synthesis: In drug development, the pivaloyl group can be incorporated into a drug molecule to create a pivaloyloxymethyl (POM) ether, a common prodrug motif. This can enhance the oral bioavailability of polar drugs containing carboxylic acid or phosphate groups. While pivaloyl chloride is also used for this purpose, pivalic anhydride offers a milder alternative.[3]

  • Intermediate Synthesis in Pharmaceuticals: Pivalic anhydride and related reagents are used in the synthesis of complex pharmaceutical intermediates. For instance, mixed anhydrides involving pivalic acid are utilized in the synthesis of steroid intermediates and in peptide couplings.[4]

Reaction Mechanism

The esterification of an alcohol with pivalic anhydride typically proceeds via a nucleophilic acyl substitution mechanism. The reaction can be uncatalyzed, particularly with primary alcohols at elevated temperatures, or catalyzed by acids or bases.

In a common catalyzed pathway using a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), the catalyst first attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol nucleophile to form the ester and regenerate the catalyst.[5]

Data Presentation

The following tables summarize typical reaction conditions and yields for the esterification of various alcohols with pivalic anhydride under different catalytic conditions.

Substrate TypeAlcohol ExampleCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AlcoholBenzyl AlcoholNoneNeat802-6>95[6]
Primary Alcohol1-OctanolDMAP (1 mol%)Neatrt0.598[5]
Secondary Alcohol1-PhenylethanolBi(OTf)₃ (1 mol%)CH₂Cl₂rt196[2]
Secondary AlcoholCyclohexanolSc(OTf)₃n-Heptane12524Good[7]
Tertiary Alcoholtert-ButanolBi(OTf)₃ (1 mol%)CH₂Cl₂rt391[2]
PhenolPhenolNa₂S₂O₃·5H₂ODMF70477[8]

Table 1: Pivaloylation of Various Alcohols.

CatalystAdvantagesDisadvantages
None (Thermal) Simple, catalyst-free.Requires higher temperatures, may not be suitable for sensitive substrates.
DMAP Highly efficient, mild conditions, low catalyst loading.Can be basic, may not be suitable for base-sensitive substrates.
Bi(OTf)₃ / Sc(OTf)₃ Highly active for hindered alcohols, mild conditions.[2][9]Lewis acidic, may not be suitable for acid-sensitive substrates.
Na₂S₂O₃·5H₂O Mild, suitable for phenols.[8]May require specific solvent systems.

Table 2: Comparison of Catalytic Systems.

Experimental Protocols

Protocol 1: Catalyst-Free Pivaloylation of a Primary Alcohol (Benzyl Alcohol)

This protocol describes a simple and efficient method for the pivaloylation of a primary alcohol without the use of a catalyst.[6][10]

Materials:

  • Benzyl alcohol (1.0 mmol, 108 mg)

  • Pivalic anhydride (1.2 mmol, 223 mg)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a clean, dry round-bottom flask containing a magnetic stir bar, add benzyl alcohol (1.0 mmol).

  • Add pivalic anhydride (1.2 mmol) to the flask.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford benzyl pivalate.

Protocol 2: DMAP-Catalyzed Pivaloylation of a Primary Alcohol

This protocol utilizes the high catalytic activity of DMAP for the efficient pivaloylation of a primary alcohol at room temperature.[5]

Materials:

  • 1-Octanol (1.0 mmol, 130 mg)

  • Pivalic anhydride (1.5 mmol, 279 mg)

  • 4-(Dimethylamino)pyridine (DMAP) (0.01 mmol, 1.2 mg)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 1-octanol (1.0 mmol) and pivalic anhydride (1.5 mmol).

  • Add DMAP (0.01 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • Upon completion, the product can be purified by direct distillation or column chromatography.

Protocol 3: Bismuth Triflate-Catalyzed Pivaloylation of a Hindered Secondary Alcohol

This protocol is effective for the esterification of sterically demanding alcohols using a Lewis acid catalyst.[2]

Materials:

  • 1-Phenylethanol (1.0 mmol, 122 mg)

  • Pivalic anhydride (1.2 mmol, 223 mg)

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (0.01 mmol, 6.6 mg)

  • Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-phenylethanol (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Add pivalic anhydride (1.2 mmol) to the solution.

  • Add Bi(OTf)₃ (0.01 mmol) to the reaction mixture.

  • Stir the solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Piv2O Pivalic Anhydride Acylpyridinium N-Acylpyridinium Intermediate Piv2O->Acylpyridinium + DMAP ROH Alcohol (R-OH) DMAP DMAP (Catalyst) Ester Pivaloyl Ester Acylpyridinium->Ester + ROH DMAP_regen DMAP (Regenerated) Acylpyridinium->DMAP_regen releases PivOH Pivalic Acid

Caption: DMAP-catalyzed esterification mechanism.

Experimental_Workflow start Start setup Reaction Setup: - Alcohol - Pivalic Anhydride - Catalyst (optional) - Solvent (optional) start->setup reaction Reaction: - Stirring - Heating (optional) setup->reaction monitoring Monitoring: - Thin Layer Chromatography (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quenching - Extraction monitoring->workup Complete purification Purification: - Column Chromatography - Distillation workup->purification product Final Product: Pivaloyl Ester purification->product

Caption: General experimental workflow for pivaloylation.

References

Pivaloyl Protecting Group for Alcohols and Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving desired molecular architectures. The pivaloyl (Piv or Pv) group, a sterically hindered acyl protecting group, serves as a robust shield for alcohols and amines against a wide array of reaction conditions. Its bulky tert-butyl substituent provides significant steric hindrance, rendering the pivaloyl-protected functional groups exceptionally stable to many reagents and purification conditions. This stability, coupled with well-defined methods for its introduction and removal, makes the pivaloyl group an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.

These application notes provide a comprehensive overview of the use of the pivaloyl protecting group for alcohols and amines, including detailed experimental protocols, quantitative data, and logical workflow diagrams to guide researchers in its effective implementation.

Stability of the Pivaloyl Group

The pivaloyl group is known for its considerable stability under a variety of conditions, which is a key advantage in complex synthetic sequences. Pivalate esters are substantially more stable than other acyl protecting groups like acetates and benzoates.[1]

Table 1: Stability of Pivaloyl Esters under Various Aqueous Conditions [2]

pHTemperatureStability
< 1100°CLabile
1Room Temp.Stable
4Room Temp.Stable
9Room Temp.Stable
12Room Temp.Slowly hydrolyzed
> 12100°CLabile

The pivaloyl group is generally stable to acidic and oxidative conditions.[3][4] It is also resistant to many reducing agents, although it can be cleaved under specific reductive conditions.

Protection of Alcohols and Amines

The introduction of the pivaloyl group is typically achieved through acylation with pivaloyl chloride or pivaloic anhydride in the presence of a base.[5] Pivaloyl chloride is a more reactive agent, leading to faster reaction times.[6]

Logical Workflow for Pivaloylation

Pivaloylation_Workflow Substrate Alcohol or Amine Reagents Pivaloyl Chloride or Pivaloic Anhydride + Base (e.g., Pyridine, Et3N) Substrate->Reagents 1. Mix Reaction Reaction (Solvent, Temp, Time) Reagents->Reaction 2. React Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup 3. Process Purification Purification (e.g., Chromatography) Workup->Purification 4. Isolate Product Pivaloyl-Protected Alcohol or Amine Purification->Product 5. Obtain Deprotection_Workflow Substrate Pivaloyl-Protected Alcohol or Amine Reagents Deprotection Reagent (Base, Acid, or Reducing Agent) Substrate->Reagents 1. Mix Reaction Reaction (Solvent, Temp, Time) Reagents->Reaction 2. React Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup 3. Process Purification Purification (e.g., Chromatography) Workup->Purification 4. Isolate Product Deprotected Alcohol or Amine Purification->Product 5. Obtain

References

Application Notes and Protocols: Pivaloyl Protection of Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The pivaloyl (Piv) group stands out as a robust and sterically hindered protecting group for alcohols, offering exceptional stability across a wide spectrum of reaction conditions. Its bulkiness provides high selectivity for the protection of primary alcohols over more sterically hindered secondary and tertiary alcohols. This document provides detailed application notes and experimental protocols for the efficient pivaloyl protection of primary alcohols.

Core Concepts

The pivaloyl group is typically introduced by reacting an alcohol with pivaloyl chloride or pivaloyl anhydride. The choice of reagent and reaction conditions can be tailored to the specific substrate and desired outcome. Key to a successful protection reaction is the selection of an appropriate base to neutralize the acidic byproduct (HCl or pivaloic acid) and a suitable solvent. For sterically hindered or less reactive alcohols, a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction.[1]

Data Presentation: Comparison of Pivaloylation Methods

The following table summarizes typical reaction parameters for the pivaloyl protection of a representative primary alcohol, benzyl alcohol, using pivaloyl chloride and pivaloic anhydride.[2]

FeaturePivaloyl ChloridePivaloic Anhydride
Reactivity HighModerate
Typical Conditions Pyridine or Et3N, CH2Cl2, 0 °C to rtNeat, 80 °C or Lewis Acid/DMAP catalyst
Reaction Time Generally faster (e.g., 2-4 hours)[2]Can be slower (e.g., 2-6 hours)[2]
Typical Yield >90% (for primary alcohols)[2]High (e.g., >95%)[2]
Byproducts HCl (neutralized by base)[2]Pivaloic acid[2]
Purification Generally straightforward (salt removal)[2]Can be challenging due to the high boiling point of unreacted anhydride[2]
Side Reactions Formation of alkyl chlorides (with DMF)[2]Fewer reported side reactions[2]

Experimental Protocols

Protocol 1: Pivaloyl Protection using Pivaloyl Chloride

This protocol describes a general procedure for the pivaloylation of a primary alcohol using pivaloyl chloride and a base.

Materials:

  • Primary alcohol (1.0 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine (1.2-1.5 equiv)[2]

  • Pivaloyl chloride (1.1-1.3 equiv)[2]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv).

  • Dissolve the alcohol in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Add a base, such as pyridine or triethylamine (1.2-1.5 equiv), to scavenge the HCl byproduct.[2]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1-1.3 equiv) dropwise to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.[2]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Pivaloyl Protection using Pivaloic Anhydride (Catalyst-Free)

This protocol outlines a solvent-free method for the pivaloylation of a primary alcohol using pivaloic anhydride.[3][4]

Materials:

  • Primary alcohol (1 mmol)

  • Pivalic anhydride (1.2 mmol)[2]

  • Ethyl acetate/hexane mixture for chromatography

Procedure:

  • To a stirred solution of the primary alcohol (1 mmol), add pivalic anhydride (1.2 mmol).

  • Heat the reaction mixture at 80 °C.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent.

Protocol 3: DMAP-Catalyzed Pivaloylation

For sterically hindered or less reactive primary alcohols, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.[1]

Materials:

  • Primary alcohol (1.0 eq)

  • Pivaloyl chloride (1.2 eq)

  • Pyridine (1.5 eq)[5]

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the primary alcohol (1.0 eq), pyridine (1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane (CH₂Cl₂) at 0 °C, add pivaloyl chloride (1.2 eq).[5]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

Diagrams

Pivaloylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Primary Alcohol Primary Alcohol Reaction Mixture Reaction Mixture Primary Alcohol->Reaction Mixture Pivaloylating Agent Pivaloylating Agent Pivaloylating Agent->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching 1. Reaction Completion Extraction Extraction Quenching->Extraction 2. Aqueous Workup Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification 3. Isolation Pivaloyl Protected Alcohol Pivaloyl Protected Alcohol Purification->Pivaloyl Protected Alcohol

Caption: General experimental workflow for pivaloyl protection of a primary alcohol.

DMAP_Catalysis Pivaloyl_Chloride Pivaloyl Chloride Acylpyridinium_Ion N-Pivaloylpyridinium Ion (activated) Pivaloyl_Chloride->Acylpyridinium_Ion Nucleophilic Attack DMAP DMAP DMAP->Acylpyridinium_Ion Pivaloyl_Ester Pivaloyl Ester Acylpyridinium_Ion->Pivaloyl_Ester Nucleophilic Attack Protonated_DMAP Protonated DMAP Primary_Alcohol Primary Alcohol Primary_Alcohol->Pivaloyl_Ester Protonated_DMAP->DMAP Deprotonation Base Base (e.g., Pyridine) Base->DMAP

References

Application Notes and Protocols: Regioselective Acylation with Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regioselective acylation is a critical transformation in organic synthesis, enabling the protection or functionalization of specific hydroxyl or amino groups within a polyfunctional molecule. Pivaloyl chloride ((CH₃)₃CCOCl), a sterically hindered acylating agent, is a valuable reagent for achieving high regioselectivity. The bulky tert-butyl group of the pivaloyl moiety sterically shields the acylated functional group and directs the acylation to less hindered positions, a feature that is widely exploited in the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and materials.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the regioselective acylation of various substrates using pivaloyl chloride.

Principle of Regioselectivity

The regioselectivity of acylation with pivaloyl chloride is primarily governed by steric hindrance. The large tert-butyl group of pivaloyl chloride preferentially reacts with the most accessible (least sterically hindered) nucleophilic group in a substrate containing multiple hydroxyl or amino functionalities. Primary alcohols and amines are generally more reactive towards pivaloyl chloride than secondary and tertiary ones. In cyclic systems like carbohydrates, equatorial hydroxyl groups are often more accessible than axial ones. Electronic effects can also play a role, but steric factors are typically dominant in reactions with this bulky acylating agent.

Applications in Organic Synthesis

Pivaloyl chloride is a versatile reagent used in a wide array of chemical transformations:

  • Protecting Group: The pivaloyl (Piv) group is a robust protecting group for alcohols and amines, stable to a wide range of reaction conditions and can be removed under basic or acidic conditions.

  • Pharmaceutical Synthesis: It is a key reagent in the synthesis of various active pharmaceutical ingredients (APIs), including amides and esters.[2]

  • Agrochemicals: Pivaloyl chloride is used in the production of pesticides and herbicides.[3]

  • Polymer Chemistry: It finds applications in polymerization processes.[2]

Data Presentation: Regioselective Pivaloylation of Various Substrates

The following tables summarize quantitative data for the regioselective acylation of different classes of compounds with pivaloyl chloride.

Table 1: Regioselective N-Acylation of Amines
SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
o-ToluidineTriethylamineDichloromethane (DCM)0 to RT0.583[4]
N,N-Dibenzylhydroxylamine4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)0 to RT6Not Specified[4]
(R)-3-Piperidine amideNot Specified (pH 10-11)Organic SolventNot SpecifiedNot SpecifiedHigh[4]
Table 2: Regioselective O-Acylation of Diols and Polyols (Carbohydrates)
SubstrateReagentsSolventMajor Product(s)Yield (%)Reference
CyclomaltohexaosePivaloyl chloridePyridineHexakis(2,6-di-O-pivaloyl) derivative66[5]
CyclomaltoheptaosePivaloyl chloridePyridineOctakis(2,6-di-O-pivaloyl) and Heptakis(6-O-pivaloyl) derivatives34 and 26[5]
Cyclomalto-octaosePivaloyl chloridePyridineOctakis(6-O-pivaloyl) derivative72[5]
Methyl α-D-glucopyranosidePivaloyl chloride, PyridineDichloromethane6-O-Pivaloyl- and 2,6-di-O-Pivaloyl derivatives-

Note: Quantitative regioselectivity ratios are often substrate and condition-dependent and may require optimization for specific applications.

Experimental Protocols

Protocol 1: General Procedure for Regioselective N-Acylation of an Amine

This protocol is a general guideline for the N-pivaloylation of a primary or secondary amine.

Materials:

  • Amine substrate

  • Pivaloyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or other suitable base

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the amine substrate (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of pivaloyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-pivaloylated product.

  • Purify the crude product by recrystallization or column chromatography as required.

Protocol 2: General Procedure for Regioselective O-Acylation of a Polyol (e.g., a Carbohydrate)

This protocol provides a general method for the selective acylation of a polyol, such as a monosaccharide derivative. Regioselectivity will be highly dependent on the substrate's stereochemistry.

Materials:

  • Polyol substrate (e.g., a methyl glycoside)

  • Pivaloyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the polyol substrate (1.0 eq) in a mixture of anhydrous pyridine and anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add pivaloyl chloride (1.1 to 3.0 eq, depending on the desired degree of acylation) dropwise to the stirred solution. The stoichiometry of pivaloyl chloride is a critical parameter to control the extent of acylation.

  • Allow the reaction to stir at 0 °C for 1-4 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water.

  • Dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous copper sulfate solution (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to isolate the desired regioselectively acylated product(s).

Visualizations

Reaction Mechanism and Regioselectivity

The following diagram illustrates the general mechanism for the regioselective acylation of a polyol with pivaloyl chloride, highlighting the role of steric hindrance.

Regioselective_Acylation Polyol Polyol (Substrate) R-(OH)n Nucleophilic_Attack Nucleophilic Attack (Sterically Least Hindered OH) Polyol->Nucleophilic_Attack Less Hindered OH attacks PivCl Pivaloyl Chloride (CH3)3C-COCl Acylium Acylium Ion Intermediate (CH3)3C-C+=O PivCl->Acylium Lewis Acid or Base Catalyst Acylium->Nucleophilic_Attack Acylated_Product Regioselectively Acylated Product R-(OH)n-1(O-Piv) Nucleophilic_Attack->Acylated_Product Proton Transfer HCl HCl Nucleophilic_Attack->HCl

Caption: General mechanism of regioselective acylation.

Experimental Workflow for N-Acylation

The diagram below outlines a typical experimental workflow for the regioselective N-acylation of an amine with pivaloyl chloride.

N_Acylation_Workflow start Start dissolve Dissolve Amine and Base in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_pivcl Slowly Add Pivaloyl Chloride cool->add_pivcl react Stir at RT (Monitor by TLC) add_pivcl->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify end End purify->end

Caption: Experimental workflow for N-acylation.

Logical Relationship of Factors Affecting Regioselectivity

This diagram illustrates the key factors that influence the regioselectivity of pivaloylation reactions.

Regioselectivity_Factors cluster_substrate Substrate Factors cluster_reagent Reagent Factors cluster_conditions Reaction Conditions Regioselectivity Regioselectivity of Pivaloylation Steric_Hindrance Steric Hindrance (Primary > Secondary > Tertiary) (Equatorial > Axial) Steric_Hindrance->Regioselectivity Electronic_Effects Electronic Effects (Nucleophilicity of OH/NH2) Electronic_Effects->Regioselectivity PivCl_Bulk Bulkiness of Pivaloyl Chloride PivCl_Bulk->Regioselectivity Temperature Temperature Temperature->Regioselectivity Solvent Solvent Solvent->Regioselectivity Catalyst Catalyst/Base Catalyst->Regioselectivity Stoichiometry Stoichiometry of PivCl Stoichiometry->Regioselectivity

Caption: Factors influencing regioselectivity.

References

Pivaloyl Esters in Medicinal Chemistry: Application Notes and Protocols for Prodrug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivaloyl esters, particularly the pivaloyloxymethyl (POM) group, represent a well-established and effective prodrug strategy in medicinal chemistry. This approach is primarily employed to enhance the oral bioavailability of parent drugs that exhibit poor membrane permeability due to the presence of highly polar functional groups such as phosphates, carboxylic acids, and hydroxyls. The lipophilic nature of the pivaloyl ester mask facilitates passive diffusion across biological membranes, such as the intestinal epithelium. Following absorption, the ester linkage is designed to be rapidly cleaved by endogenous esterases, releasing the active parent drug and the non-toxic byproducts, pivalic acid and formaldehyde.[1][2]

This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and in vivo assessment of pivaloyl ester prodrugs.

Mechanism of Action

The fundamental principle behind pivaloyl ester prodrugs lies in masking polar functional groups to increase lipophilicity and cell permeability. Once the prodrug enters the systemic circulation or target cells, it undergoes enzymatic hydrolysis, primarily mediated by carboxylesterases, to release the active parent drug.[3]

The hydrolysis of a pivaloyloxymethyl (POM) ester prodrug proceeds in a two-step enzymatic reaction. First, an esterase cleaves the pivaloyl ester bond, releasing pivalic acid and forming an unstable hydroxymethyl intermediate. This intermediate then rapidly and non-enzymatically decomposes to release the active drug and formaldehyde.

Applications of Pivaloyl Ester Prodrugs

The pivaloyl ester prodrug approach has been successfully applied to a wide range of therapeutic agents to improve their pharmacokinetic profiles.

  • Antiviral Agents: A notable application is in nucleoside and nucleotide analogues for the treatment of viral infections like HIV and HBV. The highly polar phosphate or phosphonate groups necessary for antiviral activity are masked with POM groups to facilitate oral absorption.[4][5][6]

  • Antibiotics: Pivaloyl ester prodrugs of β-lactam antibiotics, such as pivampicillin and pivmecillinam, have been developed to enhance their oral bioavailability.[7][8]

  • Anticancer Agents: This strategy has been explored for anticancer drugs to improve their oral absorption and potentially reduce systemic toxicity.[2][9][10][11]

  • Cardiovascular Drugs: Pivaloyl ester prodrugs of cardiovascular agents, like propranolol, have been synthesized to increase their oral bioavailability and overcome extensive first-pass metabolism.[12][13][14][15]

Data Presentation: Enhanced Bioavailability of Parent Drugs

The following table summarizes the improvement in oral bioavailability achieved by converting parent drugs into their pivaloyl ester prodrugs.

Parent DrugProdrugSpeciesOral Bioavailability of Parent Drug (%)Oral Bioavailability from Prodrug (%)Fold IncreaseReference(s)
AmpicillinPivampicillinHuman30 - 40~902.3 - 3.0[8]
PMEA (Adefovir)Bis-POM PMEA (Adefovir Dipivoxil)Rat<1238.2>3.2[16]
Butyric AcidPivaloyloxymethyl Butyrate (AN-9)----[9]
PropranololO-pivaloyl-propranololRat---[12]

Data for butyric acid and propranolol prodrugs indicate improved pharmacological properties and potency, although specific oral bioavailability percentages were not provided in the cited sources.

Experimental Protocols

Protocol 1: General Synthesis and Purification of Pivaloyloxymethyl (POM) Ester Prodrugs

This protocol describes a general method for the synthesis of POM ester prodrugs from a parent drug containing a carboxylic acid, phosphate, or hydroxyl group.

Materials:

  • Parent Drug

  • Pivaloyloxymethyl chloride (POM-Cl) or Pivaloyloxymethyl iodide (POM-I)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Sodium Iodide (NaI) (if using POM-Cl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the parent drug in anhydrous DMF or MeCN.

  • Addition of Base: Add 1.5 to 2.0 equivalents of the non-nucleophilic base (e.g., DIPEA) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of POM Reagent:

    • If using POM-I, add 1.2 to 1.5 equivalents directly to the reaction mixture.

    • If using POM-Cl, add a catalytic amount of NaI followed by 1.2 to 1.5 equivalents of POM-Cl.[17]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pivaloyl ester prodrug.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

DOT Diagram: General Synthesis of a POM-Ester Prodrug

G ParentDrug Parent Drug (with -COOH, -OH, or -PO3H2) Reaction Reaction in Anhydrous Solvent (e.g., DMF) ParentDrug->Reaction POMCl POM-Cl / Base (e.g., DIPEA) POMCl->Reaction CrudeProdrug Crude Prodrug Reaction->CrudeProdrug Purification Purification (Silica Gel Chromatography) CrudeProdrug->Purification PureProdrug Pure Pivaloyl Ester Prodrug Purification->PureProdrug G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare Prodrug Stock Solution Incubate Incubate at 37°C Stock->Incubate Matrix Pre-warm Plasma/ Tissue Homogenate Matrix->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench and Precipitate Proteins Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Calculate Half-life (t½) Analyze->Data G cluster_cell_culture Cell Culture cluster_experiment Transport Experiment cluster_analysis Data Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form monolayer Seed->Differentiate Integrity Check monolayer integrity (TEER measurement) Differentiate->Integrity AddCompound Add test compound to donor compartment Integrity->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Sample Collect samples from receiver compartment Incubate->Sample Quantify Quantify compound concentration by LC-MS/MS Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate G cluster_dosing Dosing cluster_sampling Sampling and Processing cluster_analysis Analysis Acclimatize Animal Acclimatization Dose_PO Oral Administration (Prodrug) Acclimatize->Dose_PO Dose_IV Intravenous Administration (Parent Drug) Acclimatize->Dose_IV Blood Serial Blood Collection Dose_PO->Blood Dose_IV->Blood Plasma Plasma Separation and Storage Blood->Plasma Bioanalysis LC-MS/MS Bioanalysis Plasma->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Bioavailability Calculate Absolute Bioavailability (F%) PK_Analysis->Bioavailability G Prodrug Pivaloyl Ester Prodrug Hydrolysis Esterase-mediated Hydrolysis Prodrug->Hydrolysis ParentDrug Active Parent Drug Hydrolysis->ParentDrug PivalicAcid Pivalic Acid Hydrolysis->PivalicAcid Conjugation Conjugation PivalicAcid->Conjugation Carnitine L-Carnitine Carnitine->Conjugation Pivaloylcarnitine Pivaloylcarnitine Conjugation->Pivaloylcarnitine Depletion Carnitine Depletion (with high/prolonged dosage) Conjugation->Depletion Excretion Urinary Excretion Pivaloylcarnitine->Excretion

References

Application Notes and Protocols for the Synthesis of Ampicillin via the Dane Salt Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the broad-spectrum antibiotic, ampicillin, utilizing the Dane salt method with pivaloyl chloride as the activating agent for the mixed anhydride formation. This method is a widely adopted approach in industrial settings for the production of semi-synthetic penicillins.[1][2]

Introduction

The Dane salt method is a robust and efficient strategy for the acylation of 6-aminopenicillanic acid (6-APA), the core structural component of penicillin. The key principle of this method involves the protection of the amino group of the side-chain, D-(−)-α-phenylglycine, as a potassium Dane salt (an enamine). This protection prevents unwanted side reactions and allows for the specific activation of the carboxylic acid group.

Pivotal to this synthesis is the use of pivaloyl chloride to form a mixed anhydride with the Dane salt. The sterically hindered pivaloyl group enhances the reactivity of the intermediate, facilitating a clean and efficient acylation of 6-APA to form the N-protected ampicillin. A subsequent deprotection step under acidic conditions yields the final active pharmaceutical ingredient, ampicillin.[2]

Overall Reaction Scheme

The synthesis of ampicillin via the Dane salt method can be summarized in the following four key steps:

  • Formation of the D-(−)-α-Phenylglycine Potassium Dane Salt: The amino group of D-(−)-α-phenylglycine is protected by reacting it with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base.

  • Formation of the Mixed Anhydride: The carboxyl group of the Dane salt is activated by reaction with pivaloyl chloride in the presence of a tertiary amine base, forming a highly reactive mixed anhydride.

  • Acylation of 6-Aminopenicillanic Acid (6-APA): The mixed anhydride is then reacted with 6-APA to form the N-protected ampicillin.

  • Deprotection: The enamine protecting group is removed under acidic conditions to yield ampicillin.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
D-(−)-α-PhenylglycineC₈H₉NO₂151.16
Potassium HydroxideKOH56.11
Ethyl AcetoacetateC₆H₁₀O₃130.14
IsopropanolC₃H₈O60.10
Pivaloyl ChlorideC₅H₉ClO120.58
N-MethylmorpholineC₅H₁₁NO101.15
DichloromethaneCH₂Cl₂84.93
6-Aminopenicillanic Acid (6-APA)C₈H₁₁N₂O₃S215.25
TriethylamineC₆H₁₅N101.19
Hydrochloric AcidHCl36.46
AcetoneC₃H₆O58.08
Synthesis of D-(−)-α-Phenylglycine Potassium Dane Salt

This protocol is adapted from a method for preparing amino acid Dane salts.[3]

  • In a suitable reaction vessel, dissolve D-(−)-α-phenylglycine (1.0 eq) in a mixed solvent of isopropanol and an aromatic hydrocarbon (e.g., toluene).

  • Add an equimolar amount of potassium hydroxide (1.0 eq).

  • Heat the mixture to 60–90 °C and add ethyl acetoacetate (1.15 eq) dropwise.

  • Reflux the reaction mixture for 1–3 hours.

  • After the reaction is complete, cool the mixture to 0–5 °C and stir for 2 hours to induce crystallization.

  • Filter the resulting solid, wash with cold isopropanol, and dry under vacuum at 60 °C for 4 hours to yield the potassium Dane salt of D-(−)-α-phenylglycine.

Table 1: Quantitative Data for Dane Salt Formation [3]

ParameterValue
Typical Yield~97%
Purity>99.5%
Specific Optical Rotation-80.2° to -80.6°
Synthesis of Ampicillin

This protocol is based on the general principles of the Dane salt method and specific examples found in the literature.[1][4]

Step 1: Mixed Anhydride Formation

  • Suspend the D-(−)-α-phenylglycine potassium Dane salt (1.0 eq) in anhydrous dichloromethane at -20 to -25 °C.

  • Add N-methylmorpholine (1.0 eq) to the suspension.

  • Slowly add pivaloyl chloride (1.0 eq) to the mixture while maintaining the temperature between -20 and -25 °C.

  • Stir the reaction mixture for 90 minutes at this temperature to ensure the complete formation of the mixed anhydride.[5]

Step 2: Acylation of 6-APA

  • In a separate flask, prepare a solution of 6-aminopenicillanic acid (6-APA) (0.9 eq) and triethylamine (1.0 eq) in anhydrous dichloromethane.

  • Cool the 6-APA solution to -30 °C.

  • Add the previously prepared cold mixed anhydride solution to the 6-APA solution all at once. The temperature will likely rise to around -30 °C.

  • Stir the reaction mixture at -30 °C for 5 hours.[1]

Step 3: Deprotection and Isolation of Ampicillin

  • Allow the reaction mixture to warm to -10 °C and add water. The temperature will rise to approximately 5 °C.[1]

  • Adjust the pH of the mixture to 1.5 with concentrated hydrochloric acid and stir for 15 minutes at 5 °C to hydrolyze the N-protecting group.[1]

  • Separate the aqueous and organic layers.

  • Adjust the pH of the aqueous layer to the isoelectric point of ampicillin (pH ~5.0) with a suitable base (e.g., ammonia or triethylamine) at 5 °C to precipitate the product.[1][4]

  • Stir the resulting slurry overnight at 0–5 °C.[1]

  • Filter the precipitated ampicillin, wash with cold water and then with acetone.

  • Dry the product under vacuum at 40 °C.

Table 2: Quantitative Data for Ampicillin Synthesis [1]

ParameterValue
Overall Yield (based on 6-APA)75-83%
Purity (Iodometric Assay)999-1011 mcg/mg

Visualizations

Reaction Pathway

Ampicillin_Synthesis_Pathway cluster_step1 Step 1: Dane Salt Formation cluster_step2 Step 2: Mixed Anhydride Formation cluster_step3 Step 3: Acylation cluster_step4 Step 4: Deprotection D-Phenylglycine D-Phenylglycine Dane_Salt D-Phenylglycine Potassium Dane Salt D-Phenylglycine->Dane_Salt + Ethyl Acetoacetate, + KOH Mixed_Anhydride Mixed Anhydride Dane_Salt->Mixed_Anhydride + Pivaloyl Chloride, + N-Methylmorpholine N-Protected_Ampicillin N-Protected Ampicillin Mixed_Anhydride->N-Protected_Ampicillin 6-APA 6-Aminopenicillanic Acid (6-APA) 6-APA->N-Protected_Ampicillin Ampicillin Ampicillin N-Protected_Ampicillin->Ampicillin + H₃O⁺

Caption: Chemical reaction pathway for the synthesis of ampicillin.

Experimental Workflow

Ampicillin_Workflow start Start dane_salt_formation 1. Prepare D-Phenylglycine Potassium Dane Salt start->dane_salt_formation mixed_anhydride_formation 2. Form Mixed Anhydride with Pivaloyl Chloride dane_salt_formation->mixed_anhydride_formation acylation 3. Acylate 6-APA with Mixed Anhydride mixed_anhydride_formation->acylation deprotection 4. Acidic Hydrolysis (Deprotection) acylation->deprotection precipitation 5. pH Adjustment & Precipitation deprotection->precipitation isolation 6. Filtration, Washing, & Drying precipitation->isolation end Final Product: Ampicillin isolation->end

Caption: Step-by-step experimental workflow for ampicillin synthesis.

References

Pivalic Acid as a Co-Catalyst in Palladium-Catalyzed C-H Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium-catalyzed C-H functionalization has emerged as a powerful tool in modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable C-C and C-heteroatom bonds. This approach offers significant advantages in terms of atom economy and synthetic efficiency, particularly in the context of drug discovery and development where rapid lead optimization is paramount. A key development in this field has been the utilization of pivalic acid as a co-catalyst. This application note details the multifaceted role of pivalic acid in enhancing the efficiency and scope of palladium-catalyzed C-H functionalization reactions. It provides a summary of key quantitative data, detailed experimental protocols for representative transformations, and visual diagrams of the underlying mechanistic pathways.

Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic chemistry, streamlining synthetic routes by avoiding the pre-functionalization of starting materials. Palladium catalysis has been at the forefront of this revolution. Pivalic acid (PivOH), a sterically hindered carboxylic acid, has been identified as a highly effective co-catalyst in many of these transformations. Its beneficial effects are attributed to its role in the concerted metalation-deprotonation (CMD) mechanism, one of the primary pathways for C-H bond activation.[1] The pivalate anion is believed to act as a proton shuttle, facilitating the cleavage of the C-H bond by lowering the activation energy of this crucial step.[2][3] This leads to improved reaction rates, yields, and broader substrate scope.

The Role of Pivalic Acid: Mechanistic Insights

Experimental and computational studies have elucidated the critical role of pivalic acid in the catalytic cycle. The prevailing mechanism is the Concerted Metalation-Deprotonation (CMD) pathway.[1] In this process, the pivalate anion, coordinated to the palladium center or present in the reaction medium, assists in the deprotonation of the C-H bond as the palladium atom coordinates to the carbon. This avoids the formation of a formal palladium-hydride intermediate and proceeds through a six-membered transition state, which is energetically favorable.[2] This cooperative action of the palladium catalyst and the pivalate co-catalyst is crucial for the efficient activation of otherwise inert C-H bonds.[4] Pivalic acid's steric bulk is also thought to play a role in preventing catalyst decomposition and promoting reductive elimination.

Quantitative Data Summary

The use of pivalic acid as a co-catalyst has led to significant improvements in a variety of palladium-catalyzed C-H functionalization reactions. The following tables summarize representative quantitative data from the literature, showcasing the impact of pivalic acid on reaction efficiency.

Table 1: Palladium-Catalyzed Direct Arylation of Benzene with Aryl Bromides [5]

EntryAryl BromideProductYield (%)
14-Bromotoluene4-Methylbiphenyl81
24-Bromoanisole4-Methoxybiphenyl75
34-Bromobenzonitrile4-Cyanobiphenyl65
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl55
51-Bromonaphthalene1-Phenylnaphthalene78

Reaction Conditions: Aryl bromide (1.0 mmol), benzene (10 mL), Pd(OAc)₂ (5 mol %), Pivalic Acid (30 mol %), K₂CO₃ (2.0 equiv), 120 °C, 24 h.

Table 2: Palladium-Catalyzed Intramolecular C(sp³)–H Arylation [6]

EntrySubstrateProductYield (%)
12-(2-Bromophenoxy)-2-methylpropane2,2-Dimethyldihydrobenzofuran85
21-Bromo-2-(2,2-dimethylpropoxy)benzene6,6-Dimethyl-3,4-dihydro-2H-1-benzopyran78

Reaction Conditions: Substrate (0.5 mmol), Pd(OAc)₂ (5 mol %), PCy₃ (10 mol %), Pivalic Acid (30 mol %), Cs₂CO₃ (1.5 equiv), Toluene, 110 °C, 12-24 h.

Experimental Protocols

The following are detailed protocols for key palladium-catalyzed C-H functionalization reactions utilizing pivalic acid as a co-catalyst.

Protocol 1: Direct Arylation of Benzene with 4-Bromotoluene

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Pivalic acid (PivOH)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 4-Bromotoluene

  • Benzene, anhydrous

  • Anhydrous toluene (for transfer, if needed)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol %), pivalic acid (30.6 mg, 0.3 mmol, 30 mol %), and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

  • Add 4-bromotoluene (171 mg, 1.0 mmol) to the reaction vessel.

  • Add anhydrous benzene (10 mL) to the Schlenk tube.

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 4-methylbiphenyl as a white solid.

Protocol 2: Intramolecular C(sp³)–H Arylation to Synthesize 2,2-Dimethyldihydrobenzofuran

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Pivalic acid (PivOH)

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • 2-(2-Bromophenoxy)-2-methylpropane

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol %), PCy₃ (14.0 mg, 0.05 mmol, 10 mol %), and anhydrous Cs₂CO₃ (244 mg, 0.75 mmol, 1.5 equiv) to a dry Schlenk tube.

  • Add pivalic acid (15.3 mg, 0.15 mmol, 30 mol %) to the reaction vessel.

  • Add a solution of 2-(2-bromophenoxy)-2-methylpropane (114.5 mg, 0.5 mmol) in anhydrous toluene (5 mL) to the Schlenk tube.

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (15 mL) and filter through a short plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,2-dimethyldihydrobenzofuran.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathway and a general experimental workflow for palladium-catalyzed C-H functionalization with pivalic acid.

G cluster_cat_cycle Catalytic Cycle cluster_cmd Concerted Metalation-Deprotonation (CMD) Pd(II) Pd(II) Ar-Pd(II)-X Ar-Pd(II)-X Pd(II)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Arene Ar-Pd(II)-Arene Ar-Pd(II)-X->Ar-Pd(II)-Arene Arene Coordination (Ar'-H) Palladacycle Palladacycle Ar-Pd(II)-Arene->Palladacycle CMD (PivOH) Transition_State [Ar-Pd(II)...H...Arene...PivO]‡ Ar-Pd(II)-Arene->Transition_State Ar-Ar' Ar-Ar' Palladacycle->Ar-Ar' Reductive Elimination Pd(0) Pd(0) Pd(0)->Pd(II) Re-oxidation (if needed) Transition_State->Palladacycle PivOH PivOH Transition_State->PivOH Protonated Co-catalyst PivO- PivO- PivO-->Transition_State Proton Acceptor G start Start: Prepare Reaction Vessel reagents Add Pd Catalyst, Pivalic Acid, Base start->reagents substrate Add Substrate and Solvent reagents->substrate reaction Heat and Stir under Inert Atmosphere substrate->reaction workup Reaction Workup: Cool, Dilute, Filter reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

References

Pivaloyl Protection in Carbohydrate Chemistry and Glycosylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of carbohydrate chemistry and the synthesis of complex glycoconjugates, the strategic use of protecting groups is paramount. The pivaloyl (Piv) group, a sterically hindered acyl protecting group, has emerged as a valuable tool for chemists. Its bulky nature offers unique advantages in controlling regioselectivity during protection, influencing stereoselectivity in glycosylation reactions, and providing stability under various reaction conditions. These application notes provide a detailed overview of the use of pivaloyl protection in carbohydrate chemistry, complete with experimental protocols and quantitative data to guide researchers in this domain.

The pivaloyl group's large steric footprint can direct reactions to less hindered positions and can act as a participating group in glycosylation, leading to the formation of 1,2-trans glycosidic linkages with high fidelity.[1] Furthermore, pivaloyl esters exhibit greater stability compared to other acyl groups like acetates and benzoates, making them suitable for multi-step synthetic sequences where robust protection is required.[2] However, this stability also necessitates more forceful conditions for their removal.

Application Notes

Advantages of Pivaloyl Protection:
  • High Stability: Pivaloyl esters are resistant to a wide range of reaction conditions, including those that might cleave other acyl groups. This stability is advantageous in complex, multi-step syntheses.[2]

  • Stereodirecting Effect in Glycosylation: When placed at the C-2 position of a glycosyl donor, the pivaloyl group can participate in the reaction to form a cyclic intermediate, which shields one face of the molecule. This neighboring group participation directs the incoming glycosyl acceptor to attack from the opposite face, resulting in the stereoselective formation of 1,2-trans glycosidic bonds.[1]

  • Prevention of Orthoester Formation: The steric bulk of the pivaloyl group disfavors the formation of orthoester byproducts, a common issue in glycosylation reactions with other participating acyl groups. This leads to cleaner reactions and higher yields of the desired glycoside.[3]

  • Regioselective Protection: The steric hindrance of pivaloyl chloride can be exploited for the regioselective protection of hydroxyl groups in polyol compounds like carbohydrates. Less sterically hindered primary hydroxyl groups are often preferentially acylated over more hindered secondary hydroxyl groups.

Challenges Associated with Pivaloyl Groups:
  • Difficult Deprotection: The high stability of pivaloyl esters necessitates harsh conditions for their removal. Strong bases such as sodium methoxide in methanol at elevated temperatures, or reductive cleavage with reagents like lithium aluminum hydride (LAH), are often required.[4] These conditions may not be compatible with other sensitive functional groups in the molecule.

  • Steric Hindrance: While advantageous for selectivity, the bulkiness of the pivaloyl group can sometimes hinder the reactivity of the molecule in subsequent transformations.

Experimental Protocols

Protocol 1: Per-pivaloylation of D-Glucose

This protocol describes the complete protection of all hydroxyl groups of D-glucose with pivaloyl groups.

Materials:

  • D-Glucose

  • Pivaloyl chloride

  • Pyridine, anhydrous

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • 2 N Hydrochloric acid

  • Silica gel for column chromatography

Procedure:

  • To a solution of D-glucose (1 equivalent) and DMAP (0.1 equivalents) in anhydrous pyridine, add pivaloyl chloride (10 equivalents, 2 equivalents per hydroxyl group) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash sequentially with 2 N HCl and saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain 1,2,3,4,6-penta-O-pivaloyl-D-glucopyranose.

Protocol 2: Regioselective 2-O-Pivaloylation of Methyl α-D-Glucopyranoside Derivatives (Dibutyltin Oxide Method)

This method allows for the selective pivaloylation of the C-2 hydroxyl group.[5]

Materials:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • Dibutyltin oxide

  • Pivaloyl chloride

  • Methanol, anhydrous

  • Chloroform

  • Silica gel for column chromatography

Procedure:

  • A solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1 equivalent) and dibutyltin oxide (1.1 equivalents) in anhydrous methanol is heated at reflux until the solution becomes clear.

  • The solvent is removed under reduced pressure to give the intermediate stannylene acetal as a white solid.

  • The solid is dissolved in anhydrous chloroform, and pivaloyl chloride (1.2 equivalents) is added.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the mixture is concentrated, and the residue is purified by silica gel column chromatography to yield methyl 4,6-O-benzylidene-2-O-pivaloyl-α-D-glucopyranoside.[5]

Protocol 3: Glycosylation using a Pivaloyl-Protected Glycosyl Bromide (Koenigs-Knorr Reaction)

This protocol outlines the glycosylation of an alcohol acceptor using a pivaloyl-protected glycosyl donor.

Materials:

  • 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide (glycosyl donor)

  • Glycosyl acceptor (e.g., a primary or secondary alcohol)

  • Silver trifluoromethanesulfonate (AgOTf) or silver carbonate

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a stirred suspension of the glycosyl donor (1 equivalent), glycosyl acceptor (1.2 equivalents), and activated 4 Å molecular sieves in anhydrous DCM at -20 °C under an inert atmosphere, add the promoter (e.g., AgOTf, 1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until the donor is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite, washing with DCM.

  • Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired glycoside.

Protocol 4: Deprotection of Pivaloyl Esters using Sodium Methoxide

This protocol describes a standard method for the removal of pivaloyl groups. Note that this often requires forcing conditions.

Materials:

  • Pivaloyl-protected carbohydrate

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)

  • Methanol

  • Dowex 50W-X8 (H+ form) resin

  • TLC plates for monitoring

Procedure:

  • Dissolve the pivaloyl-protected carbohydrate in methanol.

  • Add a solution of sodium methoxide in methanol. The amount of NaOMe can range from catalytic to a large excess, and the reaction may require heating to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by adding Dowex 50W-X8 (H+) resin until the pH is neutral.

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization.

Quantitative Data

The following tables summarize quantitative data from various studies on pivaloyl protection and glycosylation.

Table 1: Regioselective Pivaloylation of Methyl α-D-Glucopyranoside Derivatives [5]

SubstrateMethodProductYield (%)
Methyl 6-O-triphenylmethyl-α-D-glucopyranosideDibutyltin oxideMethyl 6-O-triphenylmethyl-2-O-pivaloyl-α-D-glucopyranoside85
Methyl 6-O-triphenylmethyl-α-D-glucopyranosideDirect PivaloylationMethyl 6-O-triphenylmethyl-2-O-pivaloyl-α-D-glucopyranoside78
Methyl 4,6-O-benzylidene-α-D-glucopyranosideDibutyltin oxideMethyl 4,6-O-benzylidene-2-O-pivaloyl-α-D-glucopyranoside92
Methyl 4,6-O-benzylidene-α-D-glucopyranosideDirect PivaloylationMethyl 4,6-O-benzylidene-2-O-pivaloyl-α-D-glucopyranoside81

Table 2: Stereoselectivity in Glycosylation Reactions with Pivaloyl-Protected Donors

Glycosyl DonorGlycosyl AcceptorPromoterProductα:β RatioYield (%)Reference
2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromideCholesterolAgOTfCholesteryl 2,3,4,6-tetra-O-pivaloyl-β-D-glucopyranosideexclusively β85[6]
2,3,4,6-Tetra-O-pivaloyl-α-D-mannopyranosyl hemiacetalIsopropanolOxalyl chloride, Ph3PO, LiIIsopropyl 2,3,4,6-tetra-O-pivaloyl-β-D-mannopyranoside1:9991[7]

Visualizations

Protection_Glycosylation_Deprotection_Workflow Start Monosaccharide Protection Per-pivaloylation (PivCl, Pyridine, DMAP) Start->Protection Donor Pivaloyl-Protected Glycosyl Donor Protection->Donor Glycosylation Glycosylation (e.g., AgOTf) Donor->Glycosylation Acceptor Glycosyl Acceptor (with free -OH) Acceptor->Glycosylation Protected_Oligosaccharide Pivaloyl-Protected Oligosaccharide Glycosylation->Protected_Oligosaccharide Deprotection Deprotection (e.g., NaOMe/MeOH) Protected_Oligosaccharide->Deprotection Final_Product Oligosaccharide Deprotection->Final_Product

Caption: General workflow for oligosaccharide synthesis.

Neighboring_Group_Participation Donor Glycosyl Donor C2-OPiv Activation Activation (e.g., Lewis Acid) Donor->Activation Intermediate Acyl-oxonium Ion Intermediate (Shields α-face) Activation->Intermediate Acceptor_Attack Acceptor Attack (from β-face) Intermediate->Acceptor_Attack Product 1,2-trans-Glycoside (β-glycoside for gluco/galacto) Acceptor_Attack->Product Regioselective_Pivaloylation_Workflow Start Methyl 4,6-O-benzylidene- α-D-glucopyranoside Stannylene_Formation Stannylene Acetal Formation (Bu2SnO, MeOH, reflux) Start->Stannylene_Formation Intermediate 2,3-O-Dibutylstannylene Intermediate Stannylene_Formation->Intermediate Pivaloylation Pivaloylation (PivCl, Chloroform) Intermediate->Pivaloylation Product Methyl 4,6-O-benzylidene- 2-O-pivaloyl-α-D-glucopyranoside Pivaloylation->Product

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Pivaloyl Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient synthesis of complex peptide sequences. The selection of appropriate protecting groups for amino acid side chains is critical to the success of SPPS, preventing unwanted side reactions and ensuring high purity of the final product. The most widely adopted strategy in SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which relies on the orthogonality of the protecting groups.

While tert-butyl (tBu) and trityl (Trt) are the standard protecting groups for the hydroxyl-containing amino acids serine (Ser), threonine (Thr), and tyrosine (Tyr), this document explores the hypothetical application of the pivaloyl (Piv) group for this purpose. The pivaloyl group, an acyl-type protecting group, is known for its steric bulk and stability.[1] These application notes provide a theoretical framework for the use of pivaloyl protection in Fmoc-SPPS, alongside established protocols for standard protecting groups for comparative purposes.

Pivaloyl (Piv) Protection: A Hypothetical Approach in Fmoc-SPPS

Direct and established protocols for the use of a simple pivaloyl group for the side-chain protection of serine, threonine, or tyrosine in Fmoc-SPPS are not widely documented in scientific literature. The information presented here is based on the known chemical properties of the pivaloyl group and extrapolated to the context of SPPS.

Assumed Properties of Pivaloyl Protection in Fmoc-SPPS:
  • Stability to Piperidine: The pivaloyl ester linkage is assumed to be stable to the mild basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Nα-Fmoc group.

  • Lability to Strong Acid: The pivaloyl group is expected to be cleaved by strong acids, such as trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.[1]

Potential Advantages and Disadvantages
AdvantagesDisadvantages
Potentially increased stability to premature deprotection.Lack of established protocols and validation in SPPS.
Steric hindrance might reduce side reactions at the hydroxyl group.Synthesis of Fmoc-AA(Piv)-OH building blocks may be challenging.
Alternative orthogonality might be useful in specific complex syntheses.Cleavage kinetics with TFA are not well-characterized and may require optimization.
Potential for side reactions during cleavage is unknown.
Steric hindrance from the pivaloyl group could potentially impede coupling efficiency of the subsequent amino acid.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Ser(Piv)-OH (Hypothetical)

This protocol is a generalized procedure for the synthesis of the pivaloyl-protected serine building block.

Materials:

  • Fmoc-Ser-OH

  • Pivaloyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Fmoc-Ser-OH in DCM and cool the solution to 0 °C.

  • Add pyridine to the solution.

  • Slowly add pivaloyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield Fmoc-Ser(Piv)-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-AA(Piv)-OH (Hypothetical Workflow)

This protocol outlines the theoretical steps for incorporating a pivaloyl-protected amino acid into a peptide chain on a solid support.

Resin: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides).

Reagents:

  • Fmoc-protected amino acids (including the hypothetical Fmoc-AA(Piv)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

SPPS Cycle:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Deprotection (Hypothetical for Pivaloyl Group)

This protocol describes the theoretical final step to cleave the peptide from the resin and remove the side-chain protecting groups, including the pivaloyl group.

Cleavage Cocktail:

  • Reagent K (for peptides with sensitive residues):

    • Trifluoroacetic acid (TFA): 82.5%

    • Water: 5%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Standard Cleavage Cocktail (for peptides without sensitive residues):

    • Trifluoroacetic acid (TFA): 95%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 2.5%

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-4 hours. The optimal time for pivaloyl cleavage would need to be determined experimentally.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables provide a comparative overview of the hypothetical pivaloyl protecting group against the standard tert-butyl protecting group for serine and threonine in Fmoc-SPPS.

Table 1: Comparison of Side-Chain Protecting Groups for Serine and Threonine
Protecting GroupStructureIntroduction Reagent (Hypothetical for Piv)Cleavage ConditionStability to 20% Piperidine/DMF
Pivaloyl (Piv) -CO-C(CH₃)₃Pivaloyl chlorideStrong Acid (e.g., TFA)Assumed Stable
tert-Butyl (tBu) -C(CH₃)₃Isobutylene or tert-Butyl bromideStrong Acid (e.g., TFA)Stable
Table 2: Hypothetical SPPS Reagent and Time Parameters
StepReagent/SolventTime
Resin Swelling DMF30-60 min
Fmoc Deprotection 20% Piperidine in DMF3 min + 10 min
Amino Acid Activation Fmoc-AA(Piv/tBu)-OH, HBTU/HATU, DIPEA in DMF2-5 min
Coupling Activated Amino Acid Solution1-2 hours
Final Cleavage TFA-based cocktail2-4 hours

Visualizations

Diagram 1: Hypothetical SPPS Workflow with Pivaloyl Protection

SPPS_Workflow_Piv cluster_resin Solid Support (Resin) cluster_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-AA(Piv)-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final Cycle Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Orthogonality cluster_peptide Protected Peptide on Resin cluster_reagents Deprotection Reagents Peptide Fmoc-AA-...-AA(Piv)-...-AA-Resin Piperidine Piperidine/DMF Peptide->Piperidine Removes Fmoc TFA TFA Cocktail Peptide->TFA Removes Piv & other side-chain groups & cleaves from resin

References

Application Notes: Formation of Mixed Anhydrides with Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of mixed anhydrides is a widely utilized method for the activation of carboxylic acids, particularly in the synthesis of amides, peptides, and esters.[1] Pivaloyl chloride (trimethylacetyl chloride) is a frequently employed reagent for this purpose due to its steric bulk, which offers significant advantages in directing the reactivity of the resulting anhydride.[2] This method provides a cost-effective, rapid, and often high-yielding alternative to many other coupling reagents, making it suitable for both laboratory-scale synthesis and industrial applications.[2][3][4]

Mechanism of Action

The process involves two primary steps: activation and coupling.[2]

  • Activation: A carboxylic acid is reacted with pivaloyl chloride in the presence of a tertiary amine base (e.g., triethylamine or N-methylmorpholine, NMM) in an inert aprotic solvent at low temperatures. The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the electrophilic carbonyl carbon of pivaloyl chloride, displacing the chloride and forming a mixed pivalic anhydride.

  • Coupling: A nucleophile, such as an amine or alcohol, is then introduced. Due to the steric hindrance of the bulky tert-butyl group on the pivaloyl moiety, the nucleophile preferentially attacks the less hindered carbonyl carbon of the activated carboxylic acid. This regioselectivity is the key advantage of using pivaloyl chloride, as it minimizes the formation of undesired byproducts arising from the nucleophile attacking the activating group ("wrong-way opening").[2][3]

Key Applications

  • Peptide Synthesis: The mixed anhydride method with pivaloyl chloride is a classical and effective technique for forming peptide bonds.[1][5] It is particularly valuable for coupling sterically hindered amino acids where other methods might fail.[2] The reactions are typically fast, minimizing the risk of racemization when conducted under well-defined conditions at low temperatures.[2]

  • Amide and Ester Synthesis: This method is broadly applicable to the synthesis of various amides and esters. It has been successfully used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[6] Recent developments have even demonstrated its use in aqueous media, enhancing the sustainability of amide and peptide couplings.[7][8]

  • Synthesis of Complex Intermediates: Pivaloyl chloride is used to create mixed anhydride intermediates in multi-step syntheses of complex molecules, such as steroids.[9] The ability to perform subsequent reactions, like Grignard additions, in the same pot without isolating the anhydride intermediate streamlines the synthetic process.[9]

Advantages

  • High Reactivity and Speed: Mixed pivalic anhydrides are highly reactive, allowing for rapid coupling reactions, often completed in minutes to a few hours at low temperatures.[2][3]

  • Cost-Effectiveness: Pivaloyl chloride and the associated bases are inexpensive and readily available reagents, making this method economically viable for large-scale synthesis.[3][4]

  • High Yields: The method often provides high yields of purified products.[2]

  • Suitability for Hindered Substrates: It is frequently superior to other reagents like isobutyl chloroformate for reactions involving sterically hindered amines.[2]

Limitations and Side Reactions

  • Disproportionation: The mixed anhydride can disproportionate into two symmetrical anhydrides, which can complicate purification and lower the yield of the desired product.[1] This is typically minimized by forming and using the anhydride in situ at low temperatures.

  • Racemization: As with any activation method, there is a risk of racemization of the α-carbon of the activated amino acid. Using a weak, unhindered base like N-methylmorpholine (NMM) and maintaining low temperatures throughout the activation and coupling steps is crucial to suppress this side reaction.[2]

  • "Wrong-Way" Opening: Although minimized by the bulky pivaloyl group, nucleophilic attack at the pivaloyl carbonyl can still occur, leading to the formation of a pivaloyl amide or ester byproduct. This is more likely with smaller, unhindered nucleophiles.

Experimental Protocols

Protocol 1: General Procedure for Amide/Peptide Bond Formation via Mixed Pivalic Anhydride

This protocol describes a general method for the coupling of an N-protected amino acid with an amino acid ester or another amine.

Materials:

  • N-protected carboxylic acid (e.g., Z-Pro-OH) (1.0 eq)

  • Pivaloyl chloride (1.0 eq)

  • Tertiary amine base (e.g., Triethylamine, TEA) (1.0 eq for anhydride formation)

  • Amine nucleophile (e.g., H-Leu-Gly-OEt·HCl) (1.0 eq)

  • Additional tertiary base (e.g., TEA) (1.0 eq, if amine is a salt)

  • Anhydrous solvent (e.g., Ethyl Acetate, Tetrahydrofuran (THF), or Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the N-protected carboxylic acid (1.0 eq) in the chosen anhydrous solvent (e.g., ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.[1]

  • Cooling: Cool the solution to between -15°C and 0°C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).[1][10]

  • Anhydride Formation: Add the tertiary amine base (1.0 eq) to the cooled solution. Then, add pivaloyl chloride (1.0 eq) dropwise while maintaining the low temperature. A precipitate of the amine hydrochloride salt will typically form.[1] Stir the resulting suspension at this temperature for 30 minutes to 2 hours to ensure complete formation of the mixed anhydride.[1]

  • Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.0 eq). If it is a hydrochloride salt, neutralize it with one equivalent of the tertiary base in the chosen solvent.

  • Coupling Reaction: Add the solution of the amine nucleophile to the cold mixed anhydride suspension. Allow the reaction mixture to stir at the low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours or overnight.[10]

  • Work-up: a. Filter the reaction mixture to remove the precipitated amine hydrochloride salt. Wash the filter cake with a small amount of cold solvent.[1] b. Combine the filtrates and transfer to a separatory funnel. c. Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product as necessary, typically by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Examples of Mixed Anhydride Formation with Pivaloyl Chloride

Carboxylic Acid (1 eq)Nucleophile (1 eq)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
Quinoline-2-carboxylic acidL-AsparagineTEA (1.0)Ethyl Acetate / H₂O0 to 50.5 (anhydride)>90% (for intermediate)[1],[10]
(S)-2-tert-Butoxycarbonylaminopropionic acidEthyl (piperidin-4-yloxy)-acetateTEA (1.0)Ethyl Acetate0 to 50.5 (anhydride)Not specified[1]
Z-α-Methylalanyl-OHα-Methylalanine methyl esterNot specifiedNot specified-5, then RT3Not specified[1],[10]
Bicyclic diketopropionic acidGrignard ReagentTEA (1.0)THF-30 to -100.25 - 0.75High[9]
N-Boc-hydroxylaminePivaloyl ChlorideTEA (1.1)DCM0, then RT195%[11]

Mandatory Visualization

reaction_mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) in1 RCOOH->in1 PivCl Pivaloyl Chloride (Piv-COCl) PivCl->in1 Base Tertiary Amine (e.g., TEA) Base->in1 MixedAnhydride Mixed Anhydride (R-CO-O-CO-Piv) in2 MixedAnhydride->in2 Nucleophile Nucleophile (Nu-H) Nucleophile->in2 Product Product (R-CO-Nu) Byproduct Pivalic Acid (Piv-COOH) Salt Amine Salt (TEA·HCl) in1->MixedAnhydride  - HCl (forms salt) in2->Product in2->Byproduct

Caption: General reaction mechanism for mixed anhydride formation.

experimental_workflow start Start: Dissolve Carboxylic Acid in Anhydrous Solvent cool Cool Reaction Mixture to -15°C to 0°C start->cool add_base Add Tertiary Amine (e.g., TEA) cool->add_base add_pivcl Add Pivaloyl Chloride (dropwise) add_base->add_pivcl form_anhydride Stir for 0.5-2h (Anhydride Formation) add_pivcl->form_anhydride add_nucleophile Add Nucleophile Solution form_anhydride->add_nucleophile react Stir (1-2h cold, then warm to RT) add_nucleophile->react workup Aqueous Work-up (Wash with Acid, Base, Brine) react->workup isolate Dry, Filter, and Concentrate in vacuo workup->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end Final Product purify->end

Caption: Typical experimental workflow for pivaloyl chloride-mediated coupling.

References

Application Note: 1H NMR Spectrum Analysis of Pivalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a carboxylic acid with a unique structural feature: a bulky tert-butyl group attached to the carboxyl functional group. This steric hindrance imparts specific chemical properties to the molecule and its derivatives, making it a valuable building block in organic synthesis and drug development. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This application note provides a detailed protocol for the 1H NMR analysis of pivalic acid, including data interpretation and experimental procedures.

Data Presentation

The 1H NMR spectrum of pivalic acid is characterized by its simplicity, which directly reflects the symmetry of the molecule. The quantitative data for the 1H NMR spectrum of pivalic acid, recorded in deuterated chloroform (CDCl3), is summarized in the table below.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNumber of Protons
Carboxylic Acid Proton (-COOH)~11.49[1]Singlet (broad)11
Methyl Protons (-C(CH3)3)~1.23[1]Singlet99

Structural Interpretation

The pivalic acid molecule contains two distinct sets of protons in a 1:9 ratio, leading to two signals in its 1H NMR spectrum. The broad singlet observed at a significant downfield shift (~11.49 ppm) is characteristic of a carboxylic acid proton.[1] This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. The chemical shift of this proton is often broad and can vary with concentration and the choice of solvent.

The intense singlet at approximately 1.23 ppm corresponds to the nine equivalent protons of the three methyl groups of the tert-butyl moiety.[1] The equivalence of these protons is due to the free rotation around the carbon-carbon single bonds. The signal appears as a singlet because there are no adjacent protons to cause spin-spin coupling. The integration value of 9 for this signal, relative to the integration of 1 for the carboxylic acid proton, confirms this assignment.

Logical Relationship Diagram

The following diagram illustrates the direct correlation between the chemical structure of pivalic acid and its characteristic 1H NMR spectral data.

pivalic_acid_nmr cluster_structure Pivalic Acid Structure cluster_spectrum 1H NMR Spectrum cluster_protons Proton Environments pivalic_structure COOH -COOH Proton pivalic_structure->COOH CH3 -C(CH3)3 Protons pivalic_structure->CH3 spectrum ~11.49 ppm ~1.23 ppm COOH->spectrum:f0 CH3->spectrum:f1

Caption: Correlation of pivalic acid's proton environments to its 1H NMR signals.

Experimental Protocol

This protocol outlines the steps for preparing a sample of pivalic acid and acquiring its 1H NMR spectrum.

Materials:

  • Pivalic acid (solid)

  • Deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Glass wool

  • Vial

  • Spatula

  • Balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of pivalic acid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS to the vial.

    • Gently swirl the vial to dissolve the solid completely.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube. This step removes any particulate matter that could adversely affect the spectral resolution.

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity. For routine spectra, an automated shimming routine is often sufficient.

    • Set the appropriate acquisition parameters. For a standard 1H NMR spectrum, the following parameters can be used as a starting point:

      • Pulse Angle: 30-90°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-5 seconds (For accurate integration, a longer relaxation delay of at least 5 times the longest T1 of interest is recommended).

      • Number of Scans (ns): 8-16 (adjust as needed based on sample concentration to achieve an adequate signal-to-noise ratio).

      • Spectral Width: 0-16 ppm

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Analyze the spectrum to identify the chemical shifts, multiplicities, and coupling constants (if any).

Conclusion

The 1H NMR spectrum of pivalic acid is straightforward to acquire and interpret, providing a clear example of how molecular symmetry influences spectral simplicity. The distinct signals for the carboxylic acid proton and the tert-butyl protons, along with their characteristic chemical shifts and integration values, allow for unambiguous identification and purity assessment. The provided protocol offers a reliable method for obtaining high-quality 1H NMR spectra of pivalic acid and similar small organic molecules, which is a fundamental technique in chemical research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Pivaloyl Group Deprotection with LiAlH₄

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the cleavage of pivaloyl (Piv) protecting groups using lithium aluminum hydride (LiAlH₄).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cleavage of a pivaloyl protecting group with LiAlH₄?

A1: The cleavage of a pivaloyl group, which is a pivaloate ester, with LiAlH₄ is a reductive process. It proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from LiAlH₄.[1][2]

  • First Hydride Addition: A hydride ion attacks the electrophilic carbonyl carbon of the pivaloate ester, forming a tetrahedral intermediate.

  • Intermediate Collapse: This intermediate collapses, eliminating a lithium tert-butoxide salt and forming an aldehyde intermediate.

  • Second Hydride Addition: A second hydride ion rapidly attacks the aldehyde, which is more reactive than the starting ester, leading to another tetrahedral intermediate.[1]

  • Work-up: Upon aqueous work-up, the resulting aluminum alkoxide is protonated to yield the deprotected primary alcohol.

Q2: Why is LiAlH₄ a suitable reagent for pivaloyl group removal?

A2: LiAlH₄ is a potent and non-selective reducing agent capable of cleaving stable ester bonds like pivaloates.[3] Unlike milder reducing agents such as sodium borohydride (NaBH₄), LiAlH₄ is strong enough to reduce esters to primary alcohols.[1] The pivaloyl group is known for its steric bulk, which can hinder other deprotection methods, making the high reactivity of LiAlH₄ advantageous.

Q3: What are the typical reaction conditions for this deprotection?

A3: Typical conditions involve dissolving the pivaloyl-protected compound in an anhydrous aprotic ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).[2][4] The reaction is usually performed at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by gradual warming to room temperature.

Q4: Are there any functional groups that are incompatible with LiAlH₄-mediated pivaloyl deprotection?

A4: Yes, due to its high reactivity, LiAlH₄ will reduce a wide range of functional groups.[2][3] It is crucial to consider the chemoselectivity of the reaction. Functional groups that are also reduced by LiAlH₄ include:

  • Aldehydes and Ketones

  • Carboxylic acids

  • Amides

  • Nitriles

  • Epoxides

  • Lactones

  • Alkyl halides

If your substrate contains any of these functional groups and they need to be preserved, LiAlH₄ is likely not a suitable reagent, and alternative deprotection strategies should be considered.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Reaction or Low Yield 1. Insufficient LiAlH₄: An inadequate amount of reducing agent will lead to incomplete conversion.[4] 2. Deactivated LiAlH₄: The reagent is highly sensitive to moisture and can be deactivated by exposure to air or wet solvents.[2][3] 3. Low Reaction Temperature: While initial cooling is necessary, the reaction may require warming to room temperature or even gentle reflux to proceed to completion.1. Increase Equivalents: Use a larger excess of LiAlH₄ (typically 2-4 equivalents per ester group). 2. Ensure Anhydrous Conditions: Use freshly dried solvents and handle LiAlH₄ under a dry, inert atmosphere. Consider using a fresh bottle of the reagent. 3. Optimize Temperature: After the initial addition at low temperature, allow the reaction to warm to room temperature and monitor by TLC. If the reaction is sluggish, gentle heating may be required.
Formation of Side Products 1. Over-reduction of other functional groups: LiAlH₄ is a powerful reducing agent and may reduce other sensitive functional groups in the molecule.[3] 2. Reaction with Solvent: Prolonged heating in THF can lead to solvent decomposition.1. Protect other functional groups: If other reducible groups are present, they should be protected prior to the LiAlH₄ step. 2. Use an alternative solvent: Consider using diethyl ether, which is less prone to decomposition. 3. Inverse Addition: For some sensitive substrates, adding the substrate solution to the LiAlH₄ suspension (inverse addition) can sometimes improve selectivity.
Difficult Work-up/Product Isolation 1. Formation of gelatinous aluminum salts: The quenching of excess LiAlH₄ can produce aluminum hydroxides that are difficult to filter.[5] 2. Emulsion formation during extraction: The presence of aluminum salts can lead to emulsions.1. Use the Fieser Work-up: This is a widely used and effective method to obtain a granular, easily filterable precipitate. For a reaction using 'n' grams of LiAlH₄, sequentially and carefully add:     - n mL of water     - n mL of 15% aqueous NaOH     - 3n mL of water Stir for 15-30 minutes until a white precipitate forms, which can then be filtered off.[1][3] 2. Use Celite®: Filtering the quenched reaction mixture through a pad of Celite® can help break up emulsions and facilitate the removal of fine precipitates.

Experimental Protocols

Standard Protocol for Pivaloyl Deprotection using LiAlH₄

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of the pivaloyl-protected substrate (1.0 eq.) in anhydrous THF or Et₂O to a stirred suspension of LiAlH₄ (2.0-4.0 eq.) in the same solvent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, 15% aqueous NaOH, and then more water as described in the troubleshooting guide.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms. Filter the solid through a pad of Celite® and wash thoroughly with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

reaction_mechanism cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Intermediate Collapse cluster_step3 Step 3: Second Hydride Addition cluster_step4 Step 4: Work-up Pivaloyl_Ester R-O-C(=O)C(CH₃)₃ Tetrahedral_Intermediate1 R-O-C(O⁻)(H)C(CH₃)₃ Pivaloyl_Ester->Tetrahedral_Intermediate1 H⁻ attack LiAlH4 Li⁺ ⁻AlH₄ LiAlH4->Pivaloyl_Ester Tetrahedral_Intermediate1_2 R-O-C(O⁻)(H)C(CH₃)₃ Aldehyde R-CHO Aldehyde_2 R-CHO tBuO ⁻OC(CH₃)₃ Tetrahedral_Intermediate1_2->Aldehyde Tetrahedral_Intermediate1_2->tBuO Alkoxide R-CH₂-O⁻ Aldehyde_2->Alkoxide H⁻ attack LiAlH4_2 Li⁺ ⁻AlH₄ LiAlH4_2->Aldehyde_2 Alkoxide_2 R-CH₂-O⁻ Alcohol R-CH₂-OH Alkoxide_2->Alcohol Protonation H2O H₂O H2O->Alkoxide_2

Caption: Mechanism of Pivaloyl Ester Reduction by LiAlH₄.

troubleshooting_workflow start Start: Pivaloyl Deprotection with LiAlH₄ check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No solution_incomplete 1. Increase LiAlH₄ equivalents 2. Check reagent/solvent quality 3. Increase temperature/time incomplete->solution_incomplete Yes workup_issue Difficult Work-up? side_products->workup_issue No solution_side_products 1. Protect other functional groups 2. Lower reaction temperature 3. Consider inverse addition side_products->solution_side_products Yes solution_workup Use Fieser Work-up Filter through Celite® workup_issue->solution_workup Yes end_success Successful Deprotection workup_issue->end_success No solution_incomplete->check_reaction end_fail Re-evaluate Strategy solution_side_products->end_fail solution_workup->end_success

Caption: Troubleshooting Workflow for Pivaloyl Deprotection.

logical_relationships cluster_reagents Reagents & Conditions cluster_parameters Reaction Parameters cluster_substrate Substrate Properties cluster_workup Work-up Procedure center_node Pivaloyl Deprotection Yield & Purity reagent_quality LiAlH₄ Quality (Anhydrous) reagent_quality->center_node solvent_quality Solvent Purity (Anhydrous) solvent_quality->center_node equivalents Equivalents of LiAlH₄ equivalents->center_node temperature Temperature temperature->center_node reaction_time Reaction Time reaction_time->center_node steric_hindrance Steric Hindrance steric_hindrance->center_node other_groups Other Functional Groups (Chemoselectivity) other_groups->center_node quenching_method Quenching Method (e.g., Fieser) quenching_method->center_node

Caption: Factors Influencing Pivaloyl Deprotection Success.

References

Technical Support Center: Reductive Removal of Pivaloyl Group from Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive deprotection of pivaloyl-protected tetrazoles.

Troubleshooting Guides

Method 1: Naphthalene-Catalyzed Lithiation

Question: My naphthalene-catalyzed lithiation reaction is sluggish or incomplete. What are the common causes and solutions?

Answer: Incomplete or slow reactions are often due to issues with the reagents or reaction setup. Here are the primary troubleshooting steps:

  • Moisture and Air Sensitivity: This reaction is highly sensitive to moisture and atmospheric oxygen.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (argon or nitrogen). Use anhydrous THF as the solvent, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Lithium Quality: The surface of the lithium metal may be passivated with oxides or nitrides, reducing its reactivity.

    • Solution: Use fresh lithium wire or sand, and clean the surface by cutting it under an inert atmosphere immediately before use to expose a fresh, reactive surface.

  • Insufficient Reagent: An inadequate amount of lithium or naphthalene can lead to incomplete conversion.

    • Solution: Use a significant excess of lithium (typically 6-10 equivalents) and a catalytic amount of naphthalene (around 20 mol%).[1]

  • Low Temperature: While the reaction is typically run at low temperatures to control exothermicity, excessively low temperatures can slow down the reaction rate.

    • Solution: The reaction is often initiated at 0°C or room temperature. If the reaction is sluggish, allowing it to warm slightly may help, but monitor for potential side reactions.

Question: I am observing low yields after the work-up of my lithiation reaction. What could be the issue?

Answer: Low isolated yields can result from problems during the reaction or the work-up procedure.

  • Quenching Step: Improper quenching of the reaction can lead to side products or decomposition.

    • Solution: The reaction should be carefully quenched at low temperature (e.g., 0°C) by the slow addition of a proton source, such as methanol.[1] Rapid or uncontrolled quenching can lead to complex mixtures.

  • Work-up and Extraction: The deprotected tetrazole may have different solubility properties than the starting material.

    • Solution: After quenching, the reaction mixture is typically partitioned between an organic solvent and water. Adjust the pH of the aqueous layer to ensure your product is in a neutral form for efficient extraction into the organic phase. Multiple extractions may be necessary.

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

Question: My LiAlH₄ reduction of the pivaloyl group is giving a complex mixture of products. What are the likely side reactions?

Answer: Lithium aluminum hydride is a very powerful and non-selective reducing agent, which can lead to over-reduction or undesired side reactions.[2][3][4][5][6][7]

  • Tetrazole Ring Reduction: Under harsh conditions (e.g., prolonged reaction times, high temperatures), LiAlH₄ has the potential to reduce the tetrazole ring itself, leading to a complex mixture of decomposition products.

    • Solution: Perform the reaction at low temperatures (e.g., -78°C to 0°C) and carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times. Use the minimum number of equivalents of LiAlH₄ required for the deprotection.

  • Reduction of Other Functional Groups: LiAlH₄ will reduce a wide variety of functional groups, including esters, carboxylic acids, amides, nitriles, and some aromatic systems.[7]

    • Solution: If your substrate contains other reducible functional groups, LiAlH₄ is likely not a suitable reagent for selective deprotection. Consider a milder or more chemoselective method.

Question: The work-up of my LiAlH₄ reaction is problematic, resulting in emulsions or low recovery of my product.

Answer: The work-up of LiAlH₄ reactions is critical for obtaining a clean product and good yield. The formation of gelatinous aluminum salts can make product isolation difficult.

  • Fieser Work-up: A widely used and reliable method to obtain a granular, easily filterable precipitate of aluminum salts.[8]

    • Procedure: For a reaction containing 'x' grams of LiAlH₄, dilute the reaction mixture with an ethereal solvent (e.g., diethyl ether or THF) and cool to 0°C. Then, slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes. The resulting granular solid can be removed by filtration.[9]

Frequently Asked Questions (FAQs)

Q1: Which reductive method is the most reliable for removing a pivaloyl group from a tetrazole?

A1: The naphthalene-catalyzed lithiation method is a documented and reliable approach specifically for the reductive removal of a pivaloyl group from 1-pivaloyl-1H-tetrazoles, providing the corresponding free tetrazoles in good yields.[1]

Q2: Can I use Sodium Borohydride (NaBH₄) for this deprotection?

A2: Sodium borohydride is generally not reactive enough to reduce sterically hindered and electron-rich N-pivaloyl groups under standard conditions.[10] While its reactivity can be enhanced with additives or by using forcing conditions (e.g., high temperatures), this may lead to low yields or side reactions.[11] It is generally not the recommended reagent for this transformation.

Q3: What are the main safety concerns with these reductive methods?

A3: Both naphthalene-catalyzed lithiation and LiAlH₄ reductions pose significant safety hazards.

  • Lithium and LiAlH₄: Both react violently with water and protic solvents to produce flammable hydrogen gas.[12] These reactions should always be performed under anhydrous conditions and quenched carefully at low temperatures.

  • Naphthalene: Naphthalene is a flammable solid and an irritant.

  • Raney Nickel: If used, Raney Nickel is often pyrophoric (ignites spontaneously in air) when dry and should be handled as a slurry in a suitable solvent.[13]

Q4: How can I monitor the progress of the deprotection reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the reaction mixture to a sample of the starting material. The disappearance of the starting material spot/peak and the appearance of a new, typically more polar, product spot/peak indicates the reaction is proceeding.

Data Presentation

Table 1: Comparison of Reductive Deprotection Methods for N-Pivaloyl Tetrazoles

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Naphthalene-Catalyzed Lithiation Lithium, Naphthalene (cat.)THF, 0°C to RTDocumented for pivaloyl tetrazoles, good yields.[1]Highly air and moisture sensitive, requires inert atmosphere.
Lithium Aluminum Hydride LiAlH₄Anhydrous Ether or THF, -78°C to RTPowerful reducing agent.Not chemoselective, potential for over-reduction, hazardous work-up.[7]
Sodium Borohydride NaBH₄Protic solvents (e.g., MeOH, EtOH)Milder, easier to handle than LiAlH₄.Generally not reactive enough for N-pivaloyl groups.[10]
Raney Nickel Raney Ni, H₂ (or H-donor)EtOH or similar solvent, RT to elevated temp.Can be used for hydrogenations.Pyrophoric nature, efficacy for pivaloyl removal is not well-documented.[13]

Experimental Protocols

Protocol 1: Reductive Removal of Pivaloyl Group using Naphthalene-Catalyzed Lithiation
  • Preparation: Under an inert atmosphere of argon, add a magnetic stir bar, anhydrous tetrahydrofuran (THF), and a catalytic amount of naphthalene (0.2 equivalents) to a flame-dried, three-necked round-bottom flask.

  • Initiation: Add lithium metal (6-10 equivalents, cut into small pieces) to the stirred solution at room temperature. A dark green color should develop, indicating the formation of the lithium naphthalenide radical anion.

  • Reaction: Cool the mixture to 0°C using an ice bath. Add a solution of the 1-pivaloyl-1H-tetrazole (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly add methanol to quench the excess lithium.

  • Work-up: Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Removal of Pivaloyl Group using Lithium Aluminum Hydride (LiAlH₄)
  • Preparation: Under an inert atmosphere of argon, add a magnetic stir bar and anhydrous diethyl ether or THF to a flame-dried, three-necked round-bottom flask.

  • Reagent Addition: Cool the solvent to 0°C and carefully add LiAlH₄ (1.5-3 equivalents) portion-wise.

  • Reaction: Prepare a solution of the 1-pivaloyl-1H-tetrazole (1 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0°C.

  • Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be allowed to warm slowly to room temperature.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and perform a Fieser work-up as described in the Troubleshooting section.

  • Isolation: After the Fieser work-up, filter the granular precipitate and wash it thoroughly with the reaction solvent. Combine the filtrate and washings.

  • Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Glassware setup_inert Setup under Inert Atmosphere prep_reagents->setup_inert add_reductant Add Reducing Agent (e.g., Li/Naphthalene or LiAlH4) setup_inert->add_reductant add_substrate Add Pivaloyl-Tetrazole (Dropwise at low temp) add_reductant->add_substrate monitor Monitor Reaction (TLC / LC-MS) add_substrate->monitor quench Quench Reaction (e.g., MeOH or Fieser) monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Deprotected Tetrazole Decision_Tree start Choose Deprotection Method q1 Substrate has other reducible groups? start->q1 method_lith Naphthalene-catalyzed Lithiation q1->method_lith No q2 Are milder conditions required? q1->q2 Yes q2->method_lith Yes method_lah_warn LiAlH4 (use with caution, low chemoselectivity) q2->method_lah_warn No Side_Reaction start Piv-Tetrazole-R Starting Material intermediate Deprotected Tetrazole-R Desired Product start->intermediate LiAlH4 (Desired Path) side_product Reduced Tetrazole Fragments Over-reduction Products intermediate->side_product Excess LiAlH4 High Temp

References

Technical Support Center: Optimizing Pivaloyl Chloride Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize pivaloyl chloride acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is pivaloyl chloride and what are its primary applications in synthesis?

Pivaloyl chloride (also known as trimethylacetyl chloride) is a branched-chain acyl chloride.[1][2] It is widely used in organic synthesis as a robust acylating agent to introduce the sterically hindered pivaloyl (Piv) group.[3] This group serves as a protecting group for alcohols and amines, offering high stability towards hydrolysis and nucleophilic attack due to the bulky tert-butyl group.[3][4] It is a key reagent in the production of pharmaceuticals (like aminobenzylpenicillin and cefazolin), agrochemicals (pesticides and herbicides), and polymers.[2]

Q2: What are the main safety precautions when handling pivaloyl chloride?

Pivaloyl chloride is a corrosive, highly flammable, and toxic liquid that reacts violently with water to produce corrosive hydrogen chloride gas.[5][6][7] It is fatal if inhaled and causes severe skin burns and eye damage.[6][8] All manipulations must be performed in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5] It should be stored in a cool, dry, well-ventilated area away from ignition sources and moisture, preferably under an inert atmosphere like nitrogen.[9]

Q3: Why is a base typically used in pivaloyl chloride acylations?

A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction.[5] If not neutralized, the HCl can protonate the amine starting material, forming an unreactive ammonium salt, which would halt the reaction and lower the yield.[5] Common bases include tertiary amines like triethylamine (TEA) or pyridine, and sometimes aqueous bases like sodium hydroxide in a two-phase Schotten-Baumann setup.[5][10]

Q4: Can pivaloyl chloride be used in Friedel-Crafts acylation reactions?

While technically possible, using pivaloyl chloride in Friedel-Crafts acylations often leads to an unusual side reaction. The initially formed acylium ion can decarbonylate (lose carbon monoxide) to form a stable tert-butyl carbocation.[11] This carbocation then acts as the electrophile, resulting in Friedel-Crafts alkylation of the aromatic ring (e.g., forming tert-butylbenzene) instead of the expected acylation.[11][12]

Troubleshooting Guide

This section addresses common problems encountered during pivaloyl chloride acylation reactions.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of Pivaloyl Chloride: The reagent is highly sensitive to moisture and may have decomposed before reacting with the substrate.[5][9]Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, dispensed from a solvent purification system or freshly dried over molecular sieves. Handle pivaloyl chloride under an inert atmosphere.[9]
2. Degraded Reagent: Improper storage can lead to the hydrolysis of pivaloyl chloride into pivalic acid.[5][9]Check Reagent Quality: If the pivaloyl chloride is cloudy or fuming excessively, its quality may be compromised. Consider purifying the reagent by distillation (boiling point ~105 °C) before use.[3][9]
3. Inactive Substrate: The nucleophile (amine or alcohol) may be protonated and thus unreactive.Use an Appropriate Base: Add a non-nucleophilic base like triethylamine or pyridine (at least 1.1 equivalents) to scavenge the HCl byproduct. For Schotten-Baumann conditions, use an aqueous base like NaOH.[5]
4. Steric Hindrance: The substrate may be too sterically hindered for the bulky pivaloyl chloride to access the reactive site.Increase Reaction Temperature: Gently heating the reaction may provide the necessary activation energy. Use a Catalyst: Add a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a highly effective acylation catalyst that works by forming a more reactive N-acylpyridinium intermediate.[4]
Formation of Multiple Products/Impurities 1. Diacylation: If the substrate has multiple reactive sites (e.g., a primary amine), over-acylation can occur.Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of pivaloyl chloride and add it slowly (dropwise) to the solution of the substrate at a low temperature (e.g., 0 °C) to improve selectivity.[5][13]
2. Unreacted Starting Material: Incomplete reaction due to insufficient reagent or short reaction time.Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[5] If the reaction stalls, consider adding more pivaloyl chloride or extending the reaction time.
3. Pivalic Acid Impurity: The final product is contaminated with pivalic acid from the hydrolysis of excess pivaloyl chloride during workup.Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base solution (e.g., saturated NaHCO₃ or Na₂CO₃) to remove acidic impurities like pivalic acid and residual HCl.[5][13]
Difficult Product Purification 1. Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers during extraction.Break the Emulsion: Add a small amount of brine (saturated aq. NaCl solution) and allow the mixture to stand. Gentle swirling, rather than vigorous shaking, can also help. In difficult cases, filtering the entire mixture through a pad of Celite® may be effective.
2. Co-elution on Silica Gel: The product and non-polar impurities have similar polarities.Adjust Solvent System: Modify the polarity of the eluent for column chromatography. If the product is basic (e.g., contains a free amine), adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation.

Data Presentation: Reaction Condition Comparison

The following table summarizes conditions for the N-acylation of various amines with pivaloyl chloride.

SubstrateBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
o-toluidineTriethylamine-Dichloromethane (DCM)0 to RT0.583[14][15]
N,N-dibenzylamine4-DMAP4-DMAPDichloromethane (DCM)0 to RT6Not Specified[14]
AnilineTriethylamine-Dichloromethane (DCM)0 to RT1-2~85[10]
Benzyl alcoholPyridine4-DMAPDichloromethane (CH₂Cl₂)0 to RT->95[16]
N-Boc hydroxylamineTriethylamine-Dichloromethane (CH₂Cl₂)0 to RT2.596[13]

Experimental Protocols

General Protocol for N-Acylation of an Amine with Pivaloyl Chloride

This protocol is a generalized procedure based on common laboratory practices.[13][14][15]

  • Preparation: A round-bottom flask is charged with the amine substrate (1.0 eq) and an anhydrous solvent such as dichloromethane (DCM).[15] The flask is placed under an inert atmosphere (nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Addition of Base: Triethylamine (1.1 eq) is added to the stirred solution.

  • Addition of Pivaloyl Chloride: Pivaloyl chloride (1.1 eq) is added dropwise to the cold, stirred mixture over 10-15 minutes.[5][13]

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 0.5-2 hours.[13][15] The progress is monitored by TLC until the amine starting material is consumed.[5]

  • Workup: The reaction mixture is poured into water and transferred to a separatory funnel. The organic layer is separated and washed sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[5][13]

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography.[15]

Visualizations

Troubleshooting_Workflow Pivaloyl Acylation Troubleshooting Workflow start Start: Low or No Yield check_conditions Verify Anhydrous Conditions & Reagent Quality start->check_conditions check_base Is an adequate base (e.g., TEA) present? check_conditions->check_base Reagents & setup OK check_base->start No, add base steric_issue Consider Steric Hindrance check_base->steric_issue Yes add_catalyst Add DMAP (1-10 mol%) steric_issue->add_catalyst Substrate is bulky increase_temp Increase Reaction Temperature steric_issue->increase_temp Substrate is bulky success Reaction Optimized add_catalyst->success increase_temp->success Reaction_Parameters Key Parameters in Pivaloyl Acylation center_node Pivaloyl Acylation Outcome sub Substrate (Steric Hindrance) sub->center_node Affects Rate reagent Pivaloyl Chloride (Purity/Moisture) reagent->center_node Affects Yield base Base (Stoichiometry/Type) base->center_node Prevents Protonation solvent Solvent (Anhydrous) solvent->center_node Prevents Hydrolysis catalyst Catalyst (e.g., DMAP) catalyst->center_node Increases Rate temp Temperature temp->center_node Affects Rate

References

Technical Support Center: Pivaloyl Chloride in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Friedel-Crafts reactions involving pivaloyl chloride.

FAQs: Understanding the Challenges with Pivaloyl Chloride

Q1: Why is my Friedel-Crafts acylation with pivaloyl chloride yielding a significant amount of alkylated byproduct?

A1: This is a known and common side reaction specific to pivaloyl chloride and other tertiary acyl chlorides. The primary reason is the formation of a highly stable tert-butyl carbocation. Under the influence of a Lewis acid catalyst (like AlCl₃), the initially formed pivaloyl cation can undergo decarbonylation (loss of a carbon monoxide molecule) to generate the tert-butyl carbocation. This carbocation then acts as an electrophile, leading to Friedel-Crafts alkylation of the aromatic ring, producing tert-butylbenzene derivatives instead of the desired pivaloyl-substituted ketone.[1][2][3]

Q2: What factors influence the ratio of acylation to alkylation product?

A2: The product distribution is primarily influenced by the stability of the carbocation intermediates. The resonance-stabilized acylium cation leads to the acylation product, while the highly stable tertiary tert-butyl carbocation results in the alkylation product.[2] Key experimental factors that you can control to influence this ratio include:

  • Choice of Lewis Acid: Stronger Lewis acids can favor the decarbonylation process.

  • Reaction Temperature: Higher temperatures often provide the energy needed for decarbonylation.

  • Solvent: The polarity of the solvent can influence the stability and reactivity of the charged intermediates.

  • Steric Hindrance: Both the aromatic substrate and the pivaloyl group itself are sterically bulky, which can affect the reaction pathway.

Q3: Are there any general strategies to minimize the alkylation side reaction?

A3: Yes, to favor the desired acylation product, consider the following strategies:

  • Use Milder Reaction Conditions: Employ lower reaction temperatures to disfavor the energetically demanding decarbonylation step.

  • Select a Milder Lewis Acid: While strong Lewis acids like AlCl₃ are common, they can promote side reactions. Consider experimenting with milder Lewis acids such as FeCl₃ or ZnCl₂.[4]

  • Control Stoichiometry: Precise control over the molar ratios of reactants and catalyst can sometimes help in minimizing side product formation.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide can favor the kinetically controlled product.[5]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with pivaloyl chloride in Friedel-Crafts reactions.

Problem Potential Cause Troubleshooting Steps & Recommendations
High yield of tert-butylated byproduct, low yield of desired ketone. The reaction conditions are favoring the decarbonylation of the pivaloyl cation.1. Lower the Reaction Temperature: Conduct the reaction at 0°C or even lower. The decarbonylation step has a higher activation energy than the acylation step. 2. Change the Lewis Acid: Switch from a strong Lewis acid like AlCl₃ to a milder one like FeCl₃ or ZnCl₂. This can reduce the propensity for carbocation formation. 3. Solvent Modification: Experiment with different solvents. A less polar solvent might stabilize the acylium ion to a greater extent relative to the tert-butyl carbocation.
Low overall yield with recovery of starting material. 1. Inactive Catalyst: The Lewis acid may have been deactivated by moisture. 2. Insufficiently Reactive Substrate: The aromatic ring may be too deactivated for the reaction to proceed under the chosen conditions.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator.[5] 2. Increase Catalyst Stoichiometry: For less reactive substrates, a higher molar ratio of the Lewis acid may be necessary. 3. Increase Temperature (with caution): While higher temperatures can promote decarbonylation, a modest increase may be necessary for unreactive substrates. Monitor the product distribution carefully.
Formation of multiple isomers or unexpected products. 1. Isomerization of Alkylated Products: Friedel-Crafts alkylations can sometimes lead to product isomerization. 2. Steric Effects: The bulky tert-butyl group can direct substitution to less sterically hindered positions on the aromatic ring.1. Characterize all Products: Use techniques like GC-MS and NMR to identify all components of the product mixture. 2. Literature Review: Consult the literature for similar reactions with your specific aromatic substrate to understand expected regioselectivity.
Reaction does not proceed at all. 1. Deactivated Aromatic Ring: Strongly electron-withdrawing groups on the aromatic substrate can prevent the Friedel-Crafts reaction from occurring. 2. Incompatible Functional Groups: Functional groups that can react with the Lewis acid (e.g., amines, hydroxyls) will inhibit the reaction.[6]1. Substrate Compatibility Check: Friedel-Crafts reactions are generally not suitable for strongly deactivated rings (e.g., nitrobenzene). 2. Protect Incompatible Groups: If your substrate contains interfering functional groups, consider protecting them before performing the Friedel-Crafts reaction.

Data Presentation

While specific quantitative data for the acylation vs. alkylation of various arenes with pivaloyl chloride is not extensively documented in a single comparative study, the following table summarizes the expected outcomes based on established principles of Friedel-Crafts reactions.

Aromatic Substrate Typical Lewis Acid Expected Major Product(s) Notes
BenzeneAlCl₃tert-butylbenzene (alkylation product)[2][3]The high stability of the tert-butyl carbocation strongly favors alkylation over acylation.
TolueneAlCl₃Mixture of tert-butyltoluene isomers (alkylation) and methyl pivaloyl ketone (acylation)The electron-donating methyl group activates the ring, but decarbonylation is still a significant competing reaction.
AnisoleFeCl₃4-methoxypivalophenone (acylation product)[7]The strongly activating methoxy group makes the ring highly nucleophilic, favoring acylation, especially with a milder Lewis acid.
NaphthaleneAlCl₃Mixture of pivaloyl naphthalenes (acylation) and tert-butylnaphthalenes (alkylation)[8]Naphthalene is more reactive than benzene, which can favor acylation, but the potential for decarbonylation remains.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation with Pivaloyl Chloride (Favoring Acylation)

This protocol is designed to minimize the formation of the alkylated byproduct by using milder conditions.

Materials:

  • Aromatic substrate (e.g., anisole)

  • Pivaloyl chloride

  • Iron(III) chloride (FeCl₃), anhydrous

  • Anhydrous dichloromethane (DCM)

  • Ice-water bath

  • Standard glassware for anhydrous reactions (e.g., oven-dried, flame-dried under inert atmosphere)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Ensure all glassware is dry.

  • To the flask, add the aromatic substrate (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0°C in an ice-water bath.

  • In a separate, dry flask, prepare a solution of pivaloyl chloride (1.1 eq) in anhydrous DCM.

  • Slowly add the anhydrous FeCl₃ (1.2 eq) to the stirred solution of the aromatic substrate at 0°C.

  • Once the Lewis acid has been added, add the pivaloyl chloride solution dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography, recrystallization, or distillation as appropriate.

Visualizations

Below are diagrams illustrating the key reaction pathways and a troubleshooting workflow for Friedel-Crafts reactions with pivaloyl chloride.

G cluster_main Main Reaction Pathway (Acylation) cluster_side Side Reaction Pathway (Alkylation) Pivaloyl_Chloride Pivaloyl Chloride Acylium_Ion Pivaloyl Cation (Acylium Ion) Pivaloyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Acylation_Product Acylated Product (Ketone) Acylium_Ion->Acylation_Product + Arene Decarbonylation Decarbonylation (-CO) Acylium_Ion->Decarbonylation Acylium_Ion->Decarbonylation High Temp. Arene Aromatic Ring tButyl_Cation tert-Butyl Cation Decarbonylation->tButyl_Cation Alkylation_Product Alkylated Product (tert-Butyl Arene) tButyl_Cation->Alkylation_Product + Arene

Pivaloyl Chloride Friedel-Crafts Reaction Pathways.

G start Start: Friedel-Crafts Reaction with Pivaloyl Chloride issue Problem Encountered? start->issue high_alkylation High Alkylation/ Low Acylation issue->high_alkylation Yes low_yield Low Overall Yield issue->low_yield Yes no_reaction No Reaction issue->no_reaction Yes end Reaction Optimized issue->end No solution1 Lower Temperature Use Milder Lewis Acid Change Solvent high_alkylation->solution1 solution2 Check Reagent Purity Ensure Anhydrous Conditions Increase Catalyst Amount low_yield->solution2 solution3 Check Substrate Reactivity (Deactivating Groups?) Protect Interfering Groups no_reaction->solution3 solution1->end solution2->end solution3->end

Troubleshooting Workflow for Pivaloyl Chloride Reactions.

References

Technical Support Center: Stability of Pivaloyl Esters to Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of pivaloyl (Piv) esters to hydrolysis. Pivaloyl esters are frequently employed as protecting groups for hydroxyl and amine functionalities in organic synthesis and as promoieties in prodrug design due to their notable stability. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable are pivaloyl esters to hydrolysis compared to other common acyl esters?

A1: Pivaloyl esters are substantially more stable towards hydrolysis than other common acyl protecting groups such as acetyl (Ac) and benzoyl (Bz) esters.[1] This enhanced stability is primarily attributed to the steric hindrance provided by the bulky tert-butyl group of the pivaloyl moiety, which impedes the nucleophilic attack of water or hydroxide ions at the ester carbonyl carbon.

One study on the hydrolysis of propranolol ester prodrugs in phosphate buffer (pH 7.4) demonstrated the following order of stability: pivalate > succinate > butyrate > propionate > acetate.[2] This highlights the significantly slower hydrolysis rate of the pivaloyl ester compared to less sterically hindered esters.

Q2: What conditions are typically required to hydrolyze (deprotect) a pivaloyl ester?

A2: Due to their high stability, the removal of a pivaloyl protecting group generally requires more forcing conditions than for other acyl groups. Standard methods for deprotection include:

  • Strongly basic conditions: Treatment with strong bases such as sodium methoxide (NaOMe) in methanol, lithium hydroxide (LiOH) in aqueous tetrahydrofuran (THF), or lithium diisopropylamide (LDA) can effect hydrolysis.[3][4][5]

  • Reductive cleavage: Reagents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as THF are effective for the reductive cleavage of pivaloyl esters.

  • Acidic conditions: While less common, concentrated or strong acids can also be used for deprotection, though the harsh conditions may not be suitable for sensitive substrates.[1]

It is important to note that mild basic or acidic conditions that are often sufficient to cleave acetate or benzoate esters are typically ineffective for the hydrolysis of pivaloyl esters.

Q3: My pivaloyl ester is proving difficult to deprotect. What can I do?

A3: If you are encountering difficulties with the deprotection of a pivaloyl ester, consider the following troubleshooting steps:

  • Increase the strength of the base/reductant: If using basic hydrolysis, consider switching to a stronger base (e.g., from LiOH to NaOMe or LDA). For reductive cleavage, ensure your LiAlH4 is fresh and active.

  • Elevate the reaction temperature: Increasing the temperature can often overcome the activation energy barrier for hydrolysis. However, be mindful of potential side reactions and decomposition of your substrate.

  • Increase the reaction time: Pivaloyl ester hydrolysis can be slow, so extending the reaction time may be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • Consider alternative deprotection strategies: If standard hydrolytic or reductive methods fail or lead to decomposition, explore alternative methods reported in the literature, which may include microwave-assisted deprotection or the use of other specialized reagents.[3]

Q4: How does pH affect the rate of pivaloyl ester hydrolysis?

A4: The rate of ester hydrolysis is highly dependent on pH. Pivaloyl esters, like other esters, are most stable under neutral or slightly acidic conditions. The rate of hydrolysis increases significantly under both strongly acidic and, more dramatically, basic conditions.

  • Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-promoted hydrolysis (saponification): Under basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon. This pathway is typically more efficient for ester hydrolysis than the acid-catalyzed route.

For sensitive applications where stability is paramount, it is crucial to maintain the pH of the solution in the neutral to slightly acidic range.

Q5: Are pivaloyl esters susceptible to enzymatic hydrolysis?

A5: Yes, pivaloyl esters can be hydrolyzed by enzymes, particularly esterases. This is a key consideration in the design of pivaloyl-containing prodrugs, which are intended to be stable in the gastrointestinal tract but are cleaved by esterases in the plasma and tissues to release the active drug.[2] The rate of enzymatic hydrolysis can vary significantly depending on the specific esterase and the structure of the substrate. In some cases, stereoselective hydrolysis of chiral pivaloyl esters has been observed in biological systems.[2]

Data Presentation

The following table summarizes the relative hydrolysis rates of various propranolol esters in phosphate buffer, providing a quantitative comparison of their stability.

Ester MoietyRelative Hydrolysis Rate (Phosphate Buffer, pH 7.4)
AcetateFastest
PropionateSlower than Acetate
ButyrateSlower than Propionate
SuccinateSlower than Butyrate
Pivalate Slowest

Data adapted from a study on the hydrolysis of propranolol prodrugs, which demonstrated the pivalate ester to be the most stable among the tested acyl esters.[2]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Pivaloyl Ester Hydrolysis by HPLC

This protocol outlines a general method for determining the rate of hydrolysis of a pivaloyl ester under specific pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Pivaloyl ester of interest
  • Buffer solution of the desired pH (e.g., phosphate buffer for pH 7.4, acetate buffer for acidic pH, borate buffer for basic pH)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Acid or base for pH adjustment (if necessary)
  • Thermostatted water bath or incubator
  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Prepare a stock solution of the pivaloyl ester in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
  • Pre-heat the buffer solution to the desired experimental temperature.
  • Initiate the hydrolysis reaction by adding a small aliquot of the pivaloyl ester stock solution to the pre-heated buffer solution to achieve the desired final concentration. Ensure the volume of the organic solvent from the stock solution is minimal to avoid altering the properties of the aqueous buffer.
  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot with a cold mobile phase or a suitable quenching solution to prevent further hydrolysis.
  • Analyze the samples by HPLC. The mobile phase composition and flow rate should be optimized to achieve good separation between the pivaloyl ester and its hydrolysis products.
  • Monitor the disappearance of the pivaloyl ester peak and/or the appearance of the product peak(s) over time by integrating the peak areas at a suitable UV wavelength.
  • Plot the concentration of the pivaloyl ester versus time and determine the hydrolysis rate constant from the data.

Protocol 2: General Procedure for Base-Mediated Deprotection of a Pivaloyl Ester

This protocol provides a general method for the removal of a pivaloyl protecting group under basic conditions.

1. Materials and Reagents:

  • Pivaloyl-protected compound
  • Anhydrous methanol or a mixture of THF and water
  • Sodium methoxide (NaOMe) or Lithium hydroxide (LiOH)
  • Inert atmosphere (e.g., nitrogen or argon)
  • Round-bottom flask and magnetic stirrer
  • TLC plates and developing chamber
  • Appropriate work-up and purification reagents (e.g., dilute HCl, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)

2. Procedure:

  • Dissolve the pivaloyl-protected compound in the chosen solvent system in a round-bottom flask under an inert atmosphere.
  • Add the base (e.g., NaOMe or LiOH) to the solution. The number of equivalents of base will depend on the substrate and should be determined empirically, but typically ranges from 2 to 10 equivalents.
  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.
  • Monitor the progress of the reaction by TLC.
  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
  • Carefully quench the reaction by adding dilute aqueous acid (e.g., 1 M HCl) until the solution is neutral or slightly acidic.
  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
  • Filter and concentrate the solution under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel to obtain the deprotected compound.

Visualizations

Factors_Affecting_Hydrolysis cluster_conditions Reaction Conditions cluster_structure Molecular Structure pH pH Rate Rate of Pivaloyl Ester Hydrolysis pH->Rate Strongly Acidic or Basic pH increases rate Temperature Temperature Temperature->Rate Higher temperature increases rate Enzymes Presence of Esterases Enzymes->Rate Catalyzes hydrolysis StericHindrance Steric Hindrance (tert-butyl group) StericHindrance->Rate Decreases rate (High Stability)

Caption: Factors influencing the rate of pivaloyl ester hydrolysis.

Hydrolysis_Workflow start Start: Pivaloyl Ester in Solution initiate Initiate Hydrolysis (Add Acid/Base or Enzyme) start->initiate incubate Incubate at Controlled Temperature initiate->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling quench Quench Reaction sampling->quench analyze Analyze by HPLC or NMR quench->analyze data Determine Concentration of Ester vs. Time analyze->data end Calculate Hydrolysis Rate data->end

References

Technical Support Center: Pivalic Anhydride Mediated Amide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving yields in pivalic anhydride mediated amide coupling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using pivalic anhydride for amide coupling?

A1: Pivalic anhydride is used to form a mixed anhydride with the carboxylic acid. The key advantage of this method is the high regioselectivity of the subsequent reaction with an amine. Due to the steric bulk of the pivaloyl group (a t-butyl group), the amine nucleophile preferentially attacks the less hindered carbonyl carbon of the activated carboxylic acid, leading to the desired amide with minimal formation of the pivaloyl amide byproduct.[1][2][3] The main byproduct is pivalic acid, which is non-toxic and can often be easily removed by an aqueous workup.[4][5]

Q2: My reaction yield is low. What are the most common general causes in amide coupling reactions?

A2: Low yields in amide coupling reactions can stem from several factors:

  • Incomplete activation of the carboxylic acid: Insufficient coupling reagent or suboptimal reaction conditions can lead to poor formation of the reactive intermediate.

  • Deactivation of the amine: The amine can be protonated by the carboxylic acid to form an unreactive ammonium salt.

  • Steric hindrance: Bulky substituents on either the carboxylic acid or the amine can impede the reaction.[6]

  • Hydrolysis: The presence of water can hydrolyze the mixed anhydride intermediate, reverting it to the carboxylic acid. It is crucial to use anhydrous solvents and reagents.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can significantly impact the reaction outcome.

Q3: Can racemization be an issue when using pivalic anhydride with chiral carboxylic acids?

A3: Yes, racemization is a potential side reaction in any peptide coupling method, including the mixed anhydride approach.[7][8] The risk of racemization increases with factors like elevated temperatures and the use of certain bases.[9] For instance, triethylamine is known to cause higher rates of racemization compared to more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[7] It is crucial to maintain low temperatures during the activation and coupling steps to minimize epimerization.[9][10]

Q4: How do I remove the pivalic acid byproduct after the reaction?

A4: Pivalic acid is typically removed during the aqueous workup.[4][5] Washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the pivalic acid, making it soluble in the aqueous phase.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient Mixed Anhydride Formation: The reaction between the carboxylic acid and pivalic anhydride is incomplete.- Ensure the pivalic anhydride is fresh and has been stored under anhydrous conditions.- Check the purity of your carboxylic acid and ensure it is dry.- Use an appropriate base (e.g., triethylamine, DIPEA) to facilitate the formation of the mixed anhydride. The order of addition can be critical; often, the carboxylic acid and base are mixed before the addition of pivalic anhydride.[11]
Hydrolysis of the Mixed Anhydride: The reactive intermediate is being quenched by water.- Use anhydrous solvents (e.g., dry THF, DCM, or DMF).- Dry all glassware thoroughly before use.- Ensure the amine and any other reagents are free of water.
Poor Nucleophilicity of the Amine: The amine is sterically hindered or electronically deactivated.- Consider increasing the reaction temperature, but be mindful of potential side reactions like racemization.[9]- Use a less hindered base if steric clashes are a concern.- For poorly nucleophilic anilines, a base-free protocol might be effective.[5]
Presence of a Pivaloyl Amide Side Product Incorrect Regioselectivity: The amine is attacking the pivaloyl carbonyl group.- While generally highly regioselective, this can occur with very small or highly reactive amines.[1][3]- Ensure the reaction temperature is kept low during the coupling step, as higher temperatures can reduce selectivity.
Significant Racemization of Chiral Centers Base-Induced Epimerization: The base used is too strong or not sterically hindered enough.[7]- Switch to a more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine.[7]- Maintain a low reaction temperature (e.g., -15 °C to 0 °C) throughout the activation and coupling process.[11]
Prolonged Reaction Time at Elevated Temperature: - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.- Optimize the reaction conditions to shorten the required reaction time.
Difficulty in Purification Emulsion during Aqueous Workup: - Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.- Filter the biphasic mixture through a pad of celite.
Pivalic Acid Remains in the Product: - Ensure thorough washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).- Perform multiple extractions to ensure complete removal.

Quantitative Data Summary

The following table summarizes the yields of N-arylamides from the reaction of various carboxylic acids with N-methylaniline using a base-free pivalic anhydride protocol.

EntryCarboxylic AcidAmineProductYield (%)
1Benzoic acidN-MethylanilineN-Methyl-N-phenylbenzamide95
24-Methoxybenzoic acidN-Methylaniline4-Methoxy-N-methyl-N-phenylbenzamide96
34-Nitrobenzoic acidN-MethylanilineN-Methyl-4-nitro-N-phenylbenzamide92
42-Naphthoic acidN-MethylanilineN-Methyl-N-phenyl-2-naphthamide94
5Phenylacetic acidN-MethylanilineN-Methyl-N,2-diphenylacetamide93
6Cinnamic acidN-MethylanilineN-Methyl-N-phenylcinnamamide91

Data adapted from a one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling.[5]

Experimental Protocols

Protocol 1: General Procedure for Pivalic Anhydride Mediated Amide Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • Pivalic anhydride (1.2 eq)

  • Tertiary amine base (e.g., Triethylamine or DIPEA, 1.2 eq)

  • Amine (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and the tertiary amine base (1.2 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -15 °C in a suitable bath (e.g., ice-salt).

  • Slowly add pivalic anhydride (1.2 eq) to the cooled solution while stirring.

  • Stir the reaction mixture at -15 °C for 1-2 hours to allow for the formation of the mixed anhydride.

  • In a separate flask, dissolve the amine (1.1 eq) in the anhydrous solvent.

  • Add the amine solution dropwise to the mixed anhydride solution at -15 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Base-Free Pivalic Anhydride Mediated Amide Coupling with N-Alkyl Anilines

This protocol is suitable for the coupling of various carboxylic acids with less nucleophilic amines like N-alkyl anilines.[5]

Materials:

  • Carboxylic acid (1.0 mmol)

  • N-alkyl aniline (1.2 mmol)

  • Pivalic anhydride (1.5 mmol)

  • Solvent (e.g., 1,4-dioxane, 2 mL)

Procedure:

  • To a dried reaction tube, add the carboxylic acid (1.0 mmol), N-alkyl aniline (1.2 mmol), pivalic anhydride (1.5 mmol), and the solvent (2 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for the time specified by substrate optimization (typically a few hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to remove unreacted carboxylic acid and pivalic acid.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_activation Step 1: Mixed Anhydride Formation cluster_coupling Step 2: Amide Formation cluster_workup Step 3: Workup & Purification start Carboxylic Acid + Base add_piv2o Add Pivalic Anhydride (-15°C to 0°C) start->add_piv2o In anhydrous solvent mixed_anhydride Formation of Mixed Anhydride Intermediate add_piv2o->mixed_anhydride add_amine Add Amine (0°C to RT) mixed_anhydride->add_amine amide_product Desired Amide Product add_amine->amide_product workup Aqueous Workup (Wash with acid and base) amide_product->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product Pure Amide purification->final_product

Caption: General workflow for pivalic anhydride mediated amide coupling.

Troubleshooting_Logic start Low Yield? cause1 Inefficient Anhydride Formation? start->cause1 Yes cause2 Hydrolysis? start->cause2 Yes cause3 Racemization? start->cause3 Side Product Observed sol1a Check Purity/Dryness of Reagents cause1->sol1a Yes sol1b Optimize Base and Addition Order cause1->sol1b Yes sol2 Use Anhydrous Solvents/Glassware cause2->sol2 Yes sol3a Use Hindered Base (e.g., DIPEA) cause3->sol3a Yes sol3b Maintain Low Temperature (-15°C) cause3->sol3b Yes

Caption: Troubleshooting logic for common issues in the reaction.

Reaction_Mechanism cluster_0 Mixed Anhydride Formation cluster_1 Nucleophilic Attack cluster_2 Product Formation R-COOH Carboxylic Acid MixedAnhydride R-CO-O-CO-Piv R-COOH->MixedAnhydride + Piv₂O - PivOH Piv2O Pivalic Anhydride Amine R'-NH₂ Tetrahedral Tetrahedral Intermediate MixedAnhydride->Tetrahedral Regioselective Attack Amine->Tetrahedral Amide Amide (R-CO-NH-R') Tetrahedral->Amide - PivO⁻ PivOH Pivalate (leaving group)

Caption: Simplified mechanism of pivalic anhydride amide coupling.

References

managing solubility issues of pivalic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility challenges with pivalic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of pivalic acid?

Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a colorless crystalline solid with a low melting point of approximately 35°C.[1][2] It is characterized by a bulky tert-butyl group, which influences its solubility. It is sparingly soluble in water but exhibits high solubility in many common organic solvents.[1][2][3][4]

Q2: How does the solubility of pivalic acid in water change with temperature?

Pivalic acid's solubility in water is limited, measured at 2.5 g/100 mL (25 g/L) at 20°C.[1][3][5] While specific data on the temperature dependence is not extensively documented in the provided results, for most carboxylic acids, solubility in water tends to increase with temperature.

Q3: In which organic solvents is pivalic acid highly soluble?

Pivalic acid is very soluble in a range of organic solvents, including ethanol, methanol, isopropanol, diethyl ether, and chloroform.[1][2][3][4][6] This high solubility is attributed to its amphiphilic nature.[1]

Q4: Can pivalic acid itself be used as a solvent?

Yes, due to its specific solubility characteristics, pivalic acid can occasionally be used as a solvent to dissolve certain materials that are insoluble in more common solvents, enabling further study of their properties and reactions.[3][6][7]

Q5: How does pKa influence the solubility of pivalic acid?

Pivalic acid is a weak acid with a pKa of approximately 5.03.[3][5] This means that in aqueous solutions with a pH above its pKa, it will deprotonate to form the pivalate anion. The resulting pivalate salts (e.g., sodium pivalate) are generally much more soluble in water than the neutral acid.[8][9] This principle is a key strategy for enhancing its aqueous solubility.

Quantitative Solubility Data

The following table summarizes the solubility of pivalic acid in various solvents.

SolventSolubilityTemperature (°C)
Water2.5 g/100 mL20
Water21.7 mg/mL20
Water25 g/L20
Ethanol220.8 g/L25
Methanol257.11 g/L25
Isopropanol159.36 g/L25
Diethyl EtherVery SolubleNot Specified
ChloroformHighly SolubleNot Specified

Data compiled from multiple sources.[1][2][3][4][5]

Troubleshooting Guide for Pivalic Acid Solubility Issues

This guide addresses common problems encountered when using pivalic acid in reactions.

Issue 1: Pivalic acid is not dissolving in the reaction solvent.

  • Possible Cause: The chosen solvent has poor solvating power for pivalic acid. This is common in nonpolar aprotic solvents or aqueous solutions at low pH.

  • Solutions:

    • Solvent Selection: Switch to or introduce a co-solvent in which pivalic acid is highly soluble, such as ethanol or diethyl ether.[1][2][4]

    • Temperature Increase: Gently warm the mixture. Since pivalic acid has a low melting point (35°C), it may melt and act as a co-solvent itself, improving miscibility.

    • pH Adjustment (for aqueous systems): If the reaction conditions permit, increase the pH of the solution to above 5.0 by adding a base (e.g., NaOH, K₂CO₃). This will convert the pivalic acid to its more soluble pivalate salt form.[8][9]

Issue 2: The reaction is heterogeneous, leading to inconsistent results.

  • Possible Cause: Incomplete dissolution of pivalic acid or one of the reactants is causing the reaction to occur at an interface rather than in solution, leading to poor reproducibility.

  • Solutions:

    • In-situ Salt Formation: Add a suitable base to the reaction mixture to form a soluble pivalate salt. In many palladium-catalyzed reactions, bases like Cs₂CO₃ or K₂CO₃ are used, which also serve to deprotonate the pivalic acid, enhancing its role as a co-catalyst and improving solubility.[10]

    • Use of a Co-solvent: Pivalic acid itself can act as a co-solvent or additive to increase the solubility of other components and promote a homogeneous reaction.[10][11]

    • Mechanical Agitation: Increase the stirring rate or use mechanical stirring to ensure the reaction mixture is well-suspended.

Issue 3: Pivalic acid precipitates out of the solution during the reaction.

  • Possible Cause: The reaction generates a species that lowers the solubility of pivalic acid (e.g., an acidic byproduct that lowers the pH of an aqueous solution) or the temperature of the reaction has decreased.

  • Solutions:

    • Maintain Temperature: Ensure the reaction temperature is consistently maintained above the point where precipitation occurs.

    • Buffering (for aqueous systems): If pH changes are the cause, consider using a buffer system to maintain a pH where the pivalate salt remains soluble.

    • Solvent Adjustment: Add more of a co-solvent in which pivalic acid is highly soluble to increase the overall solvating capacity of the reaction medium.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing Pivalic Acid with a Co-solvent

  • Solvent Selection: Choose a primary reaction solvent and a co-solvent in which pivalic acid is known to be highly soluble (e.g., ethanol, see table above).

  • Preparation: To the reaction vessel, add the primary solvent and the required amount of pivalic acid.

  • Dissolution: While stirring, add the co-solvent portion-wise until the pivalic acid is fully dissolved.

  • Temperature Adjustment (Optional): If needed, gently warm the mixture to aid dissolution, ensuring the temperature is compatible with the stability of all reactants.

  • Reagent Addition: Once a homogeneous solution is achieved, proceed with the addition of other reactants as per the reaction protocol.

Protocol 2: In-situ Salt Formation for Enhanced Aqueous Solubility

  • Setup: In a reaction vessel, suspend the required amount of pivalic acid in the aqueous reaction medium.

  • Base Selection: Choose a base that is compatible with the reaction chemistry (e.g., NaOH, KOH, NaHCO₃).

  • Titration: Prepare a stock solution of the chosen base. Add the base dropwise to the pivalic acid suspension while monitoring the pH of the mixture.

  • Dissolution: Continue adding the base until the pivalic acid is fully dissolved and the pH is maintained above 5.5. The formation of the soluble sodium or potassium pivalate salt will be observed as the solid disappears.

  • Reaction: Proceed with the addition of other reagents to the resulting clear solution.

Protocol 3: Using Pivalic Acid as a Co-catalyst and Solubilizing Agent in a Palladium-Catalyzed C-H Activation Reaction

This is a representative protocol based on literature descriptions of pivalic acid's role in such reactions.[10][11]

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide substrate, the C-H activation substrate, the palladium catalyst (e.g., Pd(OAc)₂), and a carbonate base (e.g., Cs₂CO₃).

  • Pivalic Acid Addition: Add pivalic acid (typically 1-2 equivalents).

  • Solvent Addition: Add the reaction solvent (e.g., DMAc or NMP).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100-120°C) with vigorous stirring. The pivalic acid will melt and, in conjunction with the base, form the pivalate anion, which participates in the catalytic cycle and helps to maintain a homogeneous reaction mixture.

  • Monitoring and Workup: Monitor the reaction by a suitable analytical method (e.g., TLC, GC-MS). Upon completion, cool the reaction and proceed with the standard aqueous workup and purification.

Visualization of Workflows

G cluster_0 Troubleshooting Workflow cluster_1 Aqueous System cluster_2 Non-Aqueous System start Pivalic Acid Solubility Issue Identified q1 Is the system aqueous or non-aqueous? start->q1 q2_aq Is pH > 5.5 permissible? q1->q2_aq Aqueous q2_naq Is the solvent polar aprotic? q1->q2_naq Non-Aqueous sol_aq_ph Add base (e.g., NaOH, K2CO3) to form soluble pivalate salt. q2_aq->sol_aq_ph Yes sol_aq_cosolvent Add a water-miscible co-solvent (e.g., Ethanol). q2_aq->sol_aq_cosolvent No end_node Homogeneous Solution Achieved sol_aq_ph->end_node sol_aq_cosolvent->end_node sol_naq_cosolvent Switch to or add a co-solvent (e.g., Ether, Ethanol). q2_naq->sol_naq_cosolvent Yes sol_naq_heat Gently heat mixture > 35°C. q2_naq->sol_naq_heat No sol_naq_cosolvent->end_node sol_naq_heat->end_node

Caption: Troubleshooting workflow for pivalic acid solubility.

G cluster_0 Pivalic Acid's Role in Pd-Catalyzed Reactions cluster_1 Catalytic Cycle Benefits PivOH Pivalic Acid (PivOH) (Limited Solubility) PivO Pivalate Anion (PivO-) (Soluble) PivOH->PivO Deprotonation Base Base (e.g., Cs2CO3) Base->PivO ProtonShuttle Acts as a Proton Shuttle PivO->ProtonShuttle Solubilizer Increases Reactant Solubility PivO->Solubilizer CatalystStabilizer Stabilizes Pd Catalyst PivO->CatalystStabilizer

Caption: Role of pivalic acid in enhancing Pd-catalyzed reactions.

References

Technical Support Center: Pivalic Acid-Induced Carnitine Deficiency Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying pivalic acid-induced carnitine deficiency.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly low or variable carnitine levels in the control group. 1. Dietary variation in carnitine content.2. Sub-clinical health issues in animal models affecting carnitine metabolism.3. Inconsistent sample handling and storage.1. Ensure all animal groups receive a standardized diet with a known carnitine concentration.2. Acclimatize animals properly and monitor for any signs of illness before starting the experiment.3. Follow a strict, standardized protocol for sample collection, processing, and storage. Store plasma and tissue samples at -80°C.
High variability in carnitine measurements between samples. 1. Inconsistent sample collection timing.2. Technical variability in the assay procedure.3. Hemolysis of blood samples.1. Collect samples at the same time point for all animals, preferably after a consistent fasting period.2. Ensure consistent sample preparation, including accurate pipetting and timing of incubation steps. Use an internal standard for mass spectrometry-based assays.[1]3. Centrifuge blood samples promptly after collection to separate plasma and avoid hemolysis.
Animals exhibiting severe hypoglycemia or lethargy. 1. Pivalic acid dose is too high for the specific animal model or strain.2. The experimental diet is deficient in carbohydrates.3. Prolonged fasting periods.1. Perform a dose-response study to determine the optimal pivalic acid concentration that induces carnitine deficiency without severe adverse effects.2. Ensure the diet provides adequate glucose to compensate for impaired fatty acid oxidation.3. Avoid prolonged fasting. If fasting is necessary for the experimental design, monitor blood glucose levels closely. Provide a glucose source if hypoglycemia occurs.[2][3]
No significant decrease in carnitine levels after pivalic acid administration. 1. Insufficient dose or duration of pivalic acid treatment.2. High dietary intake of carnitine, masking the depletion effect.3. Poor absorption of the pivalic acid-containing compound.1. Increase the dose or extend the duration of pivalic acid administration. Refer to literature for effective dosing regimens in your chosen animal model.[4][5]2. Use a diet with a low and controlled carnitine concentration.3. Ensure proper administration of the compound (e.g., oral gavage) and verify its stability.

Frequently Asked Questions (FAQs)

1. What is the mechanism of pivalic acid-induced carnitine deficiency?

Pivalic acid, often released from certain prodrugs to enhance their absorption, is metabolized in the body to pivaloyl-CoA.[6] This compound then reacts with free carnitine to form pivaloylcarnitine, which is subsequently excreted in the urine.[6][7] This process leads to a depletion of the body's carnitine stores, resulting in a secondary carnitine deficiency.[6]

2. How can I prevent carnitine deficiency in my animal models treated with pivalic acid?

Co-administration of L-carnitine is the most effective method to prevent pivalic acid-induced carnitine deficiency. Studies have shown that providing L-carnitine in at least a four-fold molar excess compared to the pivalic acid dose can help maintain normal carnitine concentrations.[8]

3. What are the typical clinical signs of carnitine deficiency in research animals?

While animals may not always show overt clinical signs, severe carnitine deficiency can lead to lethargy, muscle weakness, and hypoglycemia, especially during periods of fasting.[9] In some cases, cardiac and liver function may also be affected.[10][11]

4. How long does it take to induce carnitine deficiency with pivalic acid?

The timeframe for inducing carnitine deficiency can vary depending on the dose of pivalic acid, the animal species, and the dietary carnitine intake. Significant decreases in plasma carnitine can be observed within a week of treatment, with more substantial depletion in tissues occurring over several weeks.[12] Short-term administration (less than 14 days) has been shown to cause symptoms in some cases.[13]

Quantitative Data Summary

The following tables summarize the effects of pivalic acid on carnitine levels from various studies.

Table 1: Pivalic Acid-Induced Reduction in Carnitine Levels in Humans

Duration of TreatmentPivalic Acid-Containing DrugTissueMean Carnitine ReductionReference
54 daysPivaloyl-conjugated antibioticsSerumFrom 35.0 to 3.5 µmol/L[14]
54 daysPivaloyl-conjugated antibioticsMuscleFrom 10 to 4.3 µmol/g noncollagen protein[14]
12 daysPivmecillinam (1200 mg/day)SerumFrom 42.8 to 11.6 µmol/L[5]

Table 2: Pivalic Acid-Induced Reduction in Carnitine Levels in Animal Models

Animal ModelDuration of TreatmentPivalic Acid DoseTissueMean Carnitine ReductionReference
Pigs28 days30 mg/kg body weight/dayPlasma~56%[4]
Pigs28 days30 mg/kg body weight/dayLiver~59%[4]
Pigs28 days30 mg/kg body weight/daySkeletal Muscle42-52%[4][15]
Rats4 weeks20 mmol/L in drinking waterLiver~40%[12]
Hamsters30 days20-40 mM in drinking waterCauda Epididymidis72-83%[16]

Experimental Protocols

Protocol 1: Measurement of Plasma Free Carnitine and Acylcarnitines by Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized procedure based on established methods.[1][17][18][19]

Materials:

  • Plasma samples

  • Internal standards (e.g., d3-carnitine, d3-acetylcarnitine)

  • Methanol

  • Acetonitrile

  • Formic acid

  • HPLC or UPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 10 µL of plasma, add 20 µL of an internal standard solution in methanol.

    • Add 200 µL of cold methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a suitable column for separation (e.g., a HILIC column).

    • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for carnitine and acylcarnitines.

  • Data Analysis:

    • Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.

Protocol 2: Assessment of Mitochondrial Respiration using an Extracellular Flux Analyzer

This protocol provides a general workflow for assessing the impact of carnitine deficiency on mitochondrial function.[20][21][22][23]

Materials:

  • Cultured cells (e.g., myoblasts, hepatocytes) from control and pivalic acid-treated animals

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Assay medium

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding:

    • Plate cells in a Seahorse XF cell culture plate at an optimal density and allow them to adhere.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with pre-warmed assay medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Setup:

    • Calibrate the extracellular flux analyzer according to the manufacturer's instructions.

  • Mitochondrial Stress Test:

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Place the cell culture plate in the analyzer and measure the basal oxygen consumption rate (OCR).

    • Sequentially inject the mitochondrial stress test compounds and measure the OCR after each injection.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations

Pivalic_Acid_Induced_Carnitine_Deficiency cluster_0 Cellular Metabolism cluster_1 Excretion Pivalic_Acid Pivalic Acid (from prodrug) Pivaloyl_CoA Pivaloyl-CoA Pivalic_Acid->Pivaloyl_CoA Activation Pivaloylcarnitine Pivaloylcarnitine Pivaloyl_CoA->Pivaloylcarnitine Conjugation Free_Carnitine Free Carnitine Pool Free_Carnitine->Pivaloylcarnitine Fatty_Acid_Oxidation Fatty Acid β-Oxidation Free_Carnitine->Fatty_Acid_Oxidation Transport of Fatty Acids Free_Carnitine->Fatty_Acid_Oxidation Reduced Transport Pivaloylcarnitine->Free_Carnitine Depletion Pivaloylcarnitine_out Pivaloylcarnitine Pivaloylcarnitine->Pivaloylcarnitine_out Transport to Kidneys Mitochondria Mitochondrion Energy Energy (ATP) Fatty_Acid_Oxidation->Energy Urine Urine Pivaloylcarnitine_out->Urine Excretion

Caption: Mechanism of pivalic acid-induced carnitine deficiency.

Experimental_Workflow cluster_animal_model Animal Model Phase cluster_analysis Analysis Phase Animal_Groups Animal Groups (Control vs. Pivalic Acid +/- L-Carnitine) Treatment Daily Treatment Administration Animal_Groups->Treatment Sample_Collection Sample Collection (Blood, Tissues) Treatment->Sample_Collection Carnitine_Measurement Carnitine & Acylcarnitine Quantification (LC-MS/MS) Sample_Collection->Carnitine_Measurement Mitochondrial_Assay Mitochondrial Respiration Assay (Extracellular Flux) Sample_Collection->Mitochondrial_Assay Data_Analysis Data Analysis & Interpretation Carnitine_Measurement->Data_Analysis Mitochondrial_Assay->Data_Analysis

Caption: General experimental workflow for studying pivalic acid-induced carnitine deficiency.

References

Technical Support Center: Purification of Pivaloyl-Protected Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of pivaloyl (Piv)-protected intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the pivaloyl (Piv) group, and why is it considered a robust protecting group?

A1: The pivaloyl (Piv) group is an acyl-type protecting group used primarily for alcohols and sometimes amines.[1][2][3] It is the ester or amide derived from pivalic acid. Its defining feature is the sterically bulky tert-butyl group, which makes it substantially more stable than other acyl protecting groups like acetyl (Ac) or benzoyl (Bz) groups.[1][4] This steric hindrance protects the functional group from a wide range of reaction conditions, and the Piv group is generally stable to mild acidic and oxidative conditions.[2]

Q2: What are the most common impurities I might encounter after a pivaloylation reaction?

A2: Common impurities include unreacted starting material (the alcohol or amine), excess acylating agent (pivaloyl chloride or pivaloic anhydride), the corresponding hydrolysis product (pivalic acid), and the base used to catalyze the reaction (e.g., pyridine, triethylamine, or DMAP).[5][6][7] Removal of unreacted pivaloic anhydride can be particularly cumbersome on a larger scale due to its high boiling point.[6]

Q3: My pivaloyl-protected intermediate is streaking on the silica gel TLC plate. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate often indicates an issue with the compound's interaction with the stationary phase (silica gel), which is acidic.

  • Residual Base: If a basic catalyst like pyridine or triethylamine was used in the reaction, residual amounts can cause streaking. Adding a small amount (0.1-1%) of a modifier like triethylamine to your chromatography eluent can neutralize the silica's acidity and lead to sharper spots.

  • Residual Acid: If the compound is basic or if acidic byproducts are present, they can interact strongly with the silica. Adding a modifier like acetic acid (0.1-1%) to the eluent can sometimes resolve the issue.

  • Compound Instability: Although pivaloyl groups are robust, the underlying molecule may be sensitive to the acidic nature of silica gel, leading to decomposition and streaking.[8][9] In such cases, using a different stationary phase like neutral alumina or considering an alternative purification method may be necessary.

Q4: I am concerned about accidentally cleaving the pivaloyl group during purification. What conditions should I avoid?

A4: The pivaloyl group is known for its stability, but it is not indestructible. To avoid unintended deprotection, you should avoid:

  • Strong Basic Conditions: While stable to mild bases like triethylamine, the pivaloyl group can be cleaved by strong bases such as sodium hydroxide, sodium methoxide, or lithium diisopropylamide (LDA).[1][4][10]

  • Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH4) will readily cleave the pivaloyl ester.[2][11]

  • Harsh Acidic Conditions: Concentrated or heated strong acids can lead to hydrolysis.[1][4]

Q5: How do I choose between column chromatography and recrystallization for my pivaloyl-protected intermediate?

A5: The choice depends on the physical properties of your compound and the nature of the impurities.

  • Recrystallization: This is the ideal method if your desired product is a crystalline solid and the impurities have significantly different solubility profiles in a given solvent system.[12] It is often faster, cheaper, and more scalable than chromatography.

  • Column Chromatography: This method is necessary when your product is an oil or an amorphous solid, or when impurities have very similar solubility to the product, making recrystallization ineffective.[13][14] It separates compounds based on their differential adsorption to a stationary phase.

Troubleshooting Guides

Quantitative data and common issues encountered during purification are summarized in the tables below.

Data Presentation

Table 1: Common Solvent Systems for Silica Gel Chromatography

Polarity IndexPrimary Solvent (Non-polar)Secondary Solvent (Polar)Typical Use Case
LowHexane / HeptaneEthyl AcetateNon-polar to moderately polar compounds
Low-MediumHexane / HeptaneDichloromethane (DCM)Separating isomers or closely related compounds
MediumDichloromethane (DCM)MethanolModerately polar to very polar compounds
HighEthyl AcetateMethanolPolar compounds

Table 2: Troubleshooting Common Purification Issues

ProblemPurification MethodPossible CauseSuggested Solution
Product co-elutes with an impurityChromatographyPoor solvent system selectivity.Change the solvent system (e.g., switch from Hexane/EtOAc to DCM/MeOH). Perform a more detailed TLC or analytical HPLC screen to find a better eluent.[13]
Product will not crystallizeRecrystallizationProduct is an oil or amorphous; solution is too dilute; cooling too rapidly.Try scratching the inside of the flask, adding a seed crystal, or cooling the solution more slowly. Consider using a solvent/anti-solvent system.[12]
Low or no recovery of productChromatographyCompound is stuck on the column (too polar); compound decomposed on silica.Flush the column with a very polar solvent (e.g., 10% MeOH in DCM). If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina.
Oily product after recrystallizationRecrystallization"Oiling out" occurs when the product's melting point is below the solvent's boiling point.Re-dissolve the oil in more hot solvent and allow it to cool more slowly. Alternatively, choose a lower-boiling point solvent for the recrystallization.
Accidental deprotection observed post-purificationBothUse of harsh conditions (strong acid/base); unstable substrate.Re-evaluate the pH of all aqueous solutions and the conditions used. Ensure solvents are neutral. The pivaloyl group is generally stable to chromatography.[15]

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Pivaloylation Reaction

This protocol is designed to remove the majority of water-soluble impurities like pivalic acid and the amine base before further purification.

  • Quench the Reaction: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. If pivaloyl chloride was used, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reagent.[5]

  • Dilute and Separate: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM). Transfer the mixture to a separatory funnel.

  • Wash: Wash the organic layer sequentially with:

    • Water (to remove bulk water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic byproducts like pivalic acid).[6]

    • Saturated aqueous sodium chloride (brine) solution (to break up emulsions and remove residual water).

  • Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Select an appropriately sized column and pack it with silica gel, typically as a slurry in the initial, non-polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like DCM). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elute the Column: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pivaloyl-protected intermediate.

Protocol 3: Purification by Recrystallization
  • Choose a Solvent: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. An ideal solvent will not dissolve impurities well, even when hot, or will keep them dissolved upon cooling.[12]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities remain in the hot solution, perform a hot filtration to remove them.

  • Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.

Mandatory Visualizations

Experimental and Logical Workflows

PurificationWorkflow cluster_reaction Synthesis cluster_workup Initial Cleanup cluster_analysis Analysis cluster_purification Purification cluster_final Final Product Start Crude Reaction Mixture Workup Aqueous Work-up (Protocol 1) Start->Workup Concentrate Concentrate Workup->Concentrate PurityCheck Purity Check (TLC / LCMS) Concentrate->PurityCheck MethodChoice Crystalline? PurityCheck->MethodChoice Chromo Column Chromatography (Protocol 2) MethodChoice->Chromo No Recrystal Recrystallization (Protocol 3) MethodChoice->Recrystal Yes FinalAnalysis Final Purity Analysis Chromo->FinalAnalysis Recrystal->FinalAnalysis End Pure Product FinalAnalysis->End

Caption: General workflow for the purification of pivaloyl-protected intermediates.

TroubleshootingChromatography Start Impure Product after Column Chromatography CheckTLC Analyze impure fractions by TLC Start->CheckTLC Problem What is the issue? CheckTLC->Problem Streaking Streaking Spot Problem->Streaking Coelution Overlapping Spots (Co-elution) Problem->Coelution Other Other Issue Problem->Other Sol_Streaking Add eluent modifier (e.g., 0.5% Et3N or AcOH) and re-run column. Streaking->Sol_Streaking Sol_Coelution Change solvent system (e.g., Hex/EtOAc -> DCM/MeOH) and re-run column. Coelution->Sol_Coelution Sol_Other Consult further troubleshooting guides. Other->Sol_Other

Caption: Decision tree for troubleshooting impure fractions from column chromatography.

References

Validation & Comparative

Pivaloyl vs. Acetyl: A Comparative Guide to Protecting Group Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations. Among the various options for protecting hydroxyl and amino groups, acyl-type protectors like the acetyl (Ac) and pivaloyl (Piv) groups are fundamental tools. The choice between them often hinges on their relative stability under different reaction conditions. This guide provides an objective, data-driven comparison of the pivaloyl and acetyl protecting groups to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The primary difference between the pivaloyl and acetyl groups lies in their steric bulk. The pivaloyl group possesses a sterically demanding tert-butyl moiety, while the acetyl group has a much smaller methyl group. This structural difference is the main determinant of their chemical reactivity and stability.

Caption: Chemical structures of Acetyl and Pivaloyl protecting groups.

The Role of Steric Hindrance

The bulky tert-butyl group of the pivaloyl ester sterically shields the electrophilic carbonyl carbon from the approach of nucleophiles. This steric hindrance is the key reason for the enhanced stability of the pivaloyl group compared to the acetyl group under many reaction conditions, particularly nucleophilic attack as seen in base-mediated hydrolysis.

Caption: Steric hindrance comparison in Acetyl vs. Pivaloyl groups.

Stability Under Various Conditions: A Comparative Analysis

The differential stability of acetyl and pivaloyl groups allows for their strategic implementation in complex syntheses. The pivaloyl group is substantially more stable than other acyl protecting groups, including the acetyl group, under a variety of conditions.[1][2]

Under Basic Conditions (Saponification): Both groups can be removed by base-mediated hydrolysis. However, the pivaloyl group is significantly more resistant to cleavage due to the aforementioned steric hindrance.[1] The relative rate of hydrolysis under basic conditions generally follows the order: Acetyl > Benzoyl > Pivaloyl.[3] This difference is crucial for selective deprotection, where an acetyl group can be cleaved under mild basic conditions (e.g., K₂CO₃ in methanol) while a pivaloyl group on the same molecule remains intact.[3]

Under Acidic Conditions: Both acetyl and pivaloyl groups are generally stable under mildly acidic conditions.[4] However, they can be cleaved under stronger acidic conditions, and their relative stability can be substrate-dependent. The pivaloyl group is often considered more stable than the acetyl group toward acid-catalyzed hydrolysis.[2]

Under Reductive Conditions: Pivaloyl groups can be cleaved by powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL).[4][5] Acetyl groups are typically stable to these reagents, offering an orthogonal deprotection strategy.

Towards Other Reagents: Both groups are generally stable towards a wide range of oxidative conditions and many organometallic reagents.

Data Presentation: Stability and Deprotection Conditions
Condition/ReagentAcetyl (Ac) Group StabilityPivaloyl (Piv) Group StabilitySelectivity
Mild Base (K₂CO₃, MeOH/H₂O)Labile (Cleaved)[3]Stable[3]Ac can be removed in the presence of Piv.
Strong Base (NaOMe, MeOH)Labile (Cleaved)[6][7]Labile (Cleaved, but slower)[5]Rate-dependent selectivity possible.
Strong Acid (e.g., conc. HCl)Labile (Cleaved)[6]Labile (Cleaved)[1][2]Generally low selectivity.
Hydride Reductants (LiAlH₄, DIBAL)Generally StableLabile (Cleaved)[4][5]Piv can be removed in the presence of Ac.
Hydrogenolysis (H₂, Pd/C)StableStableN/A
Oxidizing Agents (e.g., KMnO₄)Generally Stable[4]Generally Stable[4][8]N/A
Enzymatic Cleavage Susceptible to specific lipases/esterases[7]Generally ResistantHigh selectivity for Ac removal is possible.

Orthogonal Deprotection Strategy

The differing stabilities of the acetyl and pivaloyl groups are often exploited in an orthogonal protection strategy. This allows for the selective deprotection of one group without affecting the other, enabling sequential reactions at different sites within the same molecule.[9] For instance, a molecule with both an acetylated and a pivaloylated alcohol can have the acetyl group removed selectively under mild basic conditions to free one alcohol for further reaction, while the pivaloyl-protected alcohol remains shielded.

Orthogonal_Deprotection_Workflow Start Diol Substrate (R(OH)₂) Protect Step 1: Acetylation (e.g., Ac₂O, Pyridine) Start->Protect Intermediate1 Mono-Acetylated Diol Protect->Intermediate1 Protect2 Step 2: Pivaloylation (e.g., PivCl, DMAP) Intermediate1->Protect2 Protected Fully Protected Diol (Ac & Piv) Protect2->Protected Deprotect Step 3: Selective Deacetylation (K₂CO₃, MeOH/H₂O) Protected->Deprotect Intermediate2 Pivaloyl-Protected Mono-ol Deprotect->Intermediate2 React Step 4: Reaction at Free Hydroxyl Intermediate2->React FinalProduct Modified Product React->FinalProduct

Caption: Workflow for an orthogonal protection/deprotection strategy.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Deprotection of an Acetyl Group

This protocol is suitable for substrates where other functional groups are stable to mild basic conditions.

Reagents and Materials:

  • Acetylated compound (1.0 equiv)

  • Potassium carbonate (K₂CO₃, ~3.0 equiv)

  • Methanol (MeOH)

  • Water (H₂O)

  • Round-bottom flask, magnetic stirrer

  • TLC plate for reaction monitoring

Procedure:

  • Dissolve the acetylated compound in a mixture of methanol and water (e.g., a 4:1 to 9:1 v/v ratio).[3]

  • Add potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature (e.g., 20°C).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the deprotected product.

Protocol 2: General Procedure for Reductive Deprotection of a Pivaloyl Group

This protocol uses a strong reducing agent and should be performed under anhydrous conditions with appropriate safety precautions.

Reagents and Materials:

  • Pivaloylated compound (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄, ~2.0-4.0 equiv)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Ice bath

  • TLC plate for reaction monitoring

Procedure:

  • Dissolve the pivaloylated compound in anhydrous Et₂O or THF in a flask under an inert atmosphere.[5]

  • Cool the solution to 0°C in an ice bath.

  • Carefully add LiAlH₄ portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.

  • Allow the reaction to stir at 0°C and then warm to room temperature.

  • Monitor the reaction by TLC. The reaction may require gentle heating to go to completion.

  • Upon completion, cool the flask back to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the solid through a pad of Celite®, washing the filter cake with the reaction solvent.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

Conclusion

The choice between a pivaloyl and an acetyl protecting group is a strategic decision in organic synthesis.

  • Acetyl Group: Best for ease of removal under mild basic conditions. It is the preferred choice when a less stable, readily cleavable protecting group is required.

  • Pivaloyl Group: Offers significantly greater stability, particularly towards basic hydrolysis and some other nucleophilic reagents.[2] It is ideal for protecting a functional group through multiple synthetic steps where a more labile group like acetyl would be cleaved. Its removal often requires stronger conditions, such as powerful reducing agents or forcing basic conditions.

By understanding the distinct stability profiles of these two groups, chemists can design more efficient and selective synthetic routes, particularly when employing orthogonal strategies in the synthesis of complex molecules.

References

A Comparative Guide to Pivaloyl Chloride and Isobutyryl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pivaloyl chloride and isobutyryl chloride are both valuable acylating agents in organic synthesis, frequently employed to introduce sterically hindered acyl groups. While structurally similar, the subtle difference between a tert-butyl group (pivaloyl) and an isopropyl group (isobutyryl) leads to significant distinctions in their reactivity, selectivity, and applications. This guide provides an objective comparison, supported by experimental data, to assist in the strategic selection of the appropriate reagent for specific synthetic transformations.

Structural and Physical Properties

The primary distinction lies in the alkyl substituent attached to the carbonyl group. Pivaloyl chloride possesses a highly branched tert-butyl group, whereas isobutyryl chloride has a less branched isopropyl group. This structural difference is the root of their varied chemical behavior.

PropertyPivaloyl ChlorideIsobutyryl Chloride
Synonym Trimethylacetyl chloride, 2,2-Dimethylpropanoyl chloride2-Methylpropanoyl chloride
CAS Number 3282-30-2[1]79-30-1[2]
Molecular Formula C₅H₉ClOC₄H₇ClO[3]
Molecular Weight 120.58 g/mol 106.55 g/mol [4]
Boiling Point 105-106 °C[5]91-93 °C
Density 0.980 g/mL at 20 °C[5]1.017 g/mL at 25 °C
Structure
alt text

Reactivity and Steric Effects: A Comparative Overview

The core difference in the application of these two reagents stems from steric hindrance. The bulky tert-butyl group of pivaloyl chloride imposes significant steric constraints around the electrophilic carbonyl carbon.

  • Pivaloyl Chloride : Its substantial steric bulk makes it an excellent choice for introducing the pivaloyl (Piv) group, a robust and sterically demanding protecting group for alcohols and amines.[6] This steric hindrance can also be leveraged to achieve high selectivity, for instance, in the preferential acylation of less hindered primary alcohols in the presence of secondary or tertiary alcohols.[7] However, this same bulk can render it less reactive, sometimes requiring more forcing conditions or potent catalysts like 4-dimethylaminopyridine (DMAP) to drive reactions to completion.[7]

  • Isobutyryl Chloride : With a less hindered isopropyl group, isobutyryl chloride is generally more reactive than pivaloyl chloride.[8] It readily participates in a wide range of acylation reactions, including Friedel-Crafts acylations, esterifications, and amidations, often under milder conditions.[2][8] While the isobutyryl group can provide some steric protection, it is not as sterically encumbering as the pivaloyl group, making it less suitable for applications where maximum steric shielding is the primary goal.

The following diagram illustrates the relationship between structure, steric hindrance, and resulting chemical properties.

G cluster_piv Pivaloyl Chloride cluster_iso Isobutyryl Chloride Piv_Struct tert-Butyl Group Piv_Hindrance High Steric Hindrance Piv_Struct->Piv_Hindrance leads to Piv_Props Robust Protecting Group High Selectivity Lower Reactivity Piv_Hindrance->Piv_Props results in Choice Choice of Reagent Piv_Props->Choice Iso_Struct Isopropyl Group Iso_Hindrance Moderate Steric Hindrance Iso_Struct->Iso_Hindrance leads to Iso_Props Versatile Acylating Agent Higher Reactivity Iso_Hindrance->Iso_Props results in Iso_Props->Choice

Caption: Steric hindrance dictates reagent properties.

Comparative Performance in Synthesis

The choice between pivaloyl and isobutyryl chloride often depends on the specific synthetic challenge, whether it be achieving selectivity, ensuring stability, or simply driving a reaction to completion.

Use as a Protecting Group: The pivaloyl (Piv) group is substantially more stable to hydrolysis and various reaction conditions than other acyl protecting groups like acetyl (Ac) or benzoyl (Bz).[9][10] This makes pivaloyl chloride a superior choice for protecting alcohols and amines when subsequent reaction steps involve harsh acidic, basic, or reductive conditions.[9] The isobutyryl group, while more stable than an acetyl group, does not offer the same level of robustness as the pivaloyl group.

Protecting GroupReagentKey Stability FeaturesTypical Deprotection
Pivaloyl (Piv) Pivaloyl ChlorideHigh stability to acid and moderate stability to base.[11] More stable than Ac and Bz groups.[10]Strong base (e.g., NaOH/MeOH, reflux) or reductants (e.g., LiAlH₄).[11]
Isobutyryl Isobutyryl ChlorideMore stable than acetyl, less stable than pivaloyl.Standard basic hydrolysis (e.g., K₂CO₃/MeOH).

Friedel-Crafts Acylation: In Friedel-Crafts reactions, both reagents can acylate aromatic rings. However, the behavior of pivaloyl chloride can be anomalous. Due to the stability of the tert-butyl carbocation, pivaloyl chloride can undergo decarbonylation (loss of CO) in the presence of a strong Lewis acid like AlCl₃, leading to Friedel-Crafts alkylation rather than acylation.[12] Isobutyryl chloride, on the other hand, reliably undergoes Friedel-Crafts acylation to form aryl isopropyl ketones.[13]

ReagentReaction with Benzene (AlCl₃)Primary ProductNotes
Pivaloyl Chloride Alkylation (via decarbonylation)tert-Butylbenzene[12]The acylium cation is unstable and loses CO.[12]
Isobutyryl Chloride AcylationPhenyl isopropyl ketone[14]A standard and reliable Friedel-Crafts acylation.[13]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Amine with Pivaloyl Chloride

This protocol is a generalized procedure for the formation of a stable pivaloyl amide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine (1.0 eq) and base (e.g., Et3N, 1.1 eq) in anhydrous solvent (e.g., DCM) B Cool solution to 0 °C (ice bath) A->B C Add Pivaloyl Chloride (1.05 eq) dropwise B->C D Warm to room temperature and stir for 2-4 h C->D E Quench with water D->E F Extract with organic solvent E->F G Wash with aq. HCl, aq. NaHCO₃, and brine F->G H Dry, filter, and concentrate G->H I Purify (chromatography/recrystallization) H->I

Caption: Workflow for N-acylation using pivaloyl chloride.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Pivaloyl chloride (1.0-1.1 eq)

  • Tertiary amine base (e.g., triethylamine or pyridine, 1.1-1.5 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the base in the anhydrous solvent.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add pivaloyl chloride dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[15]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[16]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-pivaloyl amide.

Protocol 2: Synthesis of an Isobutyryl Ester from an Alcohol

This protocol outlines a typical esterification using the more reactive isobutyryl chloride.

Materials:

  • Alcohol (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • Pyridine (as solvent and base) or another base like triethylamine in a solvent like DCM.

Procedure:

  • To a stirred solution of the alcohol in pyridine (or DCM with triethylamine) at 0 °C, add isobutyryl chloride dropwise.

  • Allow the mixture to stir at room temperature for 1-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with dilute HCl to remove pyridine, followed by saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting ester by distillation or column chromatography.

Applications in Pharmaceutical and Agrochemical Synthesis

Both reagents are crucial intermediates in the production of complex molecules.

  • Pivaloyl Chloride : It is extensively used in the synthesis of semi-synthetic penicillins (e.g., ampicillin) and cephalosporins.[5][6] In the "Dane salt method," pivaloyl chloride is used to create a mixed anhydride that acylates the 6-aminopenicillanic acid (6-APA) core.[6] It is also a key building block for various agrochemicals like pesticides and herbicides.[17][18]

  • Isobutyryl Chloride : It serves as a versatile intermediate for a range of pharmaceuticals, including the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.[3] It is also used in the production of herbicides such as butachlor and in the synthesis of dyes and polymers.[3]

Conclusion

The choice between pivaloyl chloride and isobutyryl chloride is a strategic decision based on the synthetic goal.

  • Choose Pivaloyl Chloride when a highly stable, sterically bulky protecting group is required, or when high selectivity for a less-hindered position is necessary. Be mindful of its lower reactivity and the potential for anomalous Friedel-Crafts alkylation.

  • Choose Isobutyryl Chloride for general-purpose acylation where high reactivity is desired and moderate steric bulk is sufficient. It is a reliable reagent for standard transformations like esterification, amidation, and Friedel-Crafts acylation.

By understanding the distinct reactivity profiles dictated by their steric properties, researchers can effectively harness these reagents to achieve their desired synthetic outcomes.

References

The Pivaloyl Group: A Superior Choice for Robust Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and selectivities. For researchers, scientists, and drug development professionals, the pivaloyl (Piv) group, a bulky ester, emerges as a superior choice for the protection of hydroxyl groups, offering distinct advantages over other bulky esters like the benzoyl (Bz) group. This guide provides an objective, data-driven comparison of the pivaloyl protecting group with its counterparts, highlighting its enhanced stability and strategic utility in complex molecular architectures.

Enhanced Stability Through Steric Hindrance

The defining characteristic of the pivaloyl group is its significant steric bulk, conferred by the tert-butyl moiety. This steric hindrance is the primary reason for its enhanced stability compared to other ester protecting groups. The bulky nature of the pivaloyl group effectively shields the ester linkage from nucleophilic attack, rendering it substantially more resistant to cleavage under a variety of reaction conditions.[1][2][3]

Table 1: Qualitative Comparison of Pivaloyl and Benzoyl Protecting Groups

FeaturePivaloyl (Piv)Benzoyl (Bz)
Steric Hindrance HighModerate
Stability to Hydrolysis HighModerate
Relative Cleavage Rate SlowerFaster
Selectivity in Protection High for less hindered alcoholsModerate
Orthogonal Deprotection Can be retained while cleaving BzCan be cleaved in the presence of Piv

Strategic Applications in Synthesis

The robust nature of the pivaloyl group makes it an invaluable tool in complex synthetic strategies, particularly in carbohydrate chemistry and the synthesis of natural products.[4] Its stability allows for the execution of multiple synthetic steps without premature deprotection. Furthermore, the difference in lability between pivaloyl and other esters, such as benzoyl or acetyl, enables orthogonal protection-deprotection strategies. For instance, a more labile benzoyl group can be selectively cleaved under conditions that leave a pivaloyl group intact, allowing for regioselective manipulation of multifunctional molecules.[5]

Experimental Data: A Comparative Overview

While a direct quantitative comparison is challenging to source, the following table summarizes typical conditions for the deprotection of pivaloyl and benzoyl esters, illustrating the harsher conditions generally required for pivaloyl cleavage, which underscores its greater stability.

Table 2: Typical Deprotection Conditions for Pivaloyl and Benzoyl Esters

Protecting GroupReagentsConditionsTypical YieldReference
Pivaloyl (Piv) LiAlH₄ in Et₂O0 °C to room temperature>90%[3]
NaOH/MeOHReflux>90%[3]
Benzoyl (Bz) NaOMe in MeOHRoom TemperatureHigh[6]
LiOH in MeOH/H₂ORoom TemperatureHigh[6]
K₂CO₃ in MeOHRoom TemperatureHigh[7]

Experimental Protocols

Protocol 1: Pivaloyl Protection of a Primary Alcohol

This protocol describes a general procedure for the pivaloylation of a primary alcohol using pivaloyl chloride.

Materials:

  • Primary alcohol (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (1.5 equiv)

  • Pivaloyl chloride (1.2 equiv)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Benzoyl Protection of a Primary Alcohol

This protocol outlines a general procedure for the benzoylation of a primary alcohol using benzoyl chloride.

Materials:

  • Primary alcohol (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (1.5 equiv)

  • Benzoyl chloride (1.2 equiv)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C, add triethylamine.

  • Add benzoyl chloride dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography if required.

Protocol 3: Deprotection of a Pivaloyl Ester

This protocol describes the reductive cleavage of a pivaloyl ester using lithium aluminum hydride.

Materials:

  • Pivaloyl-protected alcohol (1.0 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)

  • Saturated aqueous Na₂SO₄ solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the pivaloyl-protected alcohol in anhydrous Et₂O in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous Na₂SO₄ solution.

  • Stir the resulting mixture vigorously for 30 minutes.

  • Filter the solid through a pad of Celite®, washing with Et₂O.

  • Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.

Protocol 4: Deprotection of a Benzoyl Ester

This protocol details the basic hydrolysis of a benzoyl ester using sodium methoxide.

Materials:

  • Benzoyl-protected alcohol (1.0 equiv)

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe) (0.1-0.5 equiv)

  • Amberlite® IR-120 (H⁺ form) resin

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the benzoyl-protected alcohol in anhydrous MeOH.

  • Add sodium methoxide to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Neutralize the reaction mixture by adding Amberlite® IR-120 (H⁺ form) resin and stir for 15 minutes.

  • Filter the resin and wash with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of alcohols using bulky ester protecting groups, as well as a conceptual representation of an orthogonal protection strategy.

Protection_Workflow cluster_protection Protection Start Alcohol (R-OH) Reagents Acylating Agent (PivCl or BzCl) + Base Reaction_P Protection Reaction Start->Reaction_P Reagents->Reaction_P Addition Workup_P Aqueous Workup & Purification Reaction_P->Workup_P Product_P Protected Alcohol (R-OPiv or R-OBz) Workup_P->Product_P

Protection Workflow

Deprotection_Workflow cluster_deprotection Deprotection Start_D Protected Alcohol (R-OPiv or R-OBz) Reagents_D Cleavage Reagent (e.g., LiAlH₄ or NaOMe) Reaction_D Deprotection Reaction Start_D->Reaction_D Reagents_D->Reaction_D Addition Workup_D Workup & Purification Reaction_D->Workup_D Product_D Alcohol (R-OH) Workup_D->Product_D

Deprotection Workflow

Orthogonal_Strategy Molecule Diol with Piv & Bz Protection (PivO-R-OBz) Step1 Selective Benzoyl Cleavage (e.g., mild base) Molecule->Step1 Intermediate Mono-protected Alcohol (PivO-R-OH) Step1->Intermediate Step2 Reaction on Free OH Intermediate->Step2 Modified Modified Intermediate (PivO-R-OR') Step2->Modified Step3 Pivaloyl Cleavage (e.g., LiAlH₄) Modified->Step3 FinalProduct Final Product (HO-R-OR') Step3->FinalProduct

Orthogonal Protection Strategy

References

Unveiling Molecular Architecture: A Comparative Guide to Validating Pivaloylated Compounds by NMR and Other Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. Pivaloylated compounds, often utilized as prodrugs to enhance pharmacokinetic properties, present a unique set of analytical challenges. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques—Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy—for the structural validation of these molecules, supported by experimental data and detailed protocols.

The pivaloyl group (t-butyl carbonyl) is a sterically hindered moiety that imparts specific characteristics to a molecule, influencing its chemical and physical properties. Accurate confirmation of the presence and position of this group is crucial for understanding a compound's behavior. While NMR spectroscopy is a cornerstone of structural elucidation, a multi-technique approach often provides the most comprehensive and unambiguous validation.

At a Glance: Comparing Analytical Techniques for Pivaloylated Compound Validation

To facilitate a clear comparison, the following table summarizes the key performance attributes of each technique in the context of analyzing pivaloylated compounds.

Analytical TechniqueInformation ProvidedResolutionSample RequirementsThroughputKey Advantages for Pivaloylated Compounds
NMR Spectroscopy Detailed connectivity, stereochemistry, and conformational analysis.AtomicSolution (mg)ModerateProvides unambiguous confirmation of pivaloyl group attachment and overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation patterns.HighSolid or solution (µg-ng)HighConfirms molecular formula and can indicate the presence of the pivaloyl moiety through fragmentation.
X-ray Crystallography Absolute 3D molecular structure in the solid state.AtomicSingle crystalLowProvides the definitive solid-state structure, confirming connectivity and stereochemistry.
IR Spectroscopy Presence of functional groups.MolecularSolid or liquid (mg)HighRapidly confirms the presence of the carbonyl group in the pivaloyl moiety.

In-Depth Analysis: A Case Study with a Pivalamido-Containing Compound

To illustrate the complementary nature of these techniques, we will consider the characterization of a novel iron(III) porphyrin complex containing a pivalamido group, a close structural relative of the pivaloyl group. The data presented is based on the findings reported for a (carbonato)(α,α,α,α-tetrakis(o-pivalamidophenyl)porphinato)ferrate(III) complex[1][2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the chemical environment of each atom in a molecule. For pivaloylated compounds, both ¹H and ¹³C NMR are invaluable.

  • ¹H NMR: The nine protons of the tert-butyl group of the pivaloyl moiety typically appear as a sharp, intense singlet in the upfield region of the spectrum (around 1.0-1.5 ppm). The integration of this signal corresponding to nine protons is a strong indicator of the pivaloyl group's presence.

  • ¹³C NMR: The quaternary carbonyl carbon of the pivaloyl group gives a characteristic signal in the downfield region (around 170-180 ppm). The tert-butyl quaternary carbon and the three equivalent methyl carbons also show distinct signals.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between the pivaloyl group and the rest of the molecule. For instance, an HMBC experiment would show a correlation between the protons of the tert-butyl group and the carbonyl carbon, as well as with the atom to which the pivaloyl group is attached.

Experimental Protocol: 1D and 2D NMR of a Pivaloylated Compound

  • Sample Preparation: Dissolve approximately 5-10 mg of the pivaloylated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Perform standard 2D experiments such as COSY, HSQC, and HMBC to establish correlations.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Assign all proton and carbon signals, paying close attention to the characteristic signals of the pivaloyl group and its correlations to the main molecular scaffold.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Pivaloylated Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Acquisition 1D NMR ¹H Spectrum ¹³C Spectrum 2D NMR COSY HSQC HMBC NMR_Tube->Acquisition Processing Spectral Processing Acquisition->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Figure 1. A streamlined workflow for the structural validation of pivaloylated compounds using NMR spectroscopy.
Mass Spectrometry (MS): Confirming the Molecular Formula

High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass of the molecule, which in turn confirms its elemental composition. In the analysis of pivaloylated compounds, characteristic fragmentation patterns can also be observed. The loss of the tert-butyl group (57 Da) or the entire pivaloyl group (85 Da) are common fragmentation pathways that can be identified in the mass spectrum.

Experimental Protocol: HRMS of a Pivaloylated Compound

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed structure. Analyze the fragmentation pattern for characteristic losses associated with the pivaloyl group.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule in the solid state. This technique definitively confirms the connectivity of all atoms, including the attachment point of the pivaloyl group, and provides precise bond lengths and angles. For the case study of the iron(III) porphyrin complex, X-ray diffraction was crucial in establishing the coordination of the iron atom and the overall molecular geometry[1][3].

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the pivaloylated compound from a suitable solvent or solvent system. This is often the most challenging step.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Structural Analysis: Analyze the resulting crystal structure to confirm the molecular connectivity and stereochemistry.

Structural_Validation_Logic cluster_techniques Analytical Techniques cluster_information Information Obtained NMR NMR Spectroscopy Connectivity Connectivity NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight MS->MolWeight XRAY X-ray Crystallography Structure3D 3D Structure XRAY->Structure3D IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups ConfirmedStructure Validated Structure Connectivity->ConfirmedStructure MolWeight->ConfirmedStructure Structure3D->ConfirmedStructure FuncGroups->ConfirmedStructure

Figure 2. The logical relationship between different analytical techniques and the information they provide for the comprehensive structural validation of a pivaloylated compound.
Infrared (IR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and simple technique to confirm the presence of specific functional groups. For pivaloylated compounds, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1750 cm⁻¹. The presence of a strong band in this region provides quick evidence for the pivaloyl group. In the case of the iron(III) porphyrin complex, the C=O stretching frequency of the pivalamido group was observed, confirming its presence[2].

Experimental Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption band of the carbonyl group.

Conclusion: An Integrated Approach for Confident Structural Validation

While each of the discussed techniques provides valuable information, a combination of these methods offers the most robust and irrefutable validation of the structure of pivaloylated compounds. NMR spectroscopy excels in detailing the molecular framework in solution, mass spectrometry confirms the elemental composition, X-ray crystallography provides the definitive solid-state structure, and IR spectroscopy offers a quick confirmation of key functional groups. For researchers in drug development, employing an integrated analytical strategy is the gold standard for ensuring the structural integrity of their pivaloylated molecules, a critical step towards understanding their therapeutic potential.

References

Pivalate Esters: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of prodrug design and drug delivery, the strategic selection of ester promoieties is paramount to modulating the pharmacokinetic profile of a therapeutic agent. Among the various ester groups utilized, pivalate esters have garnered significant attention due to their unique metabolic stability. This guide provides a comprehensive comparison of the metabolic stability of pivalate esters against other common ester alternatives, supported by experimental data, detailed protocols, and mechanistic visualizations.

Enhanced Metabolic Stability of Pivalate Esters: The Role of Steric Hindrance

Pivalate esters are characterized by a bulky tert-butyl group attached to the carbonyl carbon of the ester linkage. This steric hindrance significantly shields the ester bond from enzymatic hydrolysis by carboxylesterases, the primary enzymes responsible for the metabolism of most ester-containing drugs. This increased stability can lead to a longer plasma half-life of the prodrug, allowing for more controlled release of the active pharmaceutical ingredient (API).

A comparative study on the hydrolysis of various ester prodrugs of propranolol in phosphate buffer demonstrated the superior stability of the pivalate ester. The rate of hydrolysis followed the order: acetate > propionate > butyrate > succinate > pivalate, with the pivalate ester exhibiting the slowest rate of cleavage. This inherent stability is a key advantage in designing long-acting medications or in situations where rapid premature hydrolysis in the bloodstream or gastrointestinal tract is undesirable.

Comparative Metabolic Stability Data

The following table summarizes the comparative metabolic stability of pivalate esters versus other common esters, as determined by in vitro studies using liver microsomes. The data is presented as the half-life (t½) of the parent prodrug, which is the time required for 50% of the compound to be metabolized. A longer half-life indicates greater metabolic stability.

Parent DrugEster MoietyTest SystemHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Propranolol AcetateRat Liver Homogenate< 10High
PropionateRat Liver Homogenate15Moderate
ButyrateRat Liver Homogenate25Moderate
Pivalate Rat Liver Homogenate > 60 Low
Hypothetical Drug A AcetateHuman Liver Microsomes886.6
ButyrateHuman Liver Microsomes2231.5
Pivalate Human Liver Microsomes 95 7.3

Note: Data for "Hypothetical Drug A" is representative and compiled from typical findings in metabolic stability studies to illustrate the general trend.

The data clearly indicates that for a given parent drug, the pivalate ester consistently exhibits a significantly longer half-life and lower intrinsic clearance compared to less sterically hindered esters like acetate and butyrate.

Experimental Protocols

A standardized in vitro metabolic stability assay using liver microsomes is crucial for the accurate comparison of different ester prodrugs.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of various ester prodrugs (e.g., acetate, butyrate, pivalate esters of a common parent drug).

Materials:

  • Test compounds (ester prodrugs)

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Thaw the human liver microsomes on ice immediately before use and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the human liver microsome suspension to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the test compound to each well to achieve the desired final concentration (e.g., 1 µM).

    • Immediately following the addition of the test compound, add the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).

  • Time Points and Reaction Termination:

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent ester prodrug at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration) .

Visualizing the Metabolic Pathway

The primary enzymatic pathway for the hydrolysis of ester prodrugs involves carboxylesterases. The following diagram illustrates the general mechanism of this process, highlighting the role of steric hindrance in modulating the rate of hydrolysis for pivalate esters.

Ester_Hydrolysis_Pathway cluster_bloodstream Bloodstream/Target Tissue cluster_steric_hindrance Modulation by Steric Hindrance Prodrug Ester Prodrug (e.g., Pivalate Ester) CES Carboxylesterase (CES1/CES2) Prodrug->CES Hydrolysis ActiveDrug Active Drug (API) CES->ActiveDrug Byproduct Byproduct (e.g., Pivalic Acid) CES->Byproduct Pivalate Pivalate Ester (High Steric Hindrance) Slow Slow Hydrolysis Pivalate->Slow Acetate Acetate Ester (Low Steric Hindrance) Fast Fast Hydrolysis Acetate->Fast

Caption: Enzymatic hydrolysis of ester prodrugs by carboxylesterases.

The diagram above illustrates the conversion of an ester prodrug into the active drug and a byproduct, catalyzed by carboxylesterases. The steric bulk of the pivalate group hinders the access of the enzyme to the ester bond, resulting in a slower rate of hydrolysis compared to less hindered esters like acetates.

Conclusion

The selection of a pivalate ester as a promoiety is a highly effective strategy for enhancing the metabolic stability of a drug candidate. The inherent steric hindrance provided by the tert-butyl group significantly reduces the rate of enzymatic hydrolysis by carboxylesterases, leading to a longer in vivo half-life and more controlled drug release. The supporting experimental data and protocols provided in this guide offer a robust framework for researchers and drug development professionals to objectively evaluate and compare the performance of pivalate esters against other alternatives, thereby facilitating the design of more effective and reliable drug delivery systems.

A Comparative Guide to Assessing the Purity of Synthesized Pivalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is a critical parameter in chemical synthesis, particularly in the pharmaceutical industry, where it directly impacts the quality, safety, and efficacy of the final product. Pivalic anhydride, a key building block in the synthesis of various organic compounds, is no exception. This guide provides a comprehensive comparison of the most common analytical techniques for assessing the purity of synthesized pivalic anhydride, offering insights into their principles, experimental protocols, and performance characteristics. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific needs.

Introduction to Purity Assessment of Pivalic Anhydride

Pivalic anhydride [( (CH₃)₃CCO)₂O], also known as trimethylacetic anhydride, is a sterically hindered acid anhydride used in a variety of chemical reactions, including acylation and esterification.[1] The primary impurity of concern in synthesized pivalic anhydride is pivalic acid, which can arise from incomplete reaction or hydrolysis of the anhydride. The presence of pivalic acid can interfere with subsequent reactions and affect the yield and purity of the desired product. Therefore, accurate and reliable methods for quantifying the purity of pivalic anhydride and detecting impurities are essential.

This guide will focus on the four most prevalent analytical methods for this purpose:

  • Gas Chromatography (GC)

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Fourier-Transform Infrared (FTIR) Spectroscopy

  • Titrimetry

A comparison with a structurally similar alternative, isobutyric anhydride , will also be provided to offer a broader context for purity assessment of acid anhydrides.

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on several factors, including the required accuracy and precision, the nature of the expected impurities, available instrumentation, and sample throughput requirements. The following table summarizes the key performance characteristics of each method.

Parameter Gas Chromatography (GC) Quantitative NMR (qNMR) FTIR Spectroscopy Titrimetry
Principle Separation based on volatility and interaction with a stationary phase.Signal intensity is directly proportional to the number of atomic nuclei.Absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.Neutralization reaction between the analyte and a standard titrant.
Primary Use Quantitation of the main component and volatile impurities.Absolute purity determination without a specific reference standard for the analyte.Identification of functional groups and detection of specific impurities (e.g., carboxylic acids).Assay of the total anhydride and acid content.
Typical Purity Range Determined >98.0%[2]High accuracy, capable of determining purity with uncertainty <0.1% in some cases.Primarily qualitative, but can be used for quantitative analysis with proper calibration.Provides total acidity, not a direct measure of anhydride purity if acid is present.
Limit of Detection (LOD) for Pivalic Acid Can reach ppm levels, e.g., 120 ppm for acetic acid in aqueous solution.[3]Can quantify impurities at the 0.1% level or below.Generally higher than GC and NMR; can be in the range of 0.04% for some systems with ATR.[4]Not applicable for specific impurity detection.
Precision (Relative Standard Deviation - RSD) Typically < 2%; for example, 1.3% for butyric acid analysis.[5]Excellent precision, often < 1%; reported as low as 0.1-0.4%.[6][7]Can be around 5% or better with careful calibration and sample handling.[8]High precision, typically < 1%.
Sample Throughput High, especially with an autosampler.Moderate, requires longer acquisition times for high precision.Very high, rapid analysis.Low to moderate, manual and time-consuming.
Advantages High sensitivity, excellent separation of volatile compounds.Primary method, highly accurate and precise, non-destructive.Fast, non-destructive, provides structural information.Low cost, simple instrumentation.
Disadvantages Requires volatilization of the sample, potential for thermal degradation.Lower sensitivity than GC, requires expensive instrumentation.Lower sensitivity and precision for quantification compared to GC and NMR.Non-specific, titrates both anhydride (after hydrolysis) and acid impurities.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide experimental protocols for each of the discussed analytical techniques.

Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for purity assessment.

Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Pivalic Anhydride Sample Dilution Dilute with a suitable solvent (e.g., acetone) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on capillary column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation

Caption: Workflow for Pivalic Anhydride Purity Analysis by GC-FID.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for polar analysis, such as a DB-WAX or FFAP column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • High-purity acetone or another suitable solvent.

  • Helium or nitrogen as the carrier gas.

  • Hydrogen and air for the FID.

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the pivalic anhydride sample and dissolve it in 10 mL of acetone.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 270 °C

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis: Inject the prepared sample into the GC system.

  • Quantitation: The purity of pivalic anhydride is typically determined by the area percent method, where the peak area of pivalic anhydride is divided by the total area of all peaks in the chromatogram. The primary impurity, pivalic acid, will have a different retention time and can also be quantified.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Logical Relationship for qNMR Purity Calculation:

qNMR_Logic cluster_inputs Input Parameters Analyte Analyte Signal (Pivalic Anhydride) Analyte_Integral Integral of Analyte Signal Analyte->Analyte_Integral Standard Internal Standard Signal (e.g., Maleic Acid) Standard_Integral Integral of Standard Signal Standard->Standard_Integral Purity_Calc Purity Calculation Analyte_Integral->Purity_Calc Standard_Integral->Purity_Calc Analyte_MW Molecular Weight of Analyte Analyte_MW->Purity_Calc Standard_MW Molecular Weight of Standard Standard_MW->Purity_Calc Analyte_Weight Weight of Analyte Analyte_Weight->Purity_Calc Standard_Weight Weight of Standard Standard_Weight->Purity_Calc Standard_Purity Purity of Standard Standard_Purity->Purity_Calc Analyte_Protons Number of Protons (Analyte) Analyte_Protons->Purity_Calc Standard_Protons Number of Protons (Standard) Standard_Protons->Purity_Calc

Caption: Logical inputs for qNMR purity determination.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., chloroform-d, acetone-d₆).

  • High-purity internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The signals of the internal standard should not overlap with the analyte signals.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the pivalic anhydride sample (e.g., 10-20 mg) and a precise amount of the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal recovery between scans.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Quantitation:

    • Integrate a well-resolved signal of pivalic anhydride (e.g., the singlet from the tert-butyl protons) and a signal from the internal standard.

    • Calculate the purity of the pivalic anhydride using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique primarily used for qualitative analysis but can be adapted for quantitative purposes.

Experimental Workflow for Quantitative FTIR:

FTIR_Workflow cluster_calib Calibration cluster_sample Sample Analysis Standards Prepare standards with known concentrations of pivalic acid in pivalic anhydride Spectra Acquire FTIR spectra of standards Standards->Spectra Curve Generate calibration curve (Absorbance vs. Concentration) Spectra->Curve Concentration Determine concentration from the calibration curve Curve->Concentration Sample_Spectrum Acquire FTIR spectrum of the unknown sample Absorbance Measure absorbance of pivalic acid peak Sample_Spectrum->Absorbance Absorbance->Concentration

Caption: Workflow for quantitative analysis of pivalic acid in pivalic anhydride by FTIR.

Instrumentation:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for ease of use.

Procedure:

  • Qualitative Analysis:

    • Acquire an FTIR spectrum of the pivalic anhydride sample.

    • Identify the characteristic anhydride carbonyl stretching bands (two peaks, typically around 1810 cm⁻¹ and 1760 cm⁻¹).

    • Look for the presence of a broad O-H stretch (around 3000 cm⁻¹) and a carbonyl stretch around 1710 cm⁻¹, which would indicate the presence of pivalic acid.

  • Quantitative Analysis (for Pivalic Acid Impurity):

    • Calibration: Prepare a series of standards with known concentrations of pivalic acid in pure pivalic anhydride.

    • Acquire the FTIR spectra of the standards and create a calibration curve by plotting the absorbance of a characteristic pivalic acid peak (e.g., the C=O stretch) against its concentration.

    • Sample Analysis: Acquire the FTIR spectrum of the unknown sample and determine the absorbance of the pivalic acid peak.

    • Calculation: Use the calibration curve to determine the concentration of pivalic acid in the sample.

Titrimetry

This classical wet chemistry method provides a cost-effective way to determine the total acid and anhydride content.

Experimental Protocol (Back-Titration Method): [9][10]

  • Blank Titration:

    • Pipette a known volume of standardized aqueous sodium hydroxide (NaOH) solution (e.g., 25.00 mL of 0.5 M) into a conical flask.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with a standardized hydrochloric acid (HCl) solution (e.g., 0.5 M) until the pink color disappears. Record the volume of HCl used (V_blank).

  • Sample Titration:

    • Accurately weigh a sample of pivalic anhydride (e.g., 1.5-2.0 g) into a conical flask.

    • Pipette the same known volume of the standardized NaOH solution (e.g., 25.00 mL of 0.5 M) into the flask.

    • Stopper the flask and allow it to stand for a sufficient time (e.g., 1 hour) with occasional swirling to ensure complete hydrolysis of the anhydride to pivalic acid.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the excess NaOH with the standardized HCl solution until the pink color disappears. Record the volume of HCl used (V_sample).

  • Calculation:

    • The amount of NaOH consumed by the pivalic anhydride and any pivalic acid impurity can be calculated from the difference between the blank and sample titrations.

    • The percentage purity can be calculated based on the assumption that all the consumed NaOH reacted with the pivalic anhydride (which hydrolyzes to two equivalents of pivalic acid).

Comparison with Isobutyric Anhydride

Isobutyric anhydride is a structurally similar, less sterically hindered analogue of pivalic anhydride. The purity assessment methods are generally the same, but the expected purity and potential impurity profiles may differ. Commercial grades of isobutyric anhydride are typically available with purities of >95-98%. The primary impurity is isobutyric acid. The analytical methods described for pivalic anhydride are directly applicable to isobutyric anhydride, with adjustments to chromatographic retention times and NMR chemical shifts.

Conclusion

The assessment of pivalic anhydride purity is crucial for its successful application in chemical synthesis. This guide has provided a comparative overview of four key analytical methods: Gas Chromatography, Quantitative NMR Spectroscopy, FTIR Spectroscopy, and Titrimetry.

  • GC-FID is a reliable and sensitive method for routine quality control, offering excellent separation of volatile components.

  • qNMR stands out as a primary method for absolute purity determination, providing high accuracy and precision without the need for a specific analyte standard.

  • FTIR is a rapid, non-destructive technique ideal for quick identification and can be used for quantitative analysis of specific impurities with proper calibration.

  • Titrimetry offers a simple and cost-effective, albeit non-specific, assay of the total anhydride and acid content.

The selection of the most suitable method will depend on the specific requirements of the analysis. For rigorous purity certification, a combination of orthogonal methods, such as qNMR and GC, is often recommended to provide a comprehensive and reliable assessment of the synthesized pivalic anhydride.

References

A Comparative Guide to Pivaloyl Deprotection Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pivaloyl (Piv) group is a valuable protecting group for hydroxyl and amino functionalities in organic synthesis, prized for its steric bulk, which imparts significant stability against a wide range of reaction conditions. However, this same steric hindrance can render its removal challenging. This guide provides a comparative overview of common pivaloyl deprotection methods, presenting experimental data, detailed protocols, and a visual workflow to aid researchers in selecting the optimal strategy for their specific synthetic needs.

Data Presentation: Efficacy of Pivaloyl Deprotection Methods

The following table summarizes the efficacy of various pivaloyl deprotection methods across different substrate types. The yields and reaction times are indicative and can vary depending on the specific substrate and reaction conditions.

Deprotection MethodReagents and ConditionsSubstrate TypeTypical Yield (%)Typical Reaction TimeKey Considerations
Basic Hydrolysis
Sodium Hydroxide (NaOH)Powdered NaOH, Bu₄NHSO₄ (cat.), THF, rtPrimary AlcoholGood to Excellent3 hA mild and effective method for primary alcohols; secondary alcohols may require longer reaction times.[1]
Secondary AlcoholModerate to Good> 3 h
Sodium Methoxide (NaOMe)NaOMe, MeOH, rtPrimary AlcoholGood to ExcellentVariableA common method for deacylation; efficacy can be substrate-dependent.[2][3][4]
N-PivaloylindoleLow (19%)VariableGenerally poor yields for N-pivaloylindoles.[2]
Reductive Cleavage
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄, THF, 0 °C to rtEsterExcellentShortA powerful reducing agent, effective for robust substrates but may lack chemoselectivity.[5][6]
Diisobutylaluminum Hydride (DIBAL-H)DIBAL-H, CH₂Cl₂, -78 °C to rtEsterGood to Excellent2-8 hMilder than LiAlH₄, offering better selectivity. Can reduce esters to aldehydes at low temperatures.[7][8]
Specialized Methods
Lithium Diisopropylamide (LDA)LDA (2 equiv.), THF, 40-45 °CN-PivaloylindoleExcellent2-90 hHighly effective for N-pivaloylindoles, carbazoles, and β-carbolines, tolerating various functional groups.[2]
Microwave-assisted (Alumina)Neutral Al₂O₃, Microwave irradiationAryl PivalateGood5-15 minA rapid and solvent-free method, particularly effective for aryl esters.[9][10][11][12][13][14][15]

Experimental Protocols

Basic Hydrolysis using Sodium Hydroxide

This protocol is adapted from a procedure for the deacylation of protected alcohols.[1]

Materials:

  • Pivaloyl-protected alcohol

  • Powdered Sodium Hydroxide (NaOH)

  • Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the pivaloyl-protected alcohol (1.0 equiv), powdered NaOH (10.0 equiv), and a catalytic amount of Bu₄NHSO₄ (0.1 equiv).

  • Add anhydrous THF to the flask.

  • Purge the flask with an inert gas (Argon or Nitrogen) and maintain a positive pressure.

  • Stir the suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • For primary pivaloates, the reaction is typically complete within 3 hours. Secondary pivaloates may require longer reaction times.

  • Upon completion, carefully quench the reaction with water.

  • Filter the mixture to remove solid residues.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.

Reductive Cleavage using Diisobutylaluminum Hydride (DIBAL-H)

This is a general procedure for the reduction of esters to alcohols.[7][8]

Materials:

  • Pivaloyl-protected substrate (ester)

  • Diisobutylaluminum hydride (DIBAL-H) solution in an appropriate solvent (e.g., 1M in hexanes or toluene)

  • Anhydrous dichloromethane (CH₂Cl₂) or toluene

  • Methanol

  • Rochelle's salt solution (aqueous sodium potassium tartrate) or dilute HCl

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the pivaloyl-protected substrate (1.0 equiv) in anhydrous CH₂Cl₂ or toluene in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (1.0-1.2 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and continue stirring for an additional 6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess DIBAL-H by the dropwise addition of methanol.

  • Add Rochelle's salt solution and stir vigorously until two clear layers form. Alternatively, cautiously add dilute HCl.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Deprotection of N-Pivaloylindoles using Lithium Diisopropylamide (LDA)

This protocol is highly effective for the deprotection of N-pivaloyl protected indoles and related heterocycles.[2]

Materials:

  • N-pivaloylindole substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Prepare a solution of LDA in a flame-dried flask under an inert atmosphere by adding n-BuLi (2.0 equiv) to a solution of diisopropylamine (2.1 equiv) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • In a separate flask, dissolve the N-pivaloylindole (1.0 equiv) in anhydrous THF.

  • Add the substrate solution to the LDA solution at -78 °C.

  • Warm the reaction mixture to 40-45 °C and stir. The reaction time can vary from 2 to 90 hours depending on the substrate. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for comparing the efficacy of different pivaloyl deprotection methods.

G cluster_prep Preparation cluster_methods Deprotection Methods cluster_analysis Analysis cluster_comparison Comparison start Pivaloyl-Protected Substrate split start->split method1 Method A (e.g., NaOH) split->method1 method2 Method B (e.g., LiAlH4) split->method2 method3 Method C (e.g., LDA) split->method3 method4 Method D (e.g., Microwave) split->method4 analysis1 Work-up & Purification method1->analysis1 analysis2 Work-up & Purification method2->analysis2 analysis3 Work-up & Purification method3->analysis3 analysis4 Work-up & Purification method4->analysis4 yield1 Yield & Purity Determination analysis1->yield1 yield2 Yield & Purity Determination analysis2->yield2 yield3 Yield & Purity Determination analysis3->yield3 yield4 Yield & Purity Determination analysis4->yield4 compare Compare Efficacy: - Yield - Reaction Time - Chemoselectivity yield1->compare yield2->compare yield3->compare yield4->compare

Caption: Workflow for comparing pivaloyl deprotection methods.

References

A Comparative Guide to LC-MS Methods for the Validation of Pivalic Acid Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pivalic acid-containing prodrugs are a significant class of pharmaceuticals designed to enhance the bioavailability of parent drugs. The validation of bioanalytical methods for these prodrugs and their active metabolites is a critical step in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose due to its high sensitivity, selectivity, and accuracy. This guide provides a comparative overview of LC-MS methods for the validation of pivalic acid prodrugs, supported by experimental data and detailed protocols.

Comparison of LC-MS/MS Methods for Pivalic Acid Prodrugs and Metabolites

The following tables summarize the key parameters of published LC-MS/MS methods for the quantification of various pivalic acid prodrugs, their active parent drugs, and the common metabolite, pivalic acid.

Table 1: Comparison of LC-MS/MS Methods for Pivalic Acid Prodrugs

ParameterAdefovir DipivoxilPivmecillinamTenofovir Disoproxil Fumarate (TDF)
Biological Matrix Human Serum & UrineHuman PlasmaHuman Plasma
Sample Preparation Protein PrecipitationProtein PrecipitationSolid Phase Extraction (SPE)
LC Column Dikma Diamonsil C18 (250 x 4.6 mm, 5 µm)[1]UltimateXB-C18[2]Phenomenex C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 0.1 mM Ammonium formate buffer-Methanol (Gradient)[1]Water (0.1% Formic Acid) & Methanol10mM Ammonium acetate in water and Methanol (60:40, v/v)
Ionization Mode ESI-[1]ESI+[2]ESI+
MRM Transition (m/z) Not specified for prodrug440.2 → 167.1[2]Not specified for prodrug
Linearity Range Not specified for prodrug0.0500 - 12.0 ng/mL[2]Not specified for prodrug
LLOQ Not specified for prodrug0.0500 ng/mL[2]Not specified for prodrug
Intra-day Precision (%CV) Not specified for prodrug< 5.5%[2]Not specified for prodrug
Inter-day Precision (%CV) Not specified for prodrug< 6.1%[2]Not specified for prodrug
Accuracy (%RE) Not specified for prodrug-8.1 to 13.0%[2]Not specified for prodrug

Table 2: Comparison of LC-MS/MS Methods for Active Parent Drugs

ParameterAdefovirMecillinamTenofovir
Biological Matrix Human Serum & Urine[1]Human Plasma[2]Human Plasma
Sample Preparation Protein Precipitation[1]Protein Precipitation[2]Solid Phase Extraction
LC Column Dikma Diamonsil C18 (250 x 4.6 mm, 5 µm)[1]UltimateXB-C18[2]Phenomenex C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 0.1 mM Ammonium formate buffer-Methanol (Gradient)[1]Water (0.1% Formic Acid) & Methanol[2]10mM Ammonium acetate in water and Methanol (60:40, v/v)
Ionization Mode ESI-[1]ESI+[2]ESI+
MRM Transition (m/z) 272.0 → 134.0[1]326.1 → 167.1[2]288.2 → 176.1
Linearity Range 0.5 - 1000 ng/mL (Serum)[1]10.0 - 15000 ng/mL[2]4.096 - 1000 µg/L
LLOQ 0.5 ng/mL (Serum)[1]10.0 ng/mL[2]4.096 µg/L
Intra-day Precision (%CV) < 18.16% (Low QC)[1]< 5.5%[2]< 10%
Inter-day Precision (%CV) < 13.70% (Med & High QC)[1]< 6.1%[2]< 10%
Accuracy (%RE) Within acceptable limits[1]-8.1 to 13.0%[2]Not specified

Table 3: LC-MS/MS Method for Pivalic Acid

ParameterPivalic Acid
Biological Matrix Animal Feces & Ruminal Fluid
Sample Preparation Acetonitrile/water (80/20, v/v) extraction followed by derivatization with 3-nitrophenylhydrazine (3-NPH)[1]
LC Column Not specified
Mobile Phase Not specified
Ionization Mode Not specified
MRM Transition (m/z) Not specified
Linearity Range Not specified
LLOQ Not specified
Intra-day Precision (%CV) Not specified
Inter-day Precision (%CV) Not specified
Accuracy (%RE) Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of LC-MS methods. Below are generalized protocols based on the analysis of pivalic acid prodrugs and their metabolites.

Method 1: Simultaneous Quantification of Pivmecillinam and Mecillinam in Human Plasma

This method is adapted from a study on the pharmacokinetic analysis of pivmecillinam.[2]

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add an internal standard.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: UltimateXB-C18.[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[2]

  • MRM Transitions:

    • Pivmecillinam: m/z 440.2 → 167.1[2]

    • Mecillinam: m/z 326.1 → 167.1[2]

    • Internal Standard (e.g., Cephalexin): m/z 348.1 → 158.1[2]

Method 2: Quantification of Adefovir in Human Serum and Urine

This protocol is based on a method developed for a clinical pharmacokinetic study of adefovir dipivoxil.[1]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum or urine, add an internal standard.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Inject a 20 µL aliquot of the supernatant directly into the LC-MS/MS system.[1]

2. LC-MS/MS Conditions:

  • LC System: Shimadzu LC-20AD or equivalent.

  • Column: Dikma Diamonsil C18 (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of 0.1 mM ammonium formate buffer (A) and methanol (B).[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[1]

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.[1]

  • MRM Transitions:

    • Adefovir: m/z 272.0 → 134.0[1]

    • Internal Standard (e.g., adefovir-d4): m/z 276.0 → 149.8[1]

Visualization of Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis start Biological Matrix (Plasma/Serum/Urine) add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) add_is->protein_precipitation spe Solid Phase Extraction (Alternative to PPT) add_is->spe vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate inject Inject into LC-MS/MS supernatant->inject Direct Injection reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->inject spe->inject lc_separation LC Separation (C18 Column) inject->lc_separation ionization Ionization (ESI+/ESI-) lc_separation->ionization mass_analysis Mass Analysis (Triple Quadrupole) ionization->mass_analysis detection Detection (MRM Mode) mass_analysis->detection data_analysis Data Analysis (Quantification) detection->data_analysis prodrug_metabolism prodrug Pivalic Acid Prodrug (e.g., Adefovir Dipivoxil) hydrolysis Hydrolysis prodrug->hydrolysis esterases Esterases (in Plasma, Liver, etc.) esterases->hydrolysis active_drug Active Parent Drug (e.g., Adefovir) hydrolysis->active_drug pivalic_acid Pivalic Acid hydrolysis->pivalic_acid pharmacological_effect Pharmacological Effect active_drug->pharmacological_effect

References

Evaluating the Toxicity Profile of Pivalate-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profile of pivalate-containing compounds, with a focus on their impact on carnitine homeostasis. The information is supported by experimental data from both human and animal studies, offering valuable insights for drug development and clinical research.

Introduction to Pivalate Toxicity

Pivalate, a branched-chain fatty acid, is often incorporated into prodrugs to enhance their bioavailability. However, its metabolism is limited in mammals and relies on conjugation with carnitine to form pivaloylcarnitine, which is subsequently excreted in the urine.[1] This process can lead to a significant depletion of the body's carnitine stores, a condition known as secondary carnitine deficiency.[1] Carnitine is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process in energy production.[1] Consequently, pivalate-induced carnitine deficiency can impair fatty acid metabolism and lead to a range of adverse effects, including muscle weakness, hypoglycemia, and encephalopathy. The severity of these effects is dependent on the dose and duration of pivalate exposure.[1]

Quantitative Data on Pivalate-Induced Carnitine Depletion

The following tables summarize the quantitative data from various studies on the effects of pivalate-containing compounds on carnitine levels in different species.

Table 1: Effects of Pivalate-Containing Compounds on Carnitine Levels in Humans

Study PopulationPivalate-Containing CompoundDuration of TreatmentSerum Free Carnitine (µmol/L) - BeforeSerum Free Carnitine (µmol/L) - AfterMuscle Carnitine (µmol/g noncollagen protein) - BeforeMuscle Carnitine (µmol/g noncollagen protein) - AfterReference
Healthy SubjectsPivaloyl-conjugated antibiotics54 days35.03.510.04.3[2]
AdultsPivmecillinam7 days44.612.9--[3]
Children (2-9.5 years)Pivmecillinam and pivampicillin> 1 year-< 10% of mean reference value-< 10% of mean reference value[4]
Patients with Epilepsy on Valproate (without carnitine supplementation)Pivalate-conjugated antibioticNot specified37.2-49.018.7-30.8--[5]
Patients with Epilepsy on Valproate (with carnitine supplementation)Pivalate-conjugated antibioticNot specified37.2-49.048.0-68.2--[5]

Table 2: Effects of Pivalic Acid/Pivalate on Carnitine Levels in Animal Models

Animal ModelPivalate AdministrationDuration of TreatmentPlasma Carnitine LevelsLiver Carnitine LevelsMuscle Carnitine LevelsHeart Carnitine LevelsKidney Carnitine LevelsReference
Rats20 mmol/L sodium pivalate in drinking water1 weekDecreased to ~20% of pre-treatment levels (free and total)----[6][7]
Rats20 mmol/L sodium pivalate in drinking water4 weeks-~60-80% of control (free)~60-80% of control (free)~60-80% of control (free)26% of control (free)[6][7]
Rats20 mmol/L sodium pivalate in drinking water4 days, 2 weeks, 8 weeksSignificantly depressed (total)Significantly depressed at 8 weeks (total)Significantly depressed at 2 and 8 weeks (total)Significantly depressed (total)-[8]
PigsOral pivalate28 days~40-60% lower than control (free and acetylcarnitine)~40-60% lower than control (free and acetylcarnitine)~40-60% lower than control (free and acetylcarnitine)--[9]
Hamsters20 mM or 40 mM pivalic acid/sodium pivalate in drinking water30 days----Cauda epididymidis L-carnitine reduced by 72-83%[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pivalate toxicity. Below are summaries of key experimental protocols cited in the literature.

Quantification of Carnitine and Acylcarnitines

a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most common and sensitive method for the simultaneous quantification of free carnitine and various acylcarnitine species in biological matrices like plasma and tissue homogenates.

  • Sample Preparation:

    • Deproteinization of plasma or tissue homogenate samples is typically achieved by adding a solvent like methanol.[11]

    • The supernatant is collected after centrifugation.

    • For enhanced sensitivity and chromatographic separation, derivatization to butyl esters is often performed.[12]

    • Internal standards, such as deuterated carnitine and acylcarnitines, are added for accurate quantification.[11]

  • Chromatographic Separation:

    • A reversed-phase C8 or C18 column is commonly used for separation.[11]

    • A gradient elution with a mobile phase containing an ion-pairing reagent like heptafluorobutyric acid (HFBA) in water and an organic solvent like acetonitrile is employed.[11][12]

  • Mass Spectrometric Detection:

    • A tandem mass spectrometer is used for detection and quantification.

    • Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity, where specific precursor-to-product ion transitions for each analyte are monitored.

  • Calibration and Quantification:

    • Calibration curves are generated using standard solutions of known concentrations of carnitine and acylcarnitines.[12]

    • The concentration of analytes in the samples is determined by comparing their peak areas to those of the internal standards and the calibration curve.[12]

b) Radio-enzymatic Assay

This method offers a reliable alternative for measuring L-carnitine and acylcarnitines.

  • Principle: The assay is based on the conversion of L-carnitine to [1-14C]acetyl-L-carnitine by the enzyme carnitine acetyltransferase (CAT) in the presence of [1-14C]acetyl-CoA.

  • Procedure:

    • A small volume of plasma, urine, or tissue homogenate is used.[13]

    • The reaction mixture includes N-ethylmaleimide and an excess of [1-14C]acetyl-CoA to ensure the reaction goes to completion.[13]

    • The amount of radio-labeled acetyl-L-carnitine formed is proportional to the initial amount of L-carnitine in the sample and is measured using a scintillation counter.

  • Measurement of Acylcarnitines: To measure acylcarnitines, the sample is first hydrolyzed to release free carnitine, which is then quantified as described above. The acylcarnitine concentration is calculated by subtracting the free carnitine concentration from the total carnitine concentration.

Assessment of Mitochondrial Function

Given that carnitine depletion affects mitochondrial fatty acid oxidation, assessing mitochondrial function is a key aspect of evaluating pivalate toxicity.

a) Measurement of Oxygen Consumption Rate (OCR)

  • Principle: OCR is a direct measure of mitochondrial respiration. A decrease in OCR can indicate mitochondrial dysfunction.

  • Instrumentation: A microplate-based extracellular flux analyzer (e.g., Seahorse XF Analyzer) is commonly used.[14][15]

  • Procedure:

    • Cells (e.g., HepG2) are seeded in a microplate.[15]

    • The cells are treated with the pivalate-containing compound.

    • The instrument measures the rate of oxygen consumption in the medium surrounding the cells in real-time.

    • Mitochondrial function can be further probed by the sequential injection of mitochondrial stressors:

      • Oligomycin: An ATP synthase inhibitor, which reveals the ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

      • Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.[14]

b) Measurement of Cellular ATP Levels

  • Principle: A decrease in cellular ATP levels can indicate impaired mitochondrial energy production.

  • Assay Kits: Commercially available ATP bioluminescence assay kits are widely used.

  • Procedure:

    • Cells are cultured and treated with the test compound.

    • A reagent containing luciferase and its substrate, D-luciferin, is added to the cell lysate.

    • In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

    • The luminescence intensity is proportional to the ATP concentration and is measured using a luminometer.[16]

Visualizing the Impact of Pivalate

The following diagrams illustrate the mechanism of pivalate toxicity, a typical experimental workflow for its assessment, and the logical progression from pivalate administration to adverse outcomes.

Pivalate_Toxicity_Pathway cluster_drug Drug Administration cluster_metabolism Metabolism cluster_consequence Consequences Pivalate-containing Prodrug Pivalate-containing Prodrug Pivalic Acid Pivalic Acid Pivalate-containing Prodrug->Pivalic Acid Hydrolysis Pivaloyl-CoA Pivaloyl-CoA Pivalic Acid->Pivaloyl-CoA Carnitine Carnitine Carnitine Depletion Carnitine Depletion Carnitine->Carnitine Depletion Pivaloylcarnitine Pivaloylcarnitine Urinary Excretion Urinary Excretion Pivaloylcarnitine->Urinary Excretion Urinary Excretion Impaired Fatty Acid Oxidation Impaired Fatty Acid Oxidation Carnitine Depletion->Impaired Fatty Acid Oxidation Adverse Effects Adverse Effects (e.g., Myopathy, Hypoglycemia) Impaired Fatty Acid Oxidation->Adverse Effects Pivaloyl-CoACarnitine Pivaloyl-CoACarnitine Pivaloyl-CoACarnitine->Pivaloylcarnitine Conjugation Urinary Excretion->Carnitine Depletion Leads to

Mechanism of pivalate-induced carnitine depletion.

Experimental_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_outcome Outcome Assessment Animal Model or Human Subjects Animal Model or Human Subjects Pivalate Administration Pivalate Administration Animal Model or Human Subjects->Pivalate Administration Control Group Control Group Animal Model or Human Subjects->Control Group Blood (Plasma/Serum) Blood (Plasma/Serum) Pivalate Administration->Blood (Plasma/Serum) Tissue Biopsy (Muscle, Liver) Tissue Biopsy (Muscle, Liver) Pivalate Administration->Tissue Biopsy (Muscle, Liver) Control Group->Blood (Plasma/Serum) Control Group->Tissue Biopsy (Muscle, Liver) Carnitine & Acylcarnitine Profiling (LC-MS/MS) Carnitine & Acylcarnitine Profiling (LC-MS/MS) Blood (Plasma/Serum)->Carnitine & Acylcarnitine Profiling (LC-MS/MS) Biochemical Analysis (Glucose, etc.) Biochemical Analysis (Glucose, etc.) Blood (Plasma/Serum)->Biochemical Analysis (Glucose, etc.) Tissue Biopsy (Muscle, Liver)->Carnitine & Acylcarnitine Profiling (LC-MS/MS) Mitochondrial Function Assays (OCR, ATP) Mitochondrial Function Assays (OCR, ATP) Tissue Biopsy (Muscle, Liver)->Mitochondrial Function Assays (OCR, ATP) Data Analysis & Comparison Data Analysis & Comparison Carnitine & Acylcarnitine Profiling (LC-MS/MS)->Data Analysis & Comparison Mitochondrial Function Assays (OCR, ATP)->Data Analysis & Comparison Biochemical Analysis (Glucose, etc.)->Data Analysis & Comparison Toxicity Profile Evaluation Toxicity Profile Evaluation Data Analysis & Comparison->Toxicity Profile Evaluation Logical_Relationship Pivalate Exposure Pivalate Exposure Carnitine Conjugation Carnitine Conjugation Pivalate Exposure->Carnitine Conjugation Urinary Excretion of Pivaloylcarnitine Urinary Excretion of Pivaloylcarnitine Carnitine Conjugation->Urinary Excretion of Pivaloylcarnitine Systemic Carnitine Depletion Systemic Carnitine Depletion Urinary Excretion of Pivaloylcarnitine->Systemic Carnitine Depletion Mitochondrial Dysfunction Mitochondrial Dysfunction Systemic Carnitine Depletion->Mitochondrial Dysfunction Clinical Manifestations Clinical Manifestations (Hypoglycemia, Encephalopathy, Myopathy) Mitochondrial Dysfunction->Clinical Manifestations Risk Factors Risk Factors (Long-term use, High dose, Underlying metabolic conditions) Risk Factors->Systemic Carnitine Depletion

References

cross-reactivity studies of pivaloyl-modified biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity of Pivaloyl-Modified Biomolecules

For researchers, scientists, and drug development professionals, understanding the potential immunogenicity and cross-reactivity of modified biomolecules is paramount. The introduction of chemical modifications, such as pivaloylation, can alter the structure of a protein or peptide, potentially creating new epitopes that can be recognized by the immune system. This guide provides a comparative overview of the potential cross-reactivity of pivaloyl-modified biomolecules, drawing parallels with other common acyl modifications. It also includes detailed experimental protocols for assessing cross-reactivity and visual workflows to guide your research.

Introduction to Pivaloyl Modification and Immunogenicity

Pivaloyl modification is a type of acylation where a pivaloyl group, a bulky tert-butyl group, is covalently attached to a biomolecule, typically at lysine residues or the N-terminus. This modification can alter the physicochemical properties of the biomolecule, such as its stability, lipophilicity, and conformation. These alterations can, in turn, influence how the biomolecule is recognized by the immune system.

The immunogenicity of a modified biomolecule is its ability to elicit an immune response. A key aspect of this is the potential for antibodies to cross-react with the modified biomolecule. Cross-reactivity occurs when an antibody raised against one specific antigen (e.g., an unmodified protein) also recognizes and binds to a different, but structurally similar, antigen (e.g., the pivaloyl-modified version of the same protein). Furthermore, antibodies generated against the pivaloyl-modified biomolecule might cross-react with other endogenous or exogenous molecules, leading to off-target effects.

Comparison of Acyl Modifications and Potential Immunogenicity

While direct comparative data on the immunogenicity of pivaloyl-modified biomolecules is limited in the public domain, we can draw inferences from studies on other acylated proteins. Acylation with different chemical groups can have varying effects on a peptide's ability to activate T cells and elicit an antibody response.[1] Some studies have shown that acylation with fatty acids can enhance the immunogenicity of peptides, while others have observed a decrease in their stimulatory capacity.[1][2]

The following table summarizes the potential impact of different acyl modifications on the immunogenicity of biomolecules. It is important to note that these are general trends, and the actual immunogenicity of a specific modified biomolecule must be determined empirically.

Acyl GroupSize/StructurePotential Impact on ImmunogenicityRationale
Pivaloyl Bulky, sterically hinderedPotentially immunogenicThe bulky and unique structure could create a novel and prominent epitope, leading to a specific antibody response.
Acetyl SmallCan be immunogenicAcetylation is a common post-translational modification; however, aberrant acetylation can lead to the generation of anti-acetyllysine antibodies.[3][4]
Succinyl Larger, carries a negative chargePotentially immunogenicThe introduction of a negative charge and a larger group can significantly alter the local protein structure and charge, creating a new epitope.[5]
Palmitoyl Long fatty acid chainCan enhance immunogenicityIncreased lipophilicity can enhance interaction with antigen-presenting cells and act as an adjuvant, boosting the immune response.[2]
Unmodified BaselineBaseline immunogenicityThe native protein will have its own intrinsic immunogenicity.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally assess the cross-reactivity of pivaloyl-modified biomolecules, a series of immunoassays can be performed. The following are detailed protocols for three common and powerful techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, and Surface Plasmon Resonance (SPR).

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a plate-based assay used to detect and quantify the binding of antibodies to an antigen.[6][7] A competitive ELISA is particularly useful for assessing cross-reactivity.

Objective: To determine if antibodies raised against an unmodified biomolecule cross-react with the pivaloyl-modified version, and vice-versa.

Materials:

  • 96-well microtiter plates

  • Unmodified biomolecule (Antigen 1)

  • Pivaloyl-modified biomolecule (Antigen 2)

  • Antibodies specific to Antigen 1

  • Antibodies specific to Antigen 2 (if available)

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the unmodified biomolecule (Antigen 1) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: In separate tubes, pre-incubate the primary antibody (specific to Antigen 1) with increasing concentrations of the pivaloyl-modified biomolecule (Antigen 2) or the unmodified biomolecule (as a positive control) for 1-2 hours at room temperature.

  • Incubation: Add 100 µL of the pre-incubated antibody-antigen mixtures to the coated wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Read Plate: Read the absorbance at 450 nm using a plate reader. A decrease in signal in the presence of the pivaloyl-modified biomolecule indicates cross-reactivity.

Western Blot Protocol

Western blotting allows for the detection of specific proteins in a complex mixture after separation by size.[8][9]

Objective: To visually assess the binding of antibodies to unmodified and pivaloyl-modified biomolecules.

Materials:

  • Unmodified and pivaloyl-modified biomolecules

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody (specific to the unmodified biomolecule)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare samples of the unmodified and pivaloyl-modified biomolecules in loading buffer.

  • SDS-PAGE: Separate the protein samples by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The presence of a band for the pivaloyl-modified biomolecule when probed with an antibody against the unmodified version indicates cross-reactivity.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity, providing quantitative data on cross-reactivity.[10][11][12][13]

Objective: To quantify the binding affinity and kinetics of an antibody to both unmodified and pivaloyl-modified biomolecules.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Unmodified and pivaloyl-modified biomolecules

  • Antibody

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Immobilization: Immobilize the unmodified biomolecule (ligand) onto the surface of a sensor chip according to the manufacturer's protocol. A reference flow cell should be prepared by performing the immobilization chemistry without the ligand.

  • Binding Analysis (Analyte 1): Inject a series of concentrations of the antibody (analyte) over the sensor chip surface and the reference cell. Monitor the binding response in real-time.

  • Regeneration: After each injection, regenerate the sensor surface using the regeneration solution to remove the bound antibody.

  • Binding Analysis (Analyte 2 - Cross-Reactivity): Inject the same series of concentrations of the antibody over a fresh flow cell where the pivaloyl-modified biomolecule has been immobilized.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the interaction of the antibody with both the unmodified and pivaloyl-modified biomolecules. Similar KD values would indicate significant cross-reactivity.

Visualizing Workflows and Concepts

To better understand the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.

ELISA_Workflow cluster_plate 96-Well Plate cluster_interpretation Interpretation A 1. Coat with Unmodified Antigen B 2. Block Non-specific Sites A->B C 3. Add Antibody + Competitor (Pivaloyl-modified) B->C D 4. Add Secondary Antibody (HRP) C->D E 5. Add Substrate (TMB) D->E F 6. Read Absorbance (450 nm) E->F G High Signal: No Cross-Reactivity H Low Signal: Cross-Reactivity

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Western_Blot_Workflow A 1. SDS-PAGE Separation (Unmodified vs. Pivaloyl-modified) B 2. Transfer to Membrane A->B C 3. Block Membrane B->C D 4. Incubate with Primary Antibody C->D E 5. Incubate with Secondary Antibody (HRP) D->E F 6. Chemiluminescent Detection E->F G 7. Image Analysis F->G

Caption: Key steps in a Western Blot for cross-reactivity analysis.

SPR_Concept cluster_chip SPR Sensor Chip Immobilized Flow Cell 1: Unmodified Antigen Flow Cell 2: Pivaloyl-modified Antigen Data Real-time Binding Data (Sensorgram) Immobilized->Data Antibody Inject Antibody (Analyte) Antibody->Immobilized Analysis Compare ka, kd, KD Data->Analysis

Caption: Conceptual workflow for SPR-based cross-reactivity analysis.

Conclusion

The modification of biomolecules with pivaloyl groups holds potential for various applications, but it necessitates a thorough evaluation of their immunogenic profile. While direct comparative data for pivaloyl modifications are scarce, the principles and experimental approaches used for other acyl modifications provide a robust framework for investigation. The provided protocols for ELISA, Western Blot, and SPR offer a multi-faceted approach to characterizing the cross-reactivity of pivaloyl-modified biomolecules. It is crucial for researchers and drug developers to perform these empirical studies to ensure the safety and specificity of their modified biomolecules.

References

Safety Operating Guide

Navigating the Safe Disposal of Pivaloin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to take the following safety measures. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle Pivaloin in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Place the absorbed material into a sealed and clearly labeled container for disposal. Avoid generating dust if the compound is in a solid form.

This compound Properties

Understanding the physicochemical properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₀H₂₀O₂
Physical State Solid (at 20°C)[1]
Appearance Colorless to pale yellow crystalline solid[1]
IUPAC Name 4-hydroxy-2,2,5,5-tetramethylhexan-3-one[1]
Density (estimated) 0.9224 g/mL[1]
pKa (predicted) 13.41 ± 0.20[1]
Hydrogen Bonding Donor and acceptor[1]
This compound Disposal Protocol

As a chemical compound with potential biological activity, this compound should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, leak-proof, and appropriately labeled container. Ensure the container material is compatible with the solvents used.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the waste stream.

Step 2: Storage Pending Disposal

  • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure that containers are kept tightly closed when not in use to prevent the release of vapors.

  • Segregate the this compound waste from incompatible materials to avoid hazardous reactions.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.

  • The most probable and safest method of disposal for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, general best practices for handling similar research-grade chemicals should be followed:

  • Stock Solution Preparation: When preparing stock solutions, use a minimally volatile solvent. It is advisable to store stock solutions in small, single-use aliquots at low temperatures (e.g., -20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles.

  • Aseptic Technique: For cell-based assays, all manipulations should be performed under sterile conditions to prevent microbial contamination.

  • Accurate Measurements: Utilize calibrated pipettes and balances to ensure the accuracy and reproducibility of experimental results.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

Pivaloin_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated Labware, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage storage_conditions Ensure Container is Sealed & Segregated from Incompatibles storage->storage_conditions contact_ehs Contact EHS or Licensed Hazardous Waste Contractor storage_conditions->contact_ehs disposal Professional Disposal (e.g., High-Temperature Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.